4'-Bromomethyl-2-cyanobiphenyl
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-[4-(bromomethyl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFIEVAMVPCZNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363559 | |
| Record name | 4'-Bromomethyl-2-cyanobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114772-54-2 | |
| Record name | 4-(Bromomethyl)-2′-cyanobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114772-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-(Bromomethyl)-2-cyanobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114772542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Bromomethyl-2-cyanobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Bromomethylbiphenyl-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Bromomethylphenyl-4')-2 benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-(BROMOMETHYL)-2-CYANOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI5JR3K10F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4'-Bromomethyl-2-cyanobiphenyl chemical properties
An In-depth Technical Guide to 4'-Bromomethyl-2-cyanobiphenyl: Core Chemical Properties and Applications
Introduction
This compound, also known by other names such as Bromo OTBN or 2-(4-Bromomethylphenyl)benzonitrile, is a pivotal organic intermediate in the pharmaceutical industry.[1][2] Its unique bifunctional structure, featuring a reactive bromomethyl group and a cyano group on a biphenyl scaffold, makes it an essential building block for the synthesis of a significant class of antihypertensive drugs.[3] This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and applications, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound is an off-white to cream-colored crystalline powder.[1][3] Its properties are critical for its handling, storage, and application in synthetic chemistry.
| Property | Value | Citations |
| CAS Number | 114772-54-2 | [2][3] |
| Molecular Formula | C₁₄H₁₀BrN | [1][3] |
| Molecular Weight | 272.14 g/mol | [1][3] |
| Appearance | Off-white to cream powder/crystal | [1][3] |
| Melting Point | 125-128 °C (lit.) | [1][2][3] |
| Boiling Point | 413.2 ± 38.0 °C at 760 mmHg (Predicted) | [1][2][3] |
| Solubility | Insoluble in water; Slightly soluble in acetonitrile and chloroform; Soluble in dichloromethane. | [2][4] |
| Density | 1.43 ± 0.1 g/cm³ (Predicted) | [2] |
| Flash Point | 203.7 ± 26.8 °C | [1] |
| LogP | 3.2 | [2] |
Reactivity and Applications
The chemical utility of this compound is primarily dictated by the reactivity of its two main functional groups.
-
Bromomethyl Group : The benzylic bromide is highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its application, allowing for the facile introduction of the biphenyl moiety into larger molecular frameworks.[3]
-
Cyano Group : The nitrile group can undergo various chemical transformations, including hydrolysis, reduction, or participation in cycloaddition reactions to form heterocyclic rings, such as the tetrazole ring characteristic of many sartan drugs.[3]
Pivotal Role in "Sartan" Drug Synthesis
The most significant application of this compound is as a key intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs), commonly known as "sartans".[3][5] This class of drugs, including Losartan, Valsartan, Telmisartan, and Azilsartan, is widely prescribed for the treatment of hypertension and heart failure.[3][5] The compound provides the essential biphenyl structure required for the drug molecule to selectively bind to the angiotensin II type 1 (AT₁) receptor, effectively blocking its hypertensive effects.[3][6]
Experimental Protocols: Synthesis Methodologies
The synthesis of this compound is predominantly achieved through the benzylic bromination of its precursor, 4'-methyl-2-cyanobiphenyl.[3] Various methods have been developed to optimize yield, purity, and industrial scalability while minimizing hazardous byproducts.
Method 1: Radical Bromination with N-Bromosuccinimide (NBS)
This is a classic and widely used method for benzylic bromination.[3][7]
-
Reactants : 4'-methyl-2-cyanobiphenyl, N-bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide (BPO) or 2,2'-azobis(2-methylpropionitrile) (AIBN).[3][7]
-
Solvent : Typically a non-polar solvent like 1,2-dichloroethane, carbon tetrachloride, or chlorobenzene.[7][8]
-
Procedure :
-
Dissolve 4'-methyl-2-cyanobiphenyl in the chosen solvent.[7]
-
Add N-bromosuccinimide and the radical initiator to the mixture.[7]
-
Heat the mixture gradually to reflux to control the initial exothermic reaction, and maintain reflux for several hours (e.g., 4 hours).[7]
-
Cool the reaction mixture and wash it with hot water to remove the succinimide byproduct.[7]
-
Dry the organic phase and concentrate it to yield the crude product as crystals.[7]
-
The crude product can be further purified by recrystallization.[9]
-
Method 2: Flow Synthesis with Dibromohydantoin
This method offers a more controlled, continuous-flow process suitable for industrial production.[2][10]
-
Reactants : 4'-methyl-2-cyanobiphenyl and dibromohydantoin.[2][10]
-
Procedure :
-
Prepare two separate solutions: Solution A with 4'-methyl-2-cyanobiphenyl in dichloromethane and Solution B with dibromohydantoin in dichloromethane.[2][10]
-
Load the solutions into two separate syringes and mount them on the syringe pumps.[2][10]
-
Set the flow rate for both pumps (e.g., 1.5 mL/min) to feed the reactants into the flow reactor.[2][10]
-
Heat the reactor to a controlled temperature (e.g., 50°C) and irradiate with a suitable light source (e.g., 4000K LED) to initiate the reaction.[2][10]
-
Collect the product stream and quench the reaction with a reducing agent like sodium bisulfite.[2][10]
-
Perform a liquid-liquid extraction, remove the solvent from the organic phase by rotary evaporation, and recrystallize the product from a suitable solvent like isopropyl ether.[2][10] This method can achieve high purity (90%) and yield (94%).[2][10]
-
Method 3: Green Photocatalytic Synthesis
Recent research focuses on more environmentally friendly "green" methods that avoid halogenated solvents and harsh reagents.[8][11]
-
Reactants : 4'-methyl-2-cyanobiphenyl, hydrogen peroxide (H₂O₂), and hydrobromic acid (HBr) as the bromine source.[8]
-
Solvent : A greener solvent alternative such as diethyl carbonate (DEC).[8][11]
-
Procedure :
-
Combine the reactants in diethyl carbonate.
-
Irradiate the mixture with visible light to initiate the radical chain reaction.[8]
-
The reaction proceeds at room temperature.
-
The product precipitates from the solution and can be purified by simple filtration and washing, for example, with 2-propanol.[11]
-
This method can produce the final product with good yield (71%) and high purity (97%) without the need for extensive purification.[8]
-
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
Hazards : It is harmful if swallowed, causes skin and serious eye irritation, and is suspected of causing genetic defects.[4] It may also cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[12][13][14]
-
Precautionary Measures :
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4][15]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[4]
-
Use in a well-ventilated area or under a local exhaust system to avoid dust formation and inhalation.[4][15]
-
Wash skin thoroughly after handling.[4]
-
Store in a dry, dark, and well-ventilated place in a tightly sealed container.[2]
-
-
Incompatible Materials : Strong oxidizing agents and strong bases.[4]
References
- 1. adpharmachem.com [adpharmachem.com]
- 2. sfdchem.com [sfdchem.com]
- 3. This compound | 114772-54-2 | Benchchem [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. prepchem.com [prepchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US5621134A - Method for producing this compound - Google Patents [patents.google.com]
- 10. 4-Bromomethyl-2-cyanobiphenyl | 114772-54-2 [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 4'-(Bromomethyl)-2-cyanobiphenyl | C14H10BrN | CID 1501912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. combi-blocks.com [combi-blocks.com]
- 15. chemicalbook.com [chemicalbook.com]
Technical Guide: 4'-Bromomethyl-2-cyanobiphenyl - A Core Intermediate in Modern Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromomethyl-2-cyanobiphenyl is a pivotal organic compound, primarily recognized for its role as a key intermediate in the synthesis of a major class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), commonly referred to as 'sartans'.[1] Its molecular structure is strategically designed for the efficient construction of the biphenyl-tetrazole moiety, a critical pharmacophore for drugs like Losartan, Valsartan, and Irbesartan.[2] This guide provides an in-depth overview of its chemical properties, synthesis, and application in pharmaceutical manufacturing.
Physicochemical Properties
This compound is an off-white to cream-colored crystalline powder.[3][4] A comprehensive summary of its quantitative data is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₀BrN | [3][4][5][6][7] |
| Molecular Weight | 272.14 g/mol | [2][3][4][5][6][7] |
| CAS Number | 114772-54-2 | [2][5] |
| Melting Point | 125-128 °C | [3][4][8] |
| Boiling Point | 413.2 ± 38.0 °C at 760 mmHg | [3] |
| Appearance | Off-white to cream powder | [2][3] |
Synthesis of this compound
The primary industrial synthesis of this compound involves the radical bromination of 4'-methyl-2-cyanobiphenyl. This reaction is typically initiated by a radical initiator and utilizes a brominating agent such as N-bromosuccinimide (NBS).
Experimental Protocol: Radical Bromination using NBS
This protocol is based on a common laboratory-scale synthesis.
Materials:
-
2-cyano-4'-methylbiphenyl
-
1,2-dichloroethane
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide
Procedure:
-
In a suitable reaction vessel, dissolve 467.3 g of 2-cyano-4'-methylbiphenyl in 4.7 L of 1,2-dichloroethane.[2]
-
Add 467.3 g of N-bromosuccinimide and 9.3 g of benzoyl peroxide to the mixture.[2]
-
Heat the mixture gradually to initiate the reaction, being cautious of the exothermic effect.[2]
-
Once the initial exotherm subsides, reflux the mixture for 4 hours.[2]
-
After the reaction is complete, cool the mixture to 50 °C.[2]
-
Wash the organic phase three times with hot water.[2]
-
Dry the organic phase and concentrate it under reduced pressure to yield cream-colored crystals of this compound.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. prepchem.com [prepchem.com]
- 3. adpharmachem.com [adpharmachem.com]
- 4. Buy this compound | 114772-54-2 [smolecule.com]
- 5. An Improved Process For Preparing Losartan Potassium [quickcompany.in]
- 6. 4'-(Bromomethyl)-2-cyanobiphenyl | C14H10BrN | CID 1501912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromomethyl-2-cyanobiphenyl | C14H10BrN | CID 22238501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromomethyl-2-cyanobiphenyl - Safety Data Sheet [chemicalbook.com]
Technical Guide: 4'-Bromomethyl-2-cyanobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN), a key intermediate in the synthesis of pharmaceutically active compounds. This document outlines its core physicochemical properties, with a focus on its melting point, and provides detailed experimental protocols for its synthesis and characterization.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Melting Point | 125-128 °C (lit.) | [2][3][4][5] |
| Molecular Formula | C₁₄H₁₀BrN | [2][6] |
| Molecular Weight | 272.14 g/mol | [2][6] |
| Boiling Point | 413.2 ± 38.0 °C (Predicted) | [3][5] |
| Density | 1.43 ± 0.1 g/cm³ (Predicted) | [3][5] |
| Solubility | Insoluble in water. Soluble in dichloromethane, tetrahydrofuran, and toluene. | [3] |
| Vapor Pressure | ~0.001 hPa at 20 °C | [4] |
| log Pow (Octanol/Water) | ~3.2 | [4] |
Core Applications in Drug Development
This compound is a pivotal synthetic intermediate, primarily in the production of Angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs commonly known as "sartans".[7] Medications such as Losartan, Valsartan, Telmisartan, and Azilsartan utilize this compound to construct the essential (2'-cyanobiphenyl-4-yl)methyl moiety.[7] The reactivity of its bromomethyl group is crucial for nucleophilic substitution reactions, allowing for the connection of the biphenyl structure to the rest of the final drug molecule.[7]
Experimental Protocols
Synthesis of this compound via Radical Bromination
This protocol describes a common method for the synthesis of this compound from 2-Cyano-4'-methylbiphenyl using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator.[7]
Materials:
-
2-Cyano-4'-methylbiphenyl
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO)
-
Dichloromethane (CH₂Cl₂) or similar halogenated hydrocarbon solvent[8]
-
Sodium bisulfite solution
-
Isopropyl ether (for recrystallization)[5]
Procedure:
-
Dissolve 10g of 2-Cyano-4'-methylbiphenyl in 30mL of dichloromethane in a suitable reaction vessel.[5]
-
In a separate vessel, prepare a solution of the brominating agent. For instance, dissolve 9g of dibromohydantoin (a source of bromine) in 30mL of dichloromethane.[5] Alternative: N-Bromosuccinimide (NBS) is commonly used as it provides a low, constant concentration of bromine, minimizing side reactions.[7]
-
Add a catalytic amount of a radical initiator, such as AIBN or BPO, to the reaction mixture.[7]
-
Initiate the reaction. This can be done by heating the mixture to reflux or by photo-initiation (e.g., with a 4000K LED light at 475nm for 30 minutes at 50°C).[5][8]
-
Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, quench the reaction by adding a sodium bisulfite solution to remove any unreacted bromine.[5]
-
Perform a liquid-liquid extraction. Separate the organic layer, wash it with water, and dry it over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent by rotary evaporation.[5]
-
Purify the crude product by recrystallization from a suitable solvent system, such as isopropyl ether or an ethylene dichloride/n-heptane mixture, to yield the final product.[5][8]
Melting Point Determination
This protocol outlines the standard procedure for determining the melting point of a crystalline solid like this compound using a capillary melting point apparatus. For more precise measurements and thermodynamic analysis, Differential Scanning Calorimetry (DSC) can be employed.[9]
Materials:
-
Purified this compound crystals
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered. Gently crush the crystals using a mortar and pestle if necessary.
-
Pack the capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (125-128 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).
-
The melting point is reported as the range between these two temperatures.
Synthesis Workflow Visualization
The following diagram illustrates the synthetic pathway from the starting material, 2-Cyano-4'-methylbiphenyl, to the formation of the sartan drug class, highlighting the critical role of the this compound intermediate.
Caption: Synthetic pathway for sartan drugs via Br-OTBN.
References
- 1. Buy this compound | 114772-54-2 [smolecule.com]
- 2. adpharmachem.com [adpharmachem.com]
- 3. chembk.com [chembk.com]
- 4. 4-Bromomethyl-2-cyanobiphenyl - Safety Data Sheet [chemicalbook.com]
- 5. 4-Bromomethyl-2-cyanobiphenyl | 114772-54-2 [chemicalbook.com]
- 6. 4'-(Bromomethyl)-2-cyanobiphenyl | C14H10BrN | CID 1501912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 114772-54-2 | Benchchem [benchchem.com]
- 8. US5621134A - Method for producing this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 4'-Bromomethyl-2-cyanobiphenyl: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromomethyl-2-cyanobiphenyl is a pivotal organic intermediate, primarily recognized for its critical role in the synthesis of a major class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), commonly referred to as "sartans".[1] This guide provides an in-depth overview of its chemical identity, physical and chemical properties, established synthetic protocols, and its significant applications in pharmaceutical development.
Chemical Identity and Nomenclature
The compound, commonly known as this compound, is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: 2-[4-(bromomethyl)phenyl]benzonitrile[2]
Synonyms:
-
4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile[2]
-
2-Cyano-4'-bromomethylbiphenyl[3]
-
4'-Bromomethylbiphenyl-2-carbonitrile[4]
-
OTBNBr[5]
-
Sartan Bromo biphenyl[5]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₀BrN | [1][5] |
| Molecular Weight | 272.14 g/mol | [1][5] |
| Appearance | Off-white to cream powder/crystal | [1][6] |
| Melting Point | 125-128 °C | [1][4][5] |
| Boiling Point | 413.2 ± 38.0 °C (Predicted) | [1][4][5] |
| Solubility | Insoluble in water; Slightly soluble in Acetonitrile and Chloroform | [5] |
| CAS Number | 114772-54-2 | [1][5] |
| InChIKey | LFFIEVAMVPCZNA-UHFFFAOYSA-N | [5] |
Synthesis of this compound
The primary synthetic route to this compound involves the benzylic bromination of 2-cyano-4'-methylbiphenyl.[1] This reaction is typically a free-radical substitution. Several protocols have been established, varying in the choice of brominating agent, radical initiator, and reaction conditions.
Experimental Protocol 1: Radical Bromination using N-Bromosuccinimide (NBS)
This is a classical and widely practiced method for the synthesis of this compound.
Methodology:
-
Dissolution: Dissolve 2-cyano-4'-methylbiphenyl in a suitable solvent, such as 1,2-dichloroethane.[7]
-
Addition of Reagents: Add N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobis(2-methylpropionitrile) (AIBN), to the solution.[1][7]
-
Heating: Gradually heat the reaction mixture to reflux to initiate the reaction, which is often exothermic.[7] Maintain reflux for a period of time, typically around 4 hours, to ensure the reaction goes to completion.[7]
-
Work-up: After cooling, the reaction mixture is typically washed with hot water to remove succinimide and other water-soluble byproducts.[7]
-
Isolation: The organic phase is then dried and concentrated to yield the crude product, which can be further purified by recrystallization to give cream-colored crystals.[7]
Experimental Protocol 2: Photochemical Synthesis
A greener alternative to traditional methods utilizes visible light to initiate the radical chain reaction.
Methodology:
-
Reaction Setup: In a suitable reactor, combine 2-cyano-4'-methylbiphenyl with a bromine source such as the H₂O₂/HBr system in a suitable solvent.[8]
-
Initiation: Irradiate the reaction mixture with a visible light source, such as a household LED lamp, to initiate the radical chain reaction.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by appropriate analytical techniques (e.g., TLC, HPLC).
-
Isolation: Upon completion, the product can often be isolated by simple filtration and washing, yielding a product with high purity without the need for extensive purification.[8]
Experimental Protocol 3: Flow Chemistry Approach
Modern synthetic methods may employ flow chemistry for improved control and safety.
Methodology:
-
Reagent Streams: Prepare two separate solutions: one containing 2-cyano-4'-methylbiphenyl in dichloromethane and the other containing a brominating agent like dibromohydantoin in dichloromethane.[4][5]
-
Flow Reaction: Pump the two solutions through a microreactor at a controlled flow rate.[4][5] The reactor is maintained at a specific temperature (e.g., 50°C) and may be irradiated with light (e.g., 475 nm LED) to promote the reaction.[4][5]
-
Quenching and Work-up: The output from the reactor is collected in a vessel containing a quenching agent like sodium bisulfite.[4][5] The organic and aqueous layers are then separated.
-
Purification: The organic phase is concentrated, and the product is purified by recrystallization from a suitable solvent like isopropyl ether to yield the final product.[4][5]
Synthetic Workflow and Logical Relationships
The general synthetic pathway for this compound from its precursor is depicted below. This diagram illustrates the key components and transformations in the synthesis.
Caption: Synthetic workflow for this compound.
Reactivity and Role in Pharmaceutical Synthesis
The chemical reactivity of this compound is centered around the bromomethyl group, which is a reactive benzylic halide.[1] This functional group readily undergoes nucleophilic substitution reactions, making it an excellent electrophile for forming new carbon-heteroatom or carbon-carbon bonds.[1] This reactivity is harnessed in the synthesis of sartan drugs, where the biphenyl moiety is coupled to the imidazole or a similar heterocyclic core of the final drug molecule.[1]
The cyano group can also be a site for further chemical transformations. For instance, in the synthesis of certain non-tetrazole ARBs like azilsartan, the cyano group can participate in the formation of other heterocyclic rings.[1]
The overall synthetic utility in the production of ARBs is illustrated in the following diagram.
Caption: Role in the synthesis of Angiotensin II Receptor Blockers (Sartans).
Conclusion
This compound is a compound of significant industrial and pharmaceutical importance. Its well-established synthetic routes and versatile reactivity make it an indispensable building block in the production of life-saving antihypertensive medications. The continuous development of more efficient and environmentally friendly synthetic protocols, such as those employing photochemistry and flow chemistry, underscores the ongoing relevance of this key intermediate in modern drug development. This guide provides a foundational understanding for researchers and professionals working in the field of medicinal chemistry and pharmaceutical manufacturing.
References
- 1. This compound | 114772-54-2 | Benchchem [benchchem.com]
- 2. 4'-(Bromomethyl)-2-cyanobiphenyl | C14H10BrN | CID 1501912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4 -Bromomethyl-2-biphenylcarbonitrile 97 114772-54-2 [sigmaaldrich.com]
- 4. 4-Bromomethyl-2-cyanobiphenyl | 114772-54-2 [chemicalbook.com]
- 5. sfdchem.com [sfdchem.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. prepchem.com [prepchem.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of 4'-Bromomethyl-2-cyanobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4'-Bromomethyl-2-cyanobiphenyl, a key intermediate in the production of angiotensin II receptor blockers (ARBs), commonly known as sartans.[1][2][3] This document details the primary synthetic pathways, experimental protocols, and quantitative data to support researchers and professionals in drug development and manufacturing.
Core Synthesis Pathway: Radical Bromination
The principal and most widely employed method for the synthesis of this compound is the radical bromination of 4'-methyl-2-cyanobiphenyl.[2][4] This reaction selectively targets the benzylic methyl group due to the stability of the resulting benzylic radical intermediate.
The general transformation is as follows:
Caption: General synthesis pathway for this compound.
This benzylic bromination can be achieved through various methods, which differ in the choice of brominating agent, radical initiator, and reaction conditions.[2]
Key Synthetic Methodologies & Quantitative Data
Several protocols for the synthesis of this compound have been developed, each with its own set of advantages and disadvantages regarding yield, purity, cost, and environmental impact. The following tables summarize the quantitative data from various cited experimental protocols.
Table 1: Comparison of Synthesis Protocols
| Method | Brominating Agent | Radical Initiator | Solvent(s) | Yield | Purity | Reference(s) |
| Wohl-Ziegler Reaction | N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | 1,2-dichloroethane | High | High | [5] |
| Light-Induced Synthesis | H₂O₂/HBr | Visible Light | Diethyl Carbonate | 71% | 97% | [1] |
| Dibromohydantoin Method | Dibromohydantoin | LED Light (475nm) | Dichloromethane | 94% | 90% | [6][7] |
| Direct Bromination | Bromine (Br₂) | AIBN | Ethylene dichloride/n-heptane | 89.4% | 99.0% | [8] |
| Oxidative Bromination | Bromine (Br₂) | Radical Initiator | Monochlorobenzene | - | - | [9] |
AIBN: 2,2'-azobis(2-methylpropionitrile)
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the synthesis of this compound.
Protocol 1: Wohl-Ziegler Bromination
This traditional method utilizes N-bromosuccinimide as the bromine source and a chemical radical initiator.[5]
-
Materials:
-
4'-methyl-2-cyanobiphenyl
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO)
-
1,2-dichloroethane
-
-
Procedure:
-
Dissolve 467.3 g of 4'-methyl-2-cyanobiphenyl in 4.7 L of 1,2-dichloroethane.[5]
-
Add 467.3 g of N-bromosuccinimide and 9.3 g of benzoyl peroxide to the solution.[5]
-
Gradually heat the mixture to control the initial exothermic reaction.[5]
-
Reflux the mixture for 4 hours.[5]
-
Cool the reaction to 50°C.[5]
-
Wash the organic phase three times with hot water.[5]
-
Dry the organic phase and concentrate to obtain the product as cream-colored crystals.[5]
-
Protocol 2: Light-Induced "Green" Synthesis
This modern approach employs a greener bromine source and visible light to initiate the radical reaction, avoiding the use of halogenated solvents.[1]
-
Materials:
-
4'-methyl-2-cyanobiphenyl (95%)
-
Hydrogen Peroxide (H₂O₂)
-
Hydrobromic Acid (HBr)
-
Diethyl Carbonate
-
-
Procedure:
-
This method utilizes the H₂O₂/HBr system as the bromine source.[1]
-
A simple household LED lamp is used to initiate the radical chain reaction.[1]
-
The reaction is performed in a suitable solvent such as diethyl carbonate.[1]
-
The final product is isolated by simple filtration and washing, with no further purification necessary.[1]
-
This method has been successfully scaled from milligram to multigram quantities, achieving a 71% yield with 97% purity.[1]
-
Protocol 3: Flow Chemistry with Dibromohydantoin
This continuous flow method offers rapid reaction times and efficient mixing.[6][7]
-
Materials:
-
4'-methyl-2-cyanobiphenyl
-
Dibromohydantoin
-
Dichloromethane
-
Sodium bisulfite
-
Isopropyl ether
-
-
Procedure:
-
Prepare two separate solutions:
-
Set the flow rate for both syringes to 1.5 mL/min into a flow reactor.[6][7]
-
Maintain the reactor temperature at 50°C and irradiate with a 475nm LED light for 30 minutes.[6][7]
-
Quench the collected product with 15g of sodium bisulfite.[6][7]
-
Separate the organic phase and remove the solvent by rotary evaporation.[6][7]
-
Recrystallize the crude product from isopropyl ether to yield the pure product.[6][7]
-
Experimental and Logical Workflow
The following diagram illustrates a generalized experimental workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for synthesis and purification.
Conclusion
The synthesis of this compound is a critical step in the manufacturing of essential antihypertensive drugs. While traditional methods like the Wohl-Ziegler bromination are effective, newer, greener alternatives are emerging that offer improved safety and environmental profiles. The choice of synthetic route will depend on factors such as scale, cost, and regulatory considerations. This guide provides a foundational understanding of the key synthetic methodologies and their practical implementation for professionals in the pharmaceutical industry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 114772-54-2 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. 4-Bromomethyl-2-cyanobiphenyl | 114772-54-2 [chemicalbook.com]
- 7. sfdchem.com [sfdchem.com]
- 8. US5621134A - Method for producing this compound - Google Patents [patents.google.com]
- 9. KR100885148B1 - Method for preparing this compound - Google Patents [patents.google.com]
A Technical Guide to the Role of 4'-Bromomethyl-2-cyanobiphenyl in Modern Sartan Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sartans, a class of Angiotensin II Receptor Blockers (ARBs), are at the forefront of treating hypertension and related cardiovascular diseases.[1][2] The efficacy of these drugs is intrinsically linked to their unique molecular architecture, specifically the biphenyl tetrazole moiety. A pivotal component in constructing this structure is the intermediate 4'-Bromomethyl-2-cyanobiphenyl (CAS No. 114772-54-2), commonly referred to as Br-OTBN. This technical guide provides an in-depth analysis of the critical role of this intermediate, detailing its application in the synthesis of major sartan drugs, presenting quantitative data from established processes, and outlining detailed experimental protocols.
The Core Function of this compound (BBCB)
This compound is a specialized building block that serves two primary functions in sartan synthesis:
-
Provides the Biphenyl Backbone: It supplies the essential biphenyl scaffold that correctly positions the functional groups necessary for therapeutic activity.[1][3]
-
Acts as a Precursor to the Tetrazole Ring: The 2-cyano (-CN) group is a latent form of the tetrazole ring.[4] This nitrile is later converted into the acidic tetrazole group, a bioisostere for a carboxylic acid, which is crucial for binding to the Angiotensin II receptor.[5]
The synthesis strategy universally involves a key N-alkylation step, where the highly reactive bromomethyl group on BBCB is used to connect the biphenyl moiety to a sartan-specific heterocyclic core.[2][4][6][7] This is followed by the conversion of the nitrile to a tetrazole, typically through a [3+2] cycloaddition reaction with an azide source.[8][9]
Case Study: Synthesis of Losartan
Losartan synthesis prominently features the alkylation of an imidazole derivative with BBCB. The process involves reacting 2-n-butyl-4-chloro-5-formylimidazole (BCFI) with BBCB to form the key cyano aldehyde intermediate, which is subsequently reduced and cyclized.[7][10]
Quantitative Data for Losartan Synthesis
| Step | Reactants | Base / Catalyst | Solvent | Temp. (°C) | Time (h) | Yield | Reference |
| Alkylation | BCFI, BBCB | K₂CO₃ | Acetonitrile | Reflux | N/A | N/A | [7] |
| Alkylation | BCFI, BBCB | NaOH / TEBAC (PTC) | Toluene / Water | 25 - 30 | 28 - 30 | N/A | [11][12] |
| Reduction | Cyano Aldehyde | NaBH₄ | Methanol | N/A | N/A | N/A | [7][13] |
| Tetrazole Formation | Cyano Alcohol | NaN₃ / TEA·HCl | 1-Methylpyrrolidine | N/A | N/A | N/A | [10] |
PTC: Phase Transfer Catalyst (e.g., Benzyl triethyl ammonium chloride - TEBAC)
Experimental Protocol: Alkylation of BCFI with BBCB
This protocol is a synthesized representation based on published patent literature.[11][12]
-
Reaction Setup: To a stirred solution of demineralized water (360 ml) and sodium hydroxide flakes (14.4 g, 0.36 M), add toluene (900 ml), a phase transfer catalyst such as Benzyl triethyl ammonium chloride (TEBAC) (7.2 g), 4'-(Bromomethyl)-2-cyanobiphenyl (90 g, 0.33 M), and 2-butyl-4-chloro-5-formyl imidazole (65 g, 0.34 M) at room temperature (25-30°C).
-
Reaction Execution: The resulting biphasic solution is stirred vigorously at room temperature for 28-30 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until completion.
-
Work-up: Once the reaction is complete, the organic layer is separated. The aqueous layer is extracted with toluene (200 ml).
-
Purification: The combined organic layers are washed with a 7% sodium hydroxide solution (150 ml) and subsequently with water (200 ml).
-
Isolation: The solvent is removed from the organic layer under reduced pressure to yield the crude cyano aldehyde product, which is taken to the next step (reduction) with or without further purification.
Case Study: Synthesis of Valsartan
The synthesis of Valsartan involves the N-alkylation of an L-valine ester derivative with BBCB.[2][6] This is followed by acylation with valeryl chloride and the final tetrazole formation step.
Quantitative Data for Valsartan Synthesis
| Step | Reactants | Base / Catalyst | Solvent | Temp. (°C) | Time (h) | Yield | Reference |
| N-Alkylation | L-valine methyl ester HCl, BBCB | K₂CO₃ | Dioxane | 60 - 80 | 10 | N/A | [6] |
| N-Alkylation | L-valine benzyl ester, BBCB | Na₂CO₃ | Ethyl Acetate | 70 (reflux) | 12 | N/A | [14] |
| Acylation | N-alkylated intermediate, Valeryl chloride | Triethylamine | CH₂Cl₂ | N/A | N/A | 92% | [2] |
| Tetrazole Formation | Acylated intermediate | Tributyltin azide | Xylene | N/A | N/A | 62% | [2] |
Experimental Protocol: N-Alkylation for Valsartan Intermediate
This protocol is adapted from patent literature.[14]
-
Reaction Setup: A solution of L-valine benzyl ester (262 g) and sodium carbonate (240 g) in ethyl acetate (600 ml) is prepared in a reaction vessel and heated to a mild reflux.
-
Reagent Addition: A solution of this compound (300 g) dissolved in ethyl acetate (4500 ml) is added slowly to the refluxing mixture over a period of 4 hours at approximately 70°C.
-
Reaction Execution: The reaction mixture is maintained under reflux for an additional 12 hours.
-
Work-up: The mixture is cooled to room temperature, and water (3000 ml) is added. The mixture is stirred for 10 minutes, and the layers are separated.
-
Purification: The organic layer is washed sequentially with water (3000 ml) and a 10% aqueous sodium chloride solution (3000 ml).
-
Isolation: The organic solvent is removed by distillation under vacuum to yield the crude N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine benzyl ester.
Case Study: Synthesis of Irbesartan
Irbesartan synthesis is characterized by the alkylation of a unique spiro-imidazole derivative, 2-n-butyl-1,3-diazaspiro[7][7]non-1-en-4-one, with BBCB.[4][15]
Quantitative Data for Irbesartan Synthesis
| Step | Reactants | Base / Catalyst | Solvent | Temp. (°C) | Time (h) | Yield | Reference |
| Alkylation | Spiro-imidazole HCl, BBCB | KOH | Acetone | 53 - 56 (reflux) | 5 - 6 | N/A | [16] |
| Alkylation | Spiro-imidazole HCl, BBCB | NaOH | N/A | N/A | N/A | N/A | [4][15] |
| Alkylation | Spiro-imidazole HCl, BBCB | NaOH / TBAB (PTC) | Toluene | 40 - 45 | 8 | N/A | [17] |
| Tetrazole Formation | Cyano Irbesartan | Tributyltin azide | Xylene | Reflux | N/A | N/A | [18] |
| Tetrazole Formation | Cyano Irbesartan | NaN₃ / TEA·HCl | 1-methylpyrrolidin-2-one | 121 - 123 | N/A | N/A | [4] |
TBAB: Tetrabutylammonium bromide
Experimental Protocol: Alkylation for Irbesartan Intermediate
This protocol is a synthesized representation based on published patent literature.[16]
-
Pre-treatment: A mixture of 2-n-Butyl-4-spirocyclopentane-2-imidazolin-5-one hydrochloride (500 g), acetone (5000 ml), and potassium hydroxide (360 g) is stirred at 25-30°C for 2 hours. The precipitated KCl salt is removed by filtration.
-
Reaction Setup: The filtrate from the previous step is added to 4-Bromomethyl-2'-cyanobiphenyl (590 g) and potassium carbonate at 25-30°C.
-
Reaction Execution: The contents are heated to reflux (53-56°C) and maintained for 5-6 hours.
-
Work-up: Acetone is completely distilled off. Water (2500 ml) and methylene dichloride (2500 ml) are added. The layers are separated. The aqueous layer is further extracted with methylene dichloride (1400 ml).
-
Purification: The combined organic layers are washed with water (2800 ml) and a 10% sodium chloride solution (1400 ml).
-
Isolation: The solvent is removed under vacuum to yield 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one.
The Critical Cyano to Tetrazole Conversion
The final key transformation in many sartan syntheses is the conversion of the nitrile group, introduced by BBCB, into the 5-substituted 1H-tetrazole ring. This is a [3+2] cycloaddition reaction between the nitrile and an azide anion.[9] While early syntheses frequently used hazardous and toxic organotin azides (e.g., tributyltin azide), modern processes favor safer alternatives.[2] The most common method involves sodium azide (NaN₃) in the presence of an activator.[9][19][20]
Common activators include:
-
Lewis Acids: Zinc salts (e.g., ZnCl₂) can coordinate to the nitrile nitrogen, making the carbon more electrophilic.[20]
-
Brønsted Acids: Ammonium chloride or amine hydrochlorides (e.g., triethylamine hydrochloride) can protonate the nitrile, achieving similar activation.[4][5][10]
Conclusion
This compound is an indispensable cornerstone in the synthesis of the sartan class of ARBs.[1][3][21] Its bifunctional nature—a reactive alkylating agent on one end and a tetrazole precursor on the other—provides a highly efficient and convergent route to these complex and vital pharmaceutical agents. An understanding of the reaction conditions, protocols, and quantitative outcomes associated with its use is fundamental for professionals engaged in the research, development, and manufacturing of antihypertensive therapies. The continued optimization of reactions involving BBCB is a key area of process chemistry, aiming for higher yields, greater purity, and more environmentally benign synthetic routes.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. raco.cat [raco.cat]
- 5. youtube.com [youtube.com]
- 6. CN101450917B - Valsartan synthesis method - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. researchgate.net [researchgate.net]
- 9. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Improved Process For Preparing Losartan Potassium [quickcompany.in]
- 11. WO2007020654A1 - An improved process for the preparation of losartan - Google Patents [patents.google.com]
- 12. WO2007026375A1 - Process for the preparation of losartan - Google Patents [patents.google.com]
- 13. WO2010029457A2 - An improved process for preparing losartan potassium - Google Patents [patents.google.com]
- 14. WO2009125416A2 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]
- 15. WO2005113518A1 - Process for preparing irbesartan - Google Patents [patents.google.com]
- 16. US20100234614A1 - Process for pure irbesartan - Google Patents [patents.google.com]
- 17. US20220127238A1 - Process for the preparation of angiotensin ii receptor blockers - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. 1H-Tetrazole synthesis [organic-chemistry.org]
- 21. nbinno.com [nbinno.com]
The Pivotal Role of 4'-Bromomethyl-2-cyanobiphenyl in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Bromomethyl-2-cyanobiphenyl is a critical pharmaceutical intermediate, indispensable in the synthesis of a significant class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans".[1] This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the manufacturing of blockbuster drugs such as Valsartan, Losartan, and Irbesartan. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a comprehensive resource for researchers and professionals in the field of drug development and manufacturing.
Introduction
This compound, with the CAS number 114772-54-2, is a bifunctional organic compound featuring a bromomethyl group and a cyano group attached to a biphenyl backbone.[1][2] This unique structure makes it a highly versatile reagent in organic synthesis. The reactivity of the bromomethyl group allows for facile nucleophilic substitution, enabling the connection of the biphenyl moiety to various heterocyclic systems.[1] Simultaneously, the cyano group can be converted into a tetrazole ring, a key pharmacophore in many sartan drugs responsible for their selective binding to the angiotensin II type 1 (AT₁) receptor.[1] The evolution of its synthesis and its application has been driven by the commercial success of sartan drugs in treating hypertension and other cardiovascular diseases.[1][2][3][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis. The following table summarizes key quantitative data for this intermediate.
| Property | Value | References |
| Molecular Formula | C₁₄H₁₀BrN | [1][5] |
| Molecular Weight | 272.14 g/mol | [1][5] |
| Appearance | Off-white to cream powder/crystal | [1][2] |
| Melting Point | 125-128 °C | [1][5] |
| Boiling Point | 413.2 ± 38.0 °C at 760 mmHg (Predicted) | [1][5] |
| Density | 1.43 ± 0.1 g/cm³ (Predicted) | [5] |
| Purity | Typically >98.0% (GC), with some sources reporting >99.0% | [2][3][4] |
| Water Solubility | Insoluble | [5] |
| Solubility | Acetonitrile (Slightly), Chloroform (Slightly) | [5] |
Synthesis of this compound
The primary route for the synthesis of this compound is through the radical bromination of its precursor, 4'-methyl-2-cyanobiphenyl. Various methods have been developed to optimize this reaction for industrial-scale production, focusing on yield, purity, and safety.
General Reaction Pathway
The synthesis involves the selective bromination of the benzylic methyl group of 4'-methyl-2-cyanobiphenyl. This is typically achieved using a brominating agent and a radical initiator.
Caption: General synthesis pathway for this compound.
Experimental Protocols
This method is a common laboratory and industrial-scale procedure.
Materials:
-
4'-methyl-2-cyanobiphenyl
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or 2,2'-Azobisisobutyronitrile (AIBN)
-
1,2-Dichloroethane or Carbon Tetrachloride (CCl₄)
Procedure:
-
Dissolve 4'-methyl-2-cyanobiphenyl in 1,2-dichloroethane in a reaction vessel equipped with a reflux condenser and a stirrer.[6]
-
Add N-bromosuccinimide (1.0 equivalent) and a catalytic amount of benzoyl peroxide (e.g., 0.02 equivalents) to the solution.[6]
-
Heat the mixture gradually to reflux. An exothermic reaction may be observed.[6]
-
Maintain the reflux for 4 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).[6]
-
After completion, cool the reaction mixture to approximately 50°C.
-
Wash the organic phase three times with hot water to remove succinimide.
-
Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).
-
Concentrate the organic phase under reduced pressure to yield crude this compound as a cream-colored solid.
-
The crude product can be further purified by recrystallization from a suitable solvent like isopropyl ether.[7]
This method offers an alternative to NBS and can be advantageous in certain industrial settings.
Materials:
-
4'-methyl-2-cyanobiphenyl
-
Liquid Bromine (Br₂)
-
Sodium bromate (oxidant)
-
2,2'-Azobis(2-methylbutyronitrile) (radical initiator)
-
Monochlorobenzene (solvent)
-
Water
Procedure:
-
Charge a reactor with 4'-methyl-2-cyanobiphenyl, sodium bromate, and monochlorobenzene.[8]
-
Heat the mixture to 65°C.
-
Add the radical initiator, 2,2'-azobis(2-methylbutyronitrile).[8]
-
Slowly add liquid bromine (approximately 0.5-0.6 molar equivalents) to the reaction mixture over several hours while maintaining the temperature.[8] The use of an oxidant allows for the in-situ regeneration of bromine from the HBr byproduct, driving the reaction to completion with a substoichiometric amount of initial bromine.[1]
-
After the addition is complete, maintain the reaction mixture at the same temperature for an additional hour.
-
Cool the reaction mixture and filter to remove inorganic salts.
-
The filtrate is then cooled further (e.g., to 5°C) to crystallize the product.
-
The precipitated this compound is collected by filtration and dried.
Application in the Synthesis of Angiotensin II Receptor Blockers (ARBs)
This compound is a cornerstone intermediate for the synthesis of numerous sartan drugs. The general synthetic strategy involves the alkylation of a heterocyclic moiety with this compound, followed by the conversion of the cyano group to a tetrazole ring.
Synthesis of Valsartan
Caption: Synthetic pathway for Valsartan from this compound.
Experimental Protocol for the Synthesis of N-((2'-cyanobiphenyl-4-yl)-methyl)-L-valine methyl ester:
-
In a reaction vessel, combine this compound, L-valine methyl ester hydrochloride, and an organic solvent such as dioxane, toluene, or DMF.[9]
-
Add a base, for instance, potassium carbonate (K₂CO₃), to the mixture.[9]
-
Heat the reaction mixture to a temperature between 60-80°C.[9]
-
Maintain the reaction for 6-20 hours, monitoring for completion.[9]
-
Upon completion, the product, N-((2'-cyanobiphenyl-4-yl)-methyl)-L-valine methyl ester, is isolated and purified.
Subsequent steps involve acylation with valeryl chloride and the formation of the tetrazole ring using reagents like tributyltin azide, followed by hydrolysis to yield Valsartan.[10]
Synthesis of Losartan
Caption: Synthetic pathway for Losartan from this compound.
Experimental Protocol for the Synthesis of 2-n-butyl-4-chloro-1-[2'-(cyanobiphenyl-4-yl)methyl]-5-formylimidazole:
-
Prepare a stirred solution of water, a base such as sodium hydroxide, a phase transfer catalyst like benzyl triethyl ammonium chloride (TEBAC), and a solvent like toluene.[11]
-
Add this compound and 2-n-butyl-4-chloro-5-formyl imidazole (BCFI) to the mixture at room temperature.[11]
-
Stir the solution at room temperature for an extended period (e.g., 28-30 hours).[11]
-
After the reaction is complete, the organic layer is separated, washed, and the solvent is removed to yield the cyano aldehyde intermediate.
This intermediate is then reduced with sodium borohydride to the corresponding alcohol, followed by reaction with sodium azide to form the tetrazole ring of Losartan.[12][13]
Synthesis of Irbesartan
Caption: Synthetic pathway for Irbesartan from this compound.
Experimental Protocol for the Synthesis of 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one:
-
In a suitable solvent like acetone, stir 2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one hydrochloride with a base such as potassium hydroxide.[14]
-
Filter the mixture to remove the inorganic salt byproduct.
-
To the filtrate, add this compound and a base like potassium carbonate.[14]
-
Heat the mixture to reflux for several hours (e.g., 5-6 hours).[14]
-
After completion, distill off the solvent.
-
Perform a workup with water and an organic solvent (e.g., methylene dichloride) to extract the product.
-
The organic layer is then washed, dried, and concentrated to give the desired intermediate.
The final step in the synthesis of Irbesartan involves the reaction of this intermediate with an azide source, such as sodium azide, often in the presence of an amine salt like triethylamine hydrochloride, to form the tetrazole ring.[15]
Conclusion
This compound is a quintessential example of a high-value pharmaceutical intermediate. Its synthesis has been extensively optimized to meet the demands of the pharmaceutical industry for the production of sartan-class drugs. The experimental protocols and synthetic pathways detailed in this guide underscore the versatility and importance of this compound. As the demand for effective and safe antihypertensive medications continues to grow, the role of this compound in enabling the efficient and large-scale synthesis of these life-saving drugs remains paramount. Further research and development in the synthesis of this intermediate will likely focus on greener and more cost-effective manufacturing processes.
References
- 1. This compound | 114772-54-2 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. sfdchem.com [sfdchem.com]
- 6. prepchem.com [prepchem.com]
- 7. 4-Bromomethyl-2-cyanobiphenyl | 114772-54-2 [chemicalbook.com]
- 8. KR100885148B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 9. CN101450917B - Valsartan synthesis method - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2007020654A1 - An improved process for the preparation of losartan - Google Patents [patents.google.com]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. An Improved Process For Preparing Losartan Potassium [quickcompany.in]
- 14. US20100234614A1 - Process for pure irbesartan - Google Patents [patents.google.com]
- 15. raco.cat [raco.cat]
The Crucial Role of 4'-Bromomethyl-2-cyanobiphenyl in Sartan Synthesis: A Technical Guide
Introduction: The development of angiotensin II receptor blockers, commonly known as sartans, marked a significant advancement in the management of hypertension and other cardiovascular diseases. At the heart of the chemical synthesis of many of these life-saving drugs lies a key intermediate: 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN). This technical guide provides an in-depth exploration of the discovery and synthesis of this pivotal precursor, offering detailed experimental protocols, comparative quantitative data, and a visual representation of the synthetic pathways and the biological system these drugs target. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.
The Genesis of a Precursor: Synthesis of this compound
The primary route to this compound involves the free-radical bromination of its precursor, 2-cyano-4'-methylbiphenyl, also known as o-tolylbenzonitrile (OTBN). This reaction selectively targets the benzylic methyl group, introducing a bromine atom to create the reactive bromomethyl functionality essential for the subsequent steps in sartan synthesis. Various brominating agents and reaction conditions have been developed to optimize this transformation, aiming for high yield and purity while minimizing the formation of byproducts such as the dibrominated species.
Synthesis of the Starting Material: o-Tolylbenzonitrile (OTBN)
Before the critical bromination step, the synthesis of o-tolylbenzonitrile itself is a key consideration. A common and effective method is the Suzuki coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Experimental Protocol: Synthesis of o-Tolylbenzonitrile (OTBN) via Suzuki Coupling
-
Reactants: 2-Bromobenzonitrile, 4-methylphenylboronic acid, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), and a base such as sodium carbonate (Na₂CO₃).
-
Solvent: A mixture of toluene, ethanol, and water.
-
Procedure:
-
To a reaction vessel, add 2-bromobenzonitrile, 4-methylphenylboronic acid, sodium carbonate, and the solvent mixture.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add the palladium(II) acetate and triphenylphosphine catalysts.
-
Heat the reaction mixture to reflux (typically around 80-90°C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the mixture to room temperature.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield pure o-tolylbenzonitrile.
-
Bromination of o-Tolylbenzonitrile to this compound
The conversion of OTBN to Br-OTBN is a critical step, and several methods have been reported. The most common approach is a free-radical bromination.
Experimental Protocol 1: Bromination using N-Bromosuccinimide (NBS)
-
Reactants: o-Tolylbenzonitrile (OTBN), N-Bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN).
-
Solvent: A non-polar solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.
-
Procedure:
-
Dissolve o-tolylbenzonitrile in the chosen solvent in a reaction flask equipped with a reflux condenser and a nitrogen inlet.
-
Add N-bromosuccinimide and the radical initiator to the solution.
-
Heat the mixture to reflux (around 77°C for CCl₄) and maintain for 2-4 hours. The reaction is often initiated with a light source (e.g., a tungsten lamp).
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from a solvent system like ethyl acetate/hexane to yield a white to off-white crystalline solid.
-
Experimental Protocol 2: Bromination using Dibromodimethylhydantoin (DBDMH)
-
Reactants: o-Tolylbenzonitrile (OTBN), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), and a radical initiator (AIBN).
-
Solvent: Acetonitrile.
-
Procedure:
-
To a solution of OTBN in acetonitrile, add DBDMH and AIBN.
-
Heat the mixture to reflux and maintain for 5-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the dimethylhydantoin byproduct.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product is then purified, typically by recrystallization.
-
Quantitative Data on the Synthesis of this compound
The choice of synthetic route can significantly impact the yield and purity of the final product. The following table summarizes reported quantitative data for different bromination methods.
| Brominating Agent | Radical Initiator | Solvent | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| N-Bromosuccinimide | Benzoyl Peroxide | Carbon Tetrachloride | 2-4 | 70-85 | >98 | General textbook procedure |
| Dibromodimethylhydantoin | AIBN | Acetonitrile | 5-6 | ~80 | ~98 | |
| Bromine | AIBN | Monochlorobenzene | 5-6 | 85.4 | 98.5 | European Patent EP 0853081 B1 |
| Sodium Bromate/HBr | Light | Ethyl Acetate/Water | 6-7 | 85 | >99 | Chinese Patent CN102491970A |
Construction of the Sartan Core: Utilizing this compound
The reactivity of the bromomethyl group in this compound makes it an excellent electrophile for N-alkylation reactions. This is the key step where the biphenyl moiety is attached to the heterocyclic core of the sartan molecule. The general scheme involves the reaction of Br-OTBN with the appropriate imidazole or spirocyclic derivative, which varies depending on the specific sartan being synthesized (e.g., losartan, valsartan, irbesartan).
General Experimental Protocol for N-Alkylation
-
Reactants: this compound, the specific heterocyclic core (e.g., 2-butyl-4-chloro-5-formylimidazole for losartan), and a base (e.g., potassium carbonate, sodium hydroxide).
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Procedure:
-
Dissolve the heterocyclic core in the chosen solvent in a reaction flask.
-
Add the base and stir the mixture at room temperature for a short period.
-
Add a solution of this compound in the same solvent dropwise to the mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) and maintain for several hours until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
The crude product, a cyanobiphenyl-alkylated heterocycle, can be purified by recrystallization.
-
Conversion of the Cyano Group to the Tetrazole Ring
The final key transformation in the synthesis of most sartan drugs is the conversion of the cyano group on the biphenyl ring into a tetrazole ring. This is typically achieved through a [2+3] cycloaddition reaction with an azide source, often in the presence of a catalyst.
Experimental Protocol: Tetrazole Formation using Sodium Azide
-
Reactants: The cyanobiphenyl-alkylated intermediate, sodium azide (NaN₃), and a catalyst such as triethylamine hydrochloride or zinc chloride.
-
Solvent: A high-boiling polar solvent like N-methyl-2-pyrrolidone (NMP) or DMF.
-
Procedure:
-
To a solution of the cyanobiphenyl intermediate in the solvent, add sodium azide and the catalyst.
-
Heat the reaction mixture to a high temperature (typically 120-150°C) for an extended period (24-48 hours). Caution: Sodium azide is highly toxic and potentially explosive, especially in the presence of acids. This reaction should be carried out with extreme care in a well-ventilated fume hood with appropriate safety measures.
-
Monitor the reaction for the disappearance of the nitrile peak in the IR spectrum or by HPLC.
-
After completion, cool the reaction mixture and carefully acidify with an acid (e.g., hydrochloric acid) to protonate the tetrazole ring and precipitate the product.
-
Filter the solid product, wash thoroughly with water, and dry.
-
The crude sartan can be further purified by recrystallization. For example, losartan can be converted to its potassium salt for purification and formulation.
-
Quantitative Data for Sartan Synthesis from this compound
The following table provides a summary of reported yields for the synthesis of different sartans starting from the key intermediate.
| Sartan | Heterocyclic Core | N-Alkylation Yield (%) | Tetrazole Formation Yield (%) | Overall Yield from Br-OTBN (%) | Reference |
| Losartan | 2-butyl-4-chloro-5-formylimidazole | ~85 | ~70 | ~60 | US Patent 5,138,069 |
| Valsartan | L-valine methyl ester | ~85 | ~62 | ~53 | |
| Irbesartan | 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one | ~80 | ~75 | ~60 |
Visualizing the Synthetic and Biological Pathways
To better understand the chemical and biological context of this compound and the resulting sartan drugs, the following diagrams illustrate the key pathways.
Synthesis of this compound
Caption: Synthetic pathway to this compound.
General Synthesis of a Sartan Drug
Caption: General synthetic route to sartan drugs from Br-OTBN.
The Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of Action of Sartans
Sartan drugs exert their therapeutic effect by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.
Caption: The RAAS pathway and the inhibitory action of sartan drugs.
Conclusion
The discovery and optimization of the synthesis of this compound have been instrumental in the large-scale production of sartan antihypertensive drugs. Its unique structure, featuring a pre-functionalized biphenyl core, provides an efficient and versatile platform for the construction of these complex and vital medications. Understanding the detailed synthetic protocols, the quantitative aspects of the reactions, and the biological context of the target pathway is essential for researchers and professionals in the pharmaceutical industry. The continued refinement of the synthesis of this key
A Preliminary Investigation into the Reactivity of 4'-Bromomethyl-2-cyanobiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Bromomethyl-2-cyanobiphenyl is a pivotal intermediate in the synthesis of angiotensin II receptor blockers (ARBs), a class of pharmaceuticals widely used in the management of hypertension. Its reactivity is central to the efficient construction of the core structure of many "sartan" drugs. This technical guide provides a preliminary investigation into the reactivity of this compound, focusing on its synthesis, principal reactions, and stability. Quantitative data is presented in structured tables, and detailed experimental protocols for key transformations are provided. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, adhering to specified formatting for clarity and accessibility.
Introduction
This compound, also known as OTBN-Br, is a bifunctional organic compound featuring a bromomethyl group and a cyano group attached to a biphenyl scaffold. The strategic placement of these functional groups makes it an essential building block in the pharmaceutical industry, particularly for the synthesis of ARBs such as Losartan, Valsartan, and Irbesartan. The primary mode of reactivity involves nucleophilic substitution at the benzylic bromide, a facile reaction that allows for the coupling of the biphenyl moiety to various heterocyclic systems characteristic of sartan drugs.[1] This guide will delve into the key aspects of its chemical behavior.
Synthesis of this compound
The most common method for the synthesis of this compound is the radical bromination of 4'-methyl-2-cyanobiphenyl. This reaction is typically initiated by a radical initiator and proceeds via a free radical chain mechanism. Common brominating agents include N-bromosuccinimide (NBS) and elemental bromine.
Quantitative Data for Synthesis
| Starting Material | Brominating Agent | Initiator/Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 4'-methyl-2-cyanobiphenyl | N-Bromosuccinimide | Benzoyl peroxide | 1,2-dichloroethane | Reflux | Not specified | Not specified | [2] |
| 4'-methyl-2-cyanobiphenyl | Bromine | 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) | Ethylene dichloride | 40 | 89.4 | 99.0 | [3] |
| 4'-methyl-2-cyanobiphenyl | Bromine | 2,2'-azobisisobutyronitrile | Ethylene dichloride | 70 | 81.6 | 98.0 | US5621134A |
| 4'-methyl-2-cyanobiphenyl | Dibromohydantoin | LED light (475nm) | Dichloromethane | 50 | 94 | 90 | [4] |
| 4'-methyl-2-cyanobiphenyl | Bromine | 2,2'-azobis(2-methylbutyronitrile) / Sodium bromate | Monochlorobenzene | 80 | 78 | Not specified | [5] |
Experimental Protocol: Synthesis using Bromine and a Radical Initiator
Materials:
-
4'-methyl-2-cyanobiphenyl
-
Bromine
-
2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)
-
Ethylene dichloride
-
n-Heptane
-
Water
Procedure:
-
In a reaction vessel, dissolve 50 g (0.2591 mol) of 4'-methyl-2-cyanobiphenyl and 4.0 g (0.0130 mol) of 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) in 500 g of ethylene dichloride.[3]
-
Control the internal temperature to 40 ± 2 °C.[3]
-
Add 41.4 g (0.2591 mol) of Br₂ dropwise over a period of 2 hours, maintaining the temperature at 40 ± 2 °C.[3]
-
After the addition is complete, maintain the reaction mixture at the same temperature for one hour.[3]
-
Wash the reaction mixture with 250 g of water and separate the organic layer.[3]
-
Condense the organic layer by removing the solvent under reduced pressure.[3]
-
Recrystallize the resulting solid from a mixture of ethylene dichloride (150 ml) and n-heptane (600 ml) to yield this compound.[3]
Synthesis Workflow
Reactivity of the Bromomethyl Group: Nucleophilic Substitution
The primary and most synthetically useful reaction of this compound is the nucleophilic substitution of the bromide ion. The benzylic position of the bromine atom makes it highly susceptible to attack by a wide range of nucleophiles, forming a new carbon-nucleophile bond. This reaction is the cornerstone of its application in the synthesis of sartan drugs.
Quantitative Data for Nucleophilic Substitution Reactions
| Sartan Precursor (Nucleophile) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-n-butyl-4-chloro-5-formylimidazole (Losartan precursor) | Sodium hydroxide | Toluene / Water | 25-30 | 83 | [6] |
| 2-n-butyl-4-chloro-5-formylimidazole (Losartan precursor) | Sodium hydroxide | DMF | 25-40 | Not specified | [1][7] |
| L-valine methyl ester hydrochloride (Valsartan precursor) | Potassium carbonate | Not specified | 60-80 | Not specified | [8] |
| 2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one (Irbesartan precursor) | Sodium hydroxide | Not specified | Not specified | Not specified | [9] |
Experimental Protocol: Alkylation of a Losartan Precursor
Materials:
-
This compound
-
2-butyl-4-chloro-5-formylimidazole
-
Sodium hydroxide
-
Toluene
-
Benzyl triethyl ammonium chloride (TEBAC)
-
Water
-
Isopropyl alcohol
Procedure:
-
To a stirred solution of 360 ml of demineralized water and 14.4 g (0.36 M) of sodium hydroxide flakes, add 900 ml of toluene, 7.2 g of benzyl triethyl ammonium chloride (TEBAC), 90 g (0.33 M) of this compound, and 65 g (0.34 M) of 2-butyl-4-chloro-5-formylimidazole at room temperature (25-30 °C).[6]
-
Stir the solution at room temperature for 28-30 hours.[6]
-
Monitor the reaction by Thin Layer Chromatography (TLC).[6]
-
Upon completion, separate the organic layer and extract the aqueous layer with 200 ml of toluene.[6]
-
Combine the organic layers and wash with 150 ml of 7% sodium hydroxide solution, followed by a final wash with 200 ml of water.[6]
-
Concentrate the organic layer to obtain the crude product.[6]
-
Triturate the crude product with isopropyl alcohol to yield 1-(2'-cyanobiphenyl-4-methyl)-2-butyl-4-chloro-5-formylimidazole.[6]
Generalized Nucleophilic Substitution Pathway
Reactivity of the Cyano Group
While the bromomethyl group is the primary site of reactivity in the synthesis of many sartan drugs, the cyano group can also participate in chemical transformations. For instance, in the synthesis of non-tetrazole ARBs, the cyano group can be a precursor to other heterocyclic systems. The cyano group is generally stable under the conditions used for the nucleophilic substitution at the bromomethyl position. However, it can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, or reduced to a primary amine using strong reducing agents like LiAlH₄.
Stability and Degradation
Thermal Stability
This compound is a crystalline solid with a melting point in the range of 125-128 °C.[4] Information on its thermal decomposition suggests that, like other brominated aromatic compounds, it would likely decompose at elevated temperatures, potentially leading to the formation of hydrogen bromide and other brominated byproducts.
Hydrolytic Stability
The benzylic bromide is susceptible to hydrolysis, which would lead to the formation of 4'-hydroxymethyl-2-cyanobiphenyl. This reaction is expected to be slow in neutral water but can be accelerated under acidic or basic conditions. The material should be protected from moisture during storage.[10]
Photochemical Stability
Brominated aromatic compounds can undergo photodegradation upon exposure to UV light. The primary photodegradation pathway often involves the cleavage of the carbon-bromine bond. Therefore, this compound should be stored in a dark place to prevent photochemical degradation.
Incompatible Materials
This compound is incompatible with strong oxidizing agents and strong bases.[10]
Potential Degradation Pathways
Conclusion
This preliminary investigation highlights the key reactive features of this compound. Its synthesis via radical bromination is well-established, with various protocols offering high yields and purity. The reactivity of the bromomethyl group through nucleophilic substitution is the cornerstone of its utility in the pharmaceutical industry, enabling the efficient synthesis of a wide range of sartan antihypertensive drugs. While the cyano group is generally less reactive under standard alkylation conditions, it offers potential for further synthetic modifications. An understanding of the stability and potential degradation pathways of this intermediate is crucial for its proper handling, storage, and application in multi-step syntheses. Further research into the kinetics of its key reactions and a more detailed analysis of its degradation products under various conditions would provide a more complete picture of the reactivity of this important synthetic building block.
References
- 1. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 2. Transition Metals Catalyzed Element-Cyano Bonds Activations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 6. Bromination of Pd Compounds during Thermal Decomposition of Tetrabromobisphenol A [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Data of 4'-Bromomethyl-2-cyanobiphenyl
This document provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 4'-Bromomethyl-2-cyanobiphenyl (CAS No. 114772-54-2). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering key data for structural elucidation and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for determining the molecular structure of organic compounds. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.
¹H NMR Data
The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.79 | Singlet (s) | 2H | -CH ₂Br |
| 7.55 - 7.68 | Multiplet (m) | 6H | Aromatic Protons |
| 7.77 | Triplet (t) | 1H | Aromatic Proton |
| 7.93 | Doublet (d) | 1H | Aromatic Proton |
| Predicted data acquired in DMSO-d6 at 400 MHz.[1] |
¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts for the different types of carbon atoms are listed below, based on typical values for these functional groups.
| Expected Chemical Shift (δ, ppm) | Carbon Type |
| 30 - 40 | C H₂Br |
| 115 - 125 | -C ≡N (Nitrile) |
| 110 - 115 | Quaternary Carbon adjacent to CN |
| 125 - 145 | Aromatic Carbons (C-H and Quaternary) |
| 145 - 150 | Quaternary Carbon linking the two rings |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The data presented below was obtained using the Attenuated Total Reflectance (ATR) technique.[2]
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| < 3000 | Medium-Weak | Aliphatic C-H Stretch (-CH₂-) |
| 2230 - 2220 | Strong, Sharp | C≡N (Nitrile) Stretch |
| 1600 - 1450 | Medium-Strong | C=C Aromatic Ring Stretch |
| 690 - 515 | Strong | C-Br Stretch |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data integrity.
Protocol for NMR Data Acquisition
-
Sample Preparation : Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) inside a clean vial.[3][4]
-
Filtration and Transfer : To ensure a homogeneous magnetic field, filter the solution through a pipette containing a small plug of glass wool to remove any particulate matter.[5] Carefully transfer the filtered solution into a 5 mm NMR tube.[3]
-
Reference Standard : Tetramethylsilane (TMS) is often used as an internal standard for chemical shift calibration (δ = 0.00 ppm).[6]
-
Spectrometer Setup : Insert the NMR tube into the spectrometer's probe.
-
Data Acquisition :
-
Locking : The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[3]
-
Shimming : The magnetic field homogeneity is optimized by a process called shimming to obtain sharp, well-resolved peaks.[3]
-
Tuning : The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[3]
-
Acquisition : Set the appropriate spectral parameters (e.g., pulse angle, acquisition time, number of scans) and begin the experiment.
-
Protocol for ATR-IR Data Acquisition
The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for analyzing solid samples directly.
-
Instrument Preparation : Use an FT-IR spectrometer equipped with an ATR accessory, such as a Bruker Tensor 27 FT-IR.[2]
-
Background Spectrum : Before analyzing the sample, run a background scan with the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interferences from the air (e.g., CO₂ and H₂O).
-
Sample Application : Place a small amount of the solid this compound powder directly onto the surface of the ATR crystal.[7]
-
Apply Pressure : Use the instrument's pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.[7]
-
Data Collection : Initiate the scan to collect the infrared spectrum of the sample. The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
Cleaning : After the measurement, release the pressure, remove the sample, and clean the ATR crystal surface thoroughly with a soft tissue soaked in a suitable solvent (e.g., isopropanol).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
- 1. 4-Bromomethyl-2-cyanobiphenyl, CAS No. 114772-54-2 - iChemical [ichemical.com]
- 2. 4'-(Bromomethyl)-2-cyanobiphenyl | C14H10BrN | CID 1501912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
A Comprehensive Technical Guide to the Safe Handling of 4'-Bromomethyl-2-cyanobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, handling, and precautionary measures for 4'-Bromomethyl-2-cyanobiphenyl (CAS No. 114772-54-2), a key intermediate in the synthesis of various pharmaceuticals. The information is intended to equip laboratory and manufacturing personnel with the knowledge to handle this compound responsibly and mitigate potential risks.
Chemical Identification and Properties
This compound, also known by synonyms such as 2-(4-(bromomethyl)phenyl)benzonitrile and Bromo OTBN, is a biphenyl derivative with a bromomethyl group and a cyano group on opposite phenyl rings.[1] Its primary application is in the synthesis of angiotensin II receptor antagonists, including losartan and valsartan.[2]
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 114772-54-2 | [3] |
| Molecular Formula | C₁₄H₁₀BrN | [4] |
| Molecular Weight | 272.14 g/mol | [4] |
| Appearance | Off-white to cream powder/crystalline powder | [5][6] |
| Melting Point | 125-128 °C | [5] |
| Boiling Point | 413.2 ± 38.0 °C at 760 mmHg | [5] |
| Flash Point | 203.7 ± 26.8 °C | [2] |
| Solubility | Limited water solubility | [4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Global Harmonized System (GHS) classification indicates several potential health and environmental risks.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[7] |
| Skin Irritation | 2 | H315: Causes skin irritation[7] |
| Eye Irritation | 2 | H319: Causes serious eye irritation[7] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[3][8] |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects[7] |
| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life[9] |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects[3][8] |
Hazard Pictograms:
Safety and Handling Precautions
Strict adherence to safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Ensure that safety showers and eyewash stations are readily accessible.[5][7]
-
Use a closed system or local exhaust ventilation to control the dispersion of dust.[7]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Reference |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. Conforming to EN 166 (EU) or NIOSH (US). | [8][10] |
| Skin Protection | Impervious and fire/flame resistant clothing. Chemical-resistant gloves (inspect before use). | [8][10] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter cartridge. | [8] |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.[5] Wash hands thoroughly after handling.[7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store locked up and away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][7] Protect from moisture.[7]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [5][8] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation or a rash occurs. | [5][7][8] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][8][11] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately. | [5][8] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]
-
Specific Hazards: May produce hazardous decomposition products in a fire, such as hydrogen cyanide.[5]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE to avoid dust formation and contact with the substance.[8]
-
Environmental Precautions: Prevent the substance from entering drains, as it is very toxic to aquatic life.[3][8]
-
Containment and Cleanup: Sweep up the spilled material and place it in a suitable, closed container for disposal.[8]
Toxicological and Ecotoxicological Data
Understanding the toxicological profile of this compound is essential for risk assessment.
Table 5: Toxicological Data
| Test | Species | Result | Reference |
| Acute Oral Toxicity (LD50) | Rat | > 2,000 mg/kg | [12] |
| Germ Cell Mutagenicity | Assessment | Suspected of inducing heritable mutations in human germ cells | [7] |
Table 6: Ecotoxicological Data
| Test | Species | Result | Duration | Reference |
| Toxicity to fish (NOEC) | Oncorhynchus mykiss (Rainbow trout) | 0.21 mg/L | 96 h | [8] |
| Toxicity to daphnia (EC100) | Daphnia magna | 1 mg/L | 48 h | [8] |
| Toxicity to algae (EC50) | Desmodesmus subspicatus (Green algae) | 1.1 mg/L | 72 h | [8] |
| Toxicity to microorganisms (EC50) | Activated sludge | > 1000 mg/L | 3 h | [8] |
Methodologies for Key Experiments
The following section details a common experimental protocol for the synthesis of this compound.
Synthesis via Radical Bromination
This method involves the bromination of 4'-methyl-2-cyanobiphenyl using a radical initiator.
Materials:
-
4'-methyl-2-cyanobiphenyl
-
N-bromosuccinimide (NBS) or Bromine (Br₂)
-
Radical initiator (e.g., 2,2'-azobis(2-methylpropionitrile) - AIBN, or benzoyl peroxide - BPO)
-
Solvent (e.g., 1,2-dichloroethane, diethyl carbonate)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or light source (for photo-initiation)
-
Condenser
-
Filtration apparatus
Procedure:
-
Dissolve 4'-methyl-2-cyanobiphenyl in the chosen solvent within the round-bottom flask.[7][8]
-
Add the brominating agent (NBS or Br₂) and the radical initiator to the solution.[7][8]
-
Heat the mixture to reflux or irradiate with a suitable light source to initiate the reaction.[7][8] The reaction is exothermic and should be controlled.[7]
-
Maintain the reaction conditions for a specified period (e.g., 4 hours) until completion, which can be monitored by techniques like TLC or HPLC.[7]
-
After the reaction is complete, cool the mixture.[8]
-
If necessary, quench the reaction (e.g., with sodium bisulfite if Br₂ was used).[10]
-
Wash the organic phase with water to remove impurities.[7]
-
Dry the organic phase and concentrate it to obtain the crude product.[7]
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethylene dichloride/n-heptane or isopropanol).[3][8]
-
Filter and dry the purified product under vacuum.[8]
Visualized Workflows and Relationships
The following diagrams illustrate key workflows and the synthetic relationship of this compound.
References
- 1. 4-Bromomethyl-2-cyanobiphenyl | C14H10BrN | CID 22238501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. adpharmachem.com [adpharmachem.com]
- 3. US5621134A - Method for producing this compound - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 114772-54-2 | Benchchem [benchchem.com]
- 6. Buy this compound | 114772-54-2 [smolecule.com]
- 7. prepchem.com [prepchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4'-(Bromomethyl)-2-cyanobiphenyl | C14H10BrN | CID 1501912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Bromomethyl-2-cyanobiphenyl | 114772-54-2 [chemicalbook.com]
- 11. Low-cost preparation method of 4'-bromomethyl -2- cyanobiphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 12. chemicalbook.com [chemicalbook.com]
The Cornerstone of Modern Antihypertensives: A Technical Guide to 4'-Bromomethyl-2-cyanobiphenyl and its Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of 4'-Bromomethyl-2-cyanobiphenyl (BCB) and its derivatives in the landscape of medicinal chemistry. Primarily recognized as a pivotal intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs), commonly known as 'sartans', BCB's unique structural features make it an indispensable building block for a class of drugs vital in the management of hypertension and heart failure.[1][2][3] This document will delve into its synthesis, applications, and the mechanistic pathways of the blockbuster drugs derived from it, providing researchers and drug development professionals with a comprehensive resource.
Physicochemical Properties of this compound
This compound, with the CAS number 114772-54-2, is a white to off-white crystalline powder.[1][4][5] Its molecular structure, featuring a biphenyl core with a reactive bromomethyl group and a cyano group, is key to its utility in pharmaceutical synthesis.[3][6]
| Property | Value | References |
| Molecular Formula | C₁₄H₁₀BrN | [2][4] |
| Molecular Weight | 272.14 g/mol | [2][4] |
| Melting Point | 125-128 °C | [2][4][5][6][7] |
| Boiling Point | 413.2 ± 38.0 °C at 760 mmHg | [2][4] |
| Appearance | White to off-white powder/crystal | [1][4][5] |
| Purity | Often exceeds 98.0% - 99.0% | [1][3][5] |
| Solubility | Insoluble in water | [7] |
Synthesis of this compound: A Foundational Step
The primary industrial synthesis of this compound involves the benzylic bromination of its precursor, 4'-methyl-2-cyanobiphenyl.[2] This reaction is typically a free-radical substitution.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Several methods have been developed to optimize the synthesis of BCB, focusing on yield, purity, and greener chemistry.
Protocol 1: Radical-Initiated Bromination with N-Bromosuccinimide (NBS)
This is a traditional and widely practiced method for benzylic bromination.
-
Materials:
-
4'-methyl-2-cyanobiphenyl
-
N-bromosuccinimide (NBS)
-
2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO) as a radical initiator[2]
-
Carbon tetrachloride or other suitable solvent
-
-
Procedure:
-
Dissolve 4'-methyl-2-cyanobiphenyl in the chosen solvent in a reaction vessel.
-
Add N-bromosuccinimide and a catalytic amount of the radical initiator (AIBN or BPO).
-
Heat the mixture to reflux to initiate the radical chain reaction. The thermal decomposition of the initiator generates free radicals that propagate the bromination.[2]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with a reducing agent solution (e.g., sodium bisulfite) to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethylene dichloride/n-heptane) to yield pure this compound.[8]
-
Protocol 2: Photochemical Bromination in a Flow Reactor
This method offers a greener and more controlled alternative to traditional batch synthesis.
-
Materials:
-
2-cyano-4-methylbiphenyl
-
Dibromohydantoin
-
Dichloromethane
-
Sodium bisulfite
-
Isopropyl ether
-
-
Procedure:
-
Prepare two separate solutions:
-
Load both solutions into separate syringes and place them on a syringe pump connected to a flow reactor.
-
Set the flow rate for both syringes to 1.5 mL/min.[9]
-
Heat the flow reactor to 50°C using a constant temperature water bath.[9]
-
Irradiate the reactor with a 4000K LED light (475nm) for 30 minutes to initiate the reaction.[9]
-
Collect the product from the reactor outlet and immediately quench the reaction by adding 15g of sodium bisulfite.[9]
-
Perform a liquid-liquid extraction to separate the organic phase.
-
Remove the solvent from the organic phase by rotary evaporation.
-
Recrystallize the crude product from isopropyl ether and filter to obtain the pure product.[9]
-
Dry the filter cake in an oven. This method has been reported to yield 4-Bromomethyl-2-cyanobiphenyl with a purity of 90% and a yield of 94%.[9]
-
The Central Role of BCB in the Synthesis of Sartans
BCB is a cornerstone intermediate for the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs including Losartan, Valsartan, Irbesartan, Telmisartan, and Azilsartan.[2][3] These drugs are critical for managing hypertension.
The key structural feature of many sartans is the biphenyl-tetrazole moiety, which is crucial for their selective binding to the angiotensin II type 1 (AT₁) receptor.[2] The synthesis of this moiety heavily relies on BCB. The reactive bromomethyl group of BCB allows for nucleophilic substitution, which is a key step in attaching the biphenyl structure to the rest of the drug molecule.[2] The cyano group can then be converted to the tetrazole ring, often using an azide source.
General Synthesis of Sartans from BCB
Caption: Generalized synthetic pathway for sartan drugs from BCB.
Mechanism of Action: The Renin-Angiotensin System
Sartans exert their therapeutic effect by blocking the Renin-Angiotensin System (RAS), a critical regulator of blood pressure.
Caption: The Renin-Angiotensin System and the mechanism of action of sartan drugs.
Derivatives and Broader Applications
Beyond its primary role in sartan synthesis, BCB and its derivatives have other applications in medicinal chemistry. For instance, 4'-bromomethyl-2'-formylbiphenyl and 4'-bromomethyl-2'-hydroxymethylbiphenyl are also valuable starting materials for preparing various angiotensin II antagonists.[10]
Additionally, the unique structure of BCB makes it a potential scaffold for designing enzyme inhibitors.[6] It is also used in protein-binding studies of quinoxaline angiotensin II receptor antagonists and as a critical analytical standard for the determination of potential genotoxic impurities in drug substances.[1][7][9]
Quantitative Data
The synthesis of BCB has been optimized to achieve high yields and purity, which is crucial for its use in pharmaceutical manufacturing.
| Synthesis Parameter | Value | Reference |
| Yield (Photochemical Flow Synthesis) | 94% | [9] |
| Purity (Photochemical Flow Synthesis) | 90% | [9] |
| Yield (Optimized Bromination with Br₂) | 89.4% | [8] |
| Purity (Optimized Bromination with Br₂) | 99.0% | [8] |
While specific pharmacokinetic data for all sartans are extensive and beyond the scope of this guide, the following table provides an example of such data for a novel angiotensin II receptor 1 antagonist, compound 1f , synthesized as part of a research study.[11]
| Pharmacokinetic Parameter (Compound 1f in Wistar Rats) | Value | Reference |
| IC₅₀ | 1.13 ± 1.68 nM | [11] |
| Cₘₐₓ | 17.92 ± 10.85 ng mL⁻¹ | [11] |
| Tₘₐₓ | 2.60 ± 3.05 h | [11] |
| AUC₀₋₇₂ | 252.85 ± 144.59 ng mL⁻¹ h | [11] |
| T₁/₂ | 17.16 ± 4.24 h | [11] |
| LD₅₀ (in ICR rats) | 1459.89 mg kg⁻¹ | [11] |
Analytical Methodologies
The purity of active pharmaceutical ingredients (APIs) is paramount. As a key starting material, controlling the levels of BCB and related substances in the final drug product is essential.
Protocol 3: Determination of 2-cyano-4'-bromomethyl biphenyl as a Genotoxic Impurity in Irbesartan by HPLC
This method is used for the quantitative determination of BCB as a potential genotoxic impurity in Irbesartan.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound in the diluent at a known concentration.
-
Sample Preparation: Accurately weigh and dissolve the Irbesartan drug substance in the diluent.
-
Spiked Sample Preparation: Prepare a sample of the Irbesartan drug substance spiked with a known amount of the BCB standard to verify the method's accuracy.
-
Analysis: Inject the blank (diluent), standard, sample, and spiked sample solutions into the HPLC system.
-
Quantification: Compare the peak area of BCB in the sample chromatogram to the peak area in the standard chromatogram to determine the concentration of the impurity. The method should be validated for specificity, linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantification).[12]
-
Safety and Handling
This compound should be handled with care in a laboratory setting. The bromomethyl group is a reactive alkylating agent and can potentially alkylate biological molecules.[6] The aromatic rings may cause skin and eye irritation.[6] If the cyano group were to be metabolized in the body, it could release toxic cyanide.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Conclusion
This compound is more than just a chemical intermediate; it is a fundamental component in the synthesis of a class of drugs that have revolutionized the treatment of cardiovascular diseases. Its well-defined synthesis and versatile reactivity have enabled the large-scale production of life-saving sartan medications. For medicinal chemists and drug development professionals, a thorough understanding of BCB's properties, synthesis, and applications is essential for the continued innovation and optimization of cardiovascular therapies. The ongoing research into greener synthetic routes and broader applications of its derivatives ensures that BCB will remain a molecule of significant interest in the pharmaceutical industry.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 114772-54-2 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. adpharmachem.com [adpharmachem.com]
- 5. nbinno.com [nbinno.com]
- 6. Buy this compound | 114772-54-2 [smolecule.com]
- 7. sfdchem.com [sfdchem.com]
- 8. US5621134A - Method for producing this compound - Google Patents [patents.google.com]
- 9. 4-Bromomethyl-2-cyanobiphenyl | 114772-54-2 [chemicalbook.com]
- 10. EP1871764A1 - A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists - Google Patents [patents.google.com]
- 11. Design, synthesis and evaluation of novel angiotensin II receptor 1 antagonists with antihypertensive activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of Valsartan from 4'-Bromomethyl-2-cyanobiphenyl
Introduction
Valsartan is a potent, orally active, and specific angiotensin II receptor antagonist, widely used in the treatment of hypertension, heart failure, and to reduce cardiovascular risk.[1][2] Its chemical name is (S)-N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine.[3] This document outlines a common and effective synthetic route to produce Valsartan, commencing from the key intermediate 4'-Bromomethyl-2-cyanobiphenyl. This pathway involves four primary transformations: N-alkylation of an L-valine ester, N-acylation with valeryl chloride, conversion of the nitrile group to a tetrazole ring, and final hydrolysis to yield Valsartan. This protocol is intended for researchers, scientists, and professionals in drug development and process chemistry.
Overall Synthetic Scheme
The synthesis of Valsartan from this compound is a multi-step process. The general workflow involves the sequential attachment of the L-valine and valeryl moieties, followed by the crucial cyclization to form the tetrazole ring and final deprotection.
Caption: Overall synthetic workflow for Valsartan synthesis.
Experimental Protocols
Step 1: N-alkylation of L-Valine Ester with this compound
This initial step involves the substitution of the bromine atom in this compound with the amino group of an L-valine ester. L-valine methyl ester or benzyl ester are commonly used.
Protocol Example (using L-Valine Benzyl Ester):
-
To a suitable reaction vessel, add L-valine benzyl ester (1.0 eq), sodium carbonate (2.2 eq), and ethyl acetate.[4][5]
-
Prepare a solution of this compound (1.0 eq) in ethyl acetate.
-
Slowly add the this compound solution to the reaction mixture over 4 hours while maintaining the temperature at 70°C.[4][5]
-
Maintain the reaction under reflux for an additional 11-12 hours.[4][5]
-
Cool the reaction mass to room temperature and add water. Stir for 10 minutes.
-
Separate the organic layer. Wash the organic layer sequentially with water and then with a 10% aqueous sodium chloride solution.[4][5]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to yield N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine benzyl ester, which can be used in the next step, sometimes after purification by column chromatography.[6][7]
Step 2: N-acylation with Valeryl Chloride
The secondary amine intermediate formed in Step 1 is acylated using valeryl chloride in the presence of a base to form the corresponding amide.
Protocol Example:
-
Dissolve the N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine ester (1.0 eq) from Step 1 in a suitable solvent such as dichloromethane or toluene.[1]
-
Cool the solution to 0-5°C in an ice bath.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (2.1 eq).[1][2]
-
Slowly add valeryl chloride (1.1 eq) to the mixture while maintaining the temperature between 0-10°C.[1]
-
Stir the reaction mixture at this temperature for approximately 3-5 hours.[1]
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with a 10% w/w sodium carbonate solution and a 10% w/w aqueous oxalic acid solution.[1]
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-(1-oxopentyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine ester as an oil.[1]
Step 3: Tetrazole Formation from Nitrile
This key step involves the [2+3] cycloaddition of an azide source to the nitrile group to form the tetrazole ring. The use of organotin reagents like tributyltin azide is common, though it requires careful handling due to toxicity.
Protocol Example:
-
To the N-(1-oxopentyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine ester (1.0 eq) from Step 2, add tri-n-butyltin chloride (1.5 eq) and sodium azide (3.0 eq).[8]
-
Add a suitable solvent and a base such as triethylamine.[8]
-
Reflux the mixture for 8-12 hours until the reaction is complete (monitored by HPLC or TLC).[8]
-
After cooling, the work-up typically involves acidic or basic treatment to decompose the tin complexes and remove tin residues, which is a critical purification challenge.[9]
-
The product, Valsartan ester, is then isolated through extraction and precipitation.
Step 4: Hydrolysis of the Ester to Yield Valsartan
The final step is the saponification of the ester group to yield the carboxylic acid, Valsartan.
Protocol Example:
-
Dissolve the Valsartan ester (1.0 eq) from Step 3 in a mixture of methanol and water.
-
Add a base, such as sodium hydroxide (e.g., 10% aqueous solution) or barium hydroxide, and stir at room temperature.[1][8]
-
The reaction is typically stirred for 10-24 hours to ensure complete hydrolysis.[1][8]
-
After completion, the methanol is often removed under reduced pressure.
-
The aqueous layer is washed with an organic solvent like dichloromethane to remove non-polar impurities.[8]
-
The aqueous layer is then cooled and acidified with a dilute acid (e.g., HCl) to a pH of approximately 1.0-1.5, causing the crude Valsartan to precipitate.[1]
-
The crude product is collected by filtration and subjected to purification.
Purification of Valsartan
Achieving high purity is critical for pharmaceutical applications. The final product is often purified by recrystallization from a suitable solvent system, such as ethyl acetate or a mixture of an alcohol and an ester solvent.[1][10][11]
Protocol Example (Recrystallization):
-
Dissolve the crude Valsartan in ethyl acetate at an elevated temperature (50-60°C).[1]
-
Slowly cool the solution to -15 to -20°C to induce crystallization.[1]
-
Filter the solid product, wash with cold ethyl acetate, and dry under vacuum at 45-50°C.[1]
-
Purity should be assessed by HPLC, with particular attention to chiral purity to ensure the enantiomeric excess is high (e.g., >99.9%).[1][12]
Data Presentation
The efficiency of each step can vary based on the specific reagents and conditions used. The following tables summarize representative quantitative data reported in the literature.
Table 1: Summary of Reaction Yields for Valsartan Synthesis
| Step | Reaction | Reagents | Typical Yield | Reference |
|---|---|---|---|---|
| 1 | N-Alkylation | This compound, L-valine methyl ester, K₂CO₃ | 85% | [7] |
| 2 | N-Acylation | Valeryl chloride, Triethylamine | 92% | [1] |
| 3 | Tetrazole Formation | Tributyltin azide | 62% | [1] |
| 4 | Hydrolysis | NaOH, Methanol | ~50-94% | [1][13] |
| - | Overall | - | ~54-60% |[14][15] |
Table 2: Comparison of Conditions for Step 1 (N-Alkylation)
| L-Valine Ester | Base | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Benzyl Ester | Na₂CO₃ | Ethyl Acetate | 70°C | 12 h | - | [4][5] |
| Benzyl Ester | Na₂CO₃ | Acetone | Reflux | 15 h | - | [5][6] |
| Methyl Ester | K₂CO₃ | Acetonitrile | Reflux (60°C) | 2 h | 85% |[7] |
Process Logic and Key Transformations
The synthesis is a logical sequence of bond-forming reactions to assemble the final molecule.
Caption: Key chemical transformations in the Valsartan synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valsartan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. US8492577B2 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]
- 5. US20110237822A1 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]
- 6. WO2009125416A2 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]
- 7. Process For The Preparation Of Valsartan And Its Intermediates [quickcompany.in]
- 8. WO2007054965A2 - Process for preparation of tetrazoles from aromatic cyano derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN103435567B - The process for purification of valsartan - Google Patents [patents.google.com]
- 11. CN102391200A - Preparation method of high purity valsartan - Google Patents [patents.google.com]
- 12. phenomenex.com [phenomenex.com]
- 13. EP1661891A1 - A process for the synthesis of valsartan - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 4'-Bromomethyl-2-cyanobiphenyl in Irbesartan Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Bromomethyl-2-cyanobiphenyl is a pivotal intermediate in the synthesis of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs commonly known as "sartans." This document provides detailed application notes and experimental protocols for the synthesis of this compound and its precursor, 4'-methyl-2-cyanobiphenyl. It also outlines its subsequent use in the synthesis of Irbesartan. The protocols are supplemented with quantitative data, safety information, and diagrams to facilitate understanding and practical application in a research and development setting.
Introduction
This compound serves as a crucial building block in the pharmaceutical industry, particularly for the synthesis of Irbesartan, Losartan, Valsartan, and other sartan drugs.[1] Its bifunctional nature, featuring a reactive bromomethyl group and a cyano group on a biphenyl scaffold, allows for the systematic construction of the complex molecular architecture of these drugs. The primary synthetic route to this intermediate involves the radical bromination of 4'-methyl-2-cyanobiphenyl. This document details the synthesis of this precursor via a Suzuki-Miyaura coupling reaction, followed by its conversion to the target brominated compound.
Synthesis of 4'-methyl-2-cyanobiphenyl via Suzuki-Miyaura Coupling
The synthesis of the precursor, 4'-methyl-2-cyanobiphenyl, is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an aryl halide and an organoboron compound.[2][3]
Logical Relationship: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling for 4'-methyl-2-cyanobiphenyl synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Bromobenzonitrile
-
4-Methylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure: [4]
-
In a round-bottom flask, combine equimolar amounts of 2-bromobenzonitrile and 4-methylphenylboronic acid.
-
Add tetrakis(triphenylphosphine)palladium(0) as the catalyst.
-
Add toluene, sodium carbonate, and ethanol to the mixture.
-
Reflux the mixture with vigorous stirring for 6 to 12 hours (overnight is preferable).
-
Allow the mixture to cool to room temperature (10°C to 30°C).
-
Add hydrogen peroxide to the cooled mixture.
-
Stir the mixture and then extract with ether.
-
Wash the ether extract with water.
-
Dry the organic layer over magnesium sulfate.
-
Evaporate the solvent to yield 4'-methyl-2-cyanobiphenyl as an oil.
Quantitative Data: Synthesis of 4'-methyl-2-cyanobiphenyl
| Catalyst | Base | Solvent | Yield (%) | Purity (%) | Reference |
| Pd/C | K₂CO₃ | Ethanol/Water | - | - | --INVALID-LINK-- |
| Ni(PPh₃)₂Cl₂ | - | THF | 81.8 | - | --INVALID-LINK-- |
| MnCl₂ | - | THF | 75 | 58.5 (crude) | --INVALID-LINK-- |
Synthesis of this compound via Radical Bromination
The conversion of 4'-methyl-2-cyanobiphenyl to this compound is predominantly achieved through a free-radical bromination of the benzylic methyl group.
Experimental Workflow: Radical Bromination
Caption: General workflow for the radical bromination of 4'-methyl-2-cyanobiphenyl.
Experimental Protocol: Radical Bromination
Materials:
-
4'-methyl-2-cyanobiphenyl
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or 2,2'-Azobisisobutyronitrile (AIBN)
-
1,2-Dichloroethane (or another suitable solvent like monochlorobenzene)
-
Isopropyl ether (for recrystallization)
Procedure: [5]
-
Dissolve 467.3 g of 4'-methyl-2-cyanobiphenyl in 4.7 L of 1,2-dichloroethane in a suitable reaction vessel.
-
Add 467.3 g of N-bromosuccinimide and 9.3 g of benzoyl peroxide to the solution.
-
Heat the mixture very gradually to control the exothermic reaction.
-
Once the initial exotherm subsides, bring the mixture to reflux and maintain for 4 hours.
-
After the reaction is complete, cool the mixture to 50°C.
-
Wash the reaction mixture three times with hot water.
-
Separate the organic phase and dry it.
-
Concentrate the organic phase to obtain cream-colored crystals of this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent like isopropyl ether.[6]
Quantitative Data: Synthesis of this compound
| Brominating Agent | Radical Initiator | Solvent | Yield (%) | Purity (%) | Reference |
| N-Bromosuccinimide | Benzoyl Peroxide | 1,2-Dichloroethane | - | - | --INVALID-LINK-- |
| Dibromohydantoin | LED light (475nm) | Dichloromethane | 94 | 90 | --INVALID-LINK--[6] |
| H₂O₂/HBr | Visible light | Various tested | 71 | 97 | --INVALID-LINK--[4] |
| Bromine | 2,2'-Azobis(2-methylbutyronitrile) | Monochlorobenzene | 78 | - | --INVALID-LINK--[7] |
| Bromine | 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) | Ethylene dichloride | 89.4 | 99.0 | --INVALID-LINK--[8] |
Application in Irbesartan Synthesis
This compound is a key starting material for the synthesis of Irbesartan. The synthesis involves the alkylation of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one with this compound, followed by the formation of the tetrazole ring from the cyano group.
Signaling Pathway: Irbesartan Synthesis
Caption: Key steps in the synthesis of Irbesartan from this compound.
Experimental Protocol: Synthesis of Irbesartan Intermediate
Materials:
-
This compound
-
2-n-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride
-
Sodium hydroxide (NaOH)
-
Solvent (e.g., Dimethylformamide - DMF)
-
React 2-n-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride with this compound in the presence of a base such as sodium hydroxide.
-
The reaction is typically carried out in a solvent like DMF.
-
The resulting product, 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one, can be purified by column chromatography.[1]
This intermediate is then converted to Irbesartan by reacting the cyano group with an azide source, such as sodium azide, to form the tetrazole ring.[1][7]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
Hazard Statements: [10]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H341: Suspected of causing genetic defects.
Precautionary Statements: [10][11]
-
P201: Obtain special instructions before use.
-
P202: Do not handle until all safety precautions have been read and understood.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
First Aid Measures: [12]
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen.
-
Following skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.
-
Following eye contact: Rinse with pure water for at least 15 minutes.
-
Following ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.
Handling and Storage: [11]
-
Handle in a well-ventilated area.
-
Avoid contact with skin and eyes. Avoid formation of dust and aerosols.
-
Keep container tightly closed in a dry and well-ventilated place.
-
Store in a cool place.
Always refer to the material safety data sheet (MSDS) for complete and up-to-date safety information before handling this compound.[10][11][12]
References
- 1. raco.cat [raco.cat]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. prepchem.com [prepchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CN102491970A - Synthetic method for irbesartan - Google Patents [patents.google.com]
- 8. US7019148B2 - Synthesis of irbesartan - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
- 10. CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl - Google Patents [patents.google.com]
- 11. SK280581B6 - Process for the preparation of 4-methyl-2'-cyanobiphenyl - Google Patents [patents.google.com]
- 12. d-nb.info [d-nb.info]
Application Notes and Protocols for the Radical Bromination of 4'-Methyl-2-cyanobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 4'-(bromomethyl)-2-cyanobiphenyl, a key intermediate in the manufacturing of angiotensin II receptor blockers (ARBs), commonly known as sartans.[1][2] The primary synthetic route involves the radical bromination of the benzylic methyl group of 4'-methyl-2-cyanobiphenyl.[1] This application note outlines various established methods, including traditional approaches using N-bromosuccinimide (NBS) with a chemical initiator and more recent, greener methodologies employing visible light or alternative brominating agents. The protocols are presented with detailed experimental procedures, and quantitative data is summarized for comparative analysis. Additionally, diagrams illustrating the experimental workflow and the radical chain mechanism are provided to enhance understanding.
Introduction
4'-(Bromomethyl)-2-cyanobiphenyl is a critical building block in the synthesis of numerous pharmaceutical compounds, most notably the sartan class of antihypertensive drugs.[1][2] The selective bromination of the methyl group on the biphenyl scaffold is a key transformation. The most common and effective method for this conversion is a free-radical chain reaction, which allows for the selective functionalization of the benzylic position.[1] This document details several protocols for achieving this transformation, catering to different laboratory scales and environmental considerations.
Chemical Structures
| Compound | Structure |
| 4'-Methyl-2-cyanobiphenyl | |
| 4'-(Bromomethyl)-2-cyanobiphenyl |
Quantitative Data Summary
The following table summarizes the quantitative data from various reported protocols for the radical bromination of 4'-methyl-2-cyanobiphenyl.
| Protocol Reference | Brominating Agent | Radical Initiator | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Protocol 1 (PrepChem) [3] | N-Bromosuccinimide | Benzoyl Peroxide | 1,2-Dichloroethane | 4 | Not specified | Not specified |
| Protocol 2 (Flow Chemistry) [4] | Dibromohydantoin | 475nm LED light | Dichloromethane | 0.5 | 94 | 90 |
| Protocol 3 (Greener Method) [2] | H2O2/HBr | Visible Light | Diethyl Carbonate | 3 | 83 | 97 |
| Protocol 4 (US Patent) [5] | Br2 | 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) | Ethylene Dichloride | 3 | 89.4 | 99.0 |
Experimental Protocols
Protocol 1: Classical Wohl-Ziegler Bromination using NBS and Benzoyl Peroxide
This protocol is a traditional and widely practiced method for benzylic bromination.[2]
Materials:
-
4'-Methyl-2-cyanobiphenyl
-
N-Bromosuccinimide (NBS)[3]
-
Benzoyl Peroxide[3]
-
1,2-Dichloroethane[3]
-
Water
Procedure:
-
Dissolve 467.3 g of 4'-methyl-2-cyanobiphenyl in 4.7 L of 1,2-dichloroethane in a suitable reaction vessel.[3]
-
Add 467.3 g of N-bromosuccinimide and 9.3 g of benzoyl peroxide to the solution.[3]
-
Heat the mixture gradually to control the initial exothermic reaction.[3]
-
Once the exothermic reaction subsides, heat the mixture to reflux and maintain for 4 hours.[3]
-
After the reaction is complete, cool the mixture to 50°C.[3]
-
Wash the organic phase three times with hot water.[3]
-
Dry the organic phase and concentrate it under reduced pressure to obtain the crude product as cream-colored crystals.[3]
-
Further purification can be achieved by recrystallization.
Protocol 2: Continuous Flow Photochemical Bromination
This modern approach utilizes a flow reactor and photochemical initiation for a more controlled and efficient reaction.[4]
Materials:
Procedure:
-
Prepare two separate solutions:
-
Load each solution into separate syringes and mount them on a syringe pump connected to a flow reactor.[4]
-
Set the flow rate for both syringes to 1.5 mL/min.[4]
-
Heat the flow reactor to 50°C using a constant temperature water bath.[4]
-
Irradiate the reactor with a 4000K LED light (475 nm) for 30 minutes while the solutions are being pumped through.[4]
-
Collect the product stream and quench the reaction by adding 15 g of sodium bisulfite.[4]
-
Separate the organic and aqueous layers.
-
Remove the solvent from the organic phase by rotary evaporation.[4]
-
Recrystallize the crude product from isopropyl ether, filter, and dry in an oven to obtain the pure product.[4]
Protocol 3: Green Radical Bromination with Visible Light Initiation
This environmentally friendly protocol avoids the use of halogenated solvents and traditional radical initiators.[2]
Materials:
-
4'-Methyl-2-cyanobiphenyl
-
Hydrogen Peroxide (H2O2)
-
Hydrobromic Acid (HBr)
-
Diethyl Carbonate (DEC)[2]
-
2-Propanol (for washing)
Procedure:
-
In a reaction vessel, dissolve 4'-methyl-2-cyanobiphenyl in diethyl carbonate.
-
Add 1.5 equivalents of HBr and 1.5 equivalents of H2O2.[2]
-
Irradiate the mixture with visible light for 3 hours at room temperature.[2]
-
Upon completion of the reaction, collect the precipitated product by filtration.
-
Wash the filter cake with 2-propanol to remove impurities and any residual bromine.[2]
-
Dry the product to obtain 4'-(bromomethyl)-2-cyanobiphenyl with high purity.
Safety Precautions
-
N-Bromosuccinimide (NBS): Irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.[6]
-
Benzoyl Peroxide: Strong oxidizer, can be explosive. Handle with care and avoid heat, shock, or friction.
-
Azobisisobutyronitrile (AIBN): Can decompose, releasing nitrogen gas. Considered an explosive compound above 65°C. Safer than benzoyl peroxide but requires careful handling.[7] Pyrolysis can form highly toxic tetramethylsuccinonitrile.[7]
-
Bromine (Br2): Highly corrosive and toxic. Handle with extreme caution in a fume hood with appropriate personal protective equipment.
-
Dibromohydantoin: Corrosive and an oxidizer. Avoid contact with skin and eyes.
-
1,2-Dichloroethane and Dichloromethane: Halogenated solvents that are suspected carcinogens. Handle in a fume hood.
-
Hydrogen Peroxide and Hydrobromic Acid: Corrosive. Handle with appropriate personal protective equipment.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the radical bromination of 4'-methyl-2-cyanobiphenyl.
Radical Chain Reaction Mechanism
Caption: The radical chain mechanism for the Wohl-Ziegler bromination of a benzylic methyl group.
References
- 1. 4'-Bromomethyl-2-cyanobiphenyl | 114772-54-2 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. prepchem.com [prepchem.com]
- 4. 4-Bromomethyl-2-cyanobiphenyl | 114772-54-2 [chemicalbook.com]
- 5. US5621134A - Method for producing this compound - Google Patents [patents.google.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis of 4'-Bromomethyl-2-cyanobiphenyl using N-bromosuccinimide
Audience: Researchers, scientists, and drug development professionals.
Introduction
4'-Bromomethyl-2-cyanobiphenyl is a pivotal intermediate in the synthesis of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs commonly known as "sartans" (e.g., Losartan, Valsartan, and Irbesartan).[1][2] The synthesis of this key intermediate is most commonly achieved through the selective bromination of the benzylic methyl group of 4'-methyl-2-cyanobiphenyl. N-bromosuccinimide (NBS) is a widely used reagent for this transformation due to its ability to provide a low, constant concentration of bromine, which favors the desired free-radical substitution at the benzylic position while minimizing side reactions.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of this compound using NBS.
Mechanism of Action
The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to generate initial radicals upon heating or photochemical activation.[2][4] These radicals abstract a hydrogen atom from the methyl group of 4'-methyl-2-cyanobiphenyl to form a stabilized benzylic radical. This benzylic radical then reacts with NBS to yield the desired product, this compound, and a succinimidyl radical, which continues the chain reaction.[5]
Experimental Protocols
Herein are detailed experimental protocols for the synthesis of this compound using N-bromosuccinimide.
Protocol 1: Synthesis using NBS and Benzoyl Peroxide in 1,2-Dichloroethane
This protocol is adapted from a common synthetic route for this compound.[6]
Materials:
-
4'-Methyl-2-cyanobiphenyl
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
1,2-Dichloroethane
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 467.3 g of 4'-methyl-2-cyanobiphenyl in 4.7 L of 1,2-dichloroethane.
-
Add 467.3 g of N-bromosuccinimide and 9.3 g of benzoyl peroxide to the mixture.[6]
-
Heat the mixture gradually to reflux, ensuring good control over the exothermic reaction.[6]
-
Maintain the reaction at reflux for 4 hours.[6]
-
After the reaction is complete, cool the mixture to 50°C.
-
Wash the organic phase three times with hot water.[6]
-
Dry the organic phase and concentrate it to obtain cream-colored crystals of this compound.[6]
Protocol 2: Synthesis using NBS and AIBN in Dichloromethane
This protocol provides an alternative using a different radical initiator and solvent.
Materials:
-
4'-Methyl-2-cyanobiphenyl (OTBN)
-
N-bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Dichloromethane
-
Water
Procedure:
-
To a reaction flask, add 100 g of 4'-methyl-2-cyanobiphenyl and 500 ml of dichloromethane.[7]
-
Add 100 g of NBS and 5 g of AIBN to the reaction mixture.[7]
-
Stir the mixture at 40°C to 45°C for 4 to 5 hours.[7] Monitor the reaction progress by HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with water (2 x 100 ml).[7]
-
Strip off the dichloromethane to obtain the crude product.[7] Further purification can be achieved by recrystallization.
Quantitative Data Summary
The following table summarizes quantitative data from various reported syntheses of this compound.
| Starting Material | Brominating Agent | Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4'-Methyl-2-cyanobiphenyl | N-bromosuccinimide | Benzoyl Peroxide | 1,2-Dichloroethane | Reflux | 4 | Not specified | [6] |
| 4'-Methyl-2-cyanobiphenyl | Dibromohydantoin | LED light (475nm) | Dichloromethane | 50 | 0.5 | 94 | [1] |
| 4'-Methyl-2-cyanobiphenyl | Br₂ | 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) | Ethylene dichloride | 40±2 | 3 | 89.4 | [8] |
| 4'-Methyl-2-cyanobiphenyl | N-bromosuccinimide | AIBN | Dichloromethane | 40-45 | 4-5 | >97 (purity) | [7] |
| 4'-Methyl-2-cyanobiphenyl | N-bromosuccinimide | AIBN | Methyl acetate | 60-65 | Not specified | 83.7 | [9] |
| 4'-Methyl-2-cyanobiphenyl | N-bromosuccinimide | Not specified | Monochlorobenzene | Not specified | Not specified | 85.4 | [10] |
| 2-cyano-4'-methylbiphenyl | Dibromohydantoin | Benzyltriethylammonium bromide (catalyst) | Tetrachloroethylene | 60-110 | 8 | 82.3 | [11] |
Visualizations
Reaction Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound using N-bromosuccinimide.
Caption: General workflow for the synthesis of this compound.
Reaction Mechanism Overview
The following diagram illustrates the key steps in the free-radical bromination of 4'-methyl-2-cyanobiphenyl with NBS.
Caption: Key steps in the free-radical mechanism of benzylic bromination with NBS.
References
- 1. 4-Bromomethyl-2-cyanobiphenyl | 114772-54-2 [chemicalbook.com]
- 2. This compound | 114772-54-2 | Benchchem [benchchem.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. Benzylic Brominations with N‐Bromosuccinimide in (Trifluoromethyl)benzene. (2009) | Diana Suarez | 6 Citations [scispace.com]
- 5. quora.com [quora.com]
- 6. prepchem.com [prepchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US5621134A - Method for producing this compound - Google Patents [patents.google.com]
- 9. MXPA01010352A - Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2'-position. - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Preparation method of 2-cyano-4'-bromomethylphenylbenzene - Eureka | Patsnap [eureka.patsnap.com]
Application Note: High-Performance Liquid Chromatography for Purity Assessment of 4'-Bromomethyl-2-cyanobiphenyl
Introduction
4'-Bromomethyl-2-cyanobiphenyl is a critical intermediate in the synthesis of angiotensin II receptor antagonists, a class of drugs widely used for the treatment of hypertension. The purity of this intermediate is crucial as it directly impacts the quality and safety of the final active pharmaceutical ingredient (API). This application note details a robust analytical High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of this compound and the separation of its key process-related impurities, namely the starting material 4'-methyl-2-cyanobiphenyl and the over-brominated by-product 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile.
Method Summary
The developed method utilizes reversed-phase chromatography with a C18 stationary phase and a phosphate buffer/acetonitrile mobile phase under isocratic conditions. Detection is performed using a UV detector at 258 nm, which provides good sensitivity for the analyte and its related substances. The method is specific, accurate, and precise, making it suitable for quality control in both research and manufacturing environments.
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Value |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : 20mM Potassium DihydrogenOrthophosphate buffer (pH 3.2 adjusted withorthophosphoric acid) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 258 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile |
| Run Time | 20 minutes |
System Suitability
System suitability tests are essential to ensure the performance of the chromatographic system. The following parameters should be met before sample analysis.
| Parameter | Acceptance Criteria |
| Theoretical Plates (N) | > 2000 |
| Tailing Factor (T) | ≤ 2.0 |
| Relative Standard Deviation (RSD) ofPeak Area (n=6) | ≤ 2.0% |
Experimental Protocol
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen orthophosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
This compound reference standard
-
4'-methyl-2-cyanobiphenyl reference standard
-
4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile reference standard
Preparation of Solutions
2.1. Mobile Phase Preparation (20mM Phosphate Buffer, pH 3.2)
-
Weigh 2.72 g of potassium dihydrogen orthophosphate and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 3.2 with diluted orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the filtered buffer and acetonitrile in a 40:60 (v/v) ratio.
-
Degas the mobile phase by sonication or vacuum filtration before use.
2.2. Standard Solution Preparation (100 µg/mL)
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
2.3. Sample Solution Preparation (100 µg/mL)
-
Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform six replicate injections of the standard solution.
-
Verify that the system suitability criteria are met.
-
Inject the sample solution in duplicate.
-
Calculate the purity of the sample using the area normalization method.
Calculation
The purity of this compound is calculated as follows:
Experimental Workflow
Caption: Workflow for the HPLC purity analysis of this compound.
Application Notes and Protocols for the Synthesis of Sartan Drugs Utilizing 4'-Bromomethyl-2-cyanobiphenyl
Introduction
The "sartan" class of drugs, including prominent examples like Losartan, Valsartan, and Irbesartan, are angiotensin II receptor antagonists widely prescribed for the management of hypertension and heart failure.[1] A critical building block in the synthesis of many of these active pharmaceutical ingredients (APIs) is 4'-Bromomethyl-2-cyanobiphenyl.[1][2] This intermediate provides the essential biphenyl scaffold and a reactive bromomethyl group that allows for the coupling with various heterocyclic moieties, which are characteristic of the different sartan drugs. The cyano group on the second phenyl ring serves as a precursor to the tetrazole ring, a key structural feature for the pharmacological activity of most sartans.
These application notes provide an overview of the synthetic strategies and detailed protocols for the synthesis of several sartan drugs, with a focus on the pivotal role of this compound.
Synthesis of Losartan
Losartan is synthesized by alkylating a substituted imidazole derivative with this compound, followed by the formation of the tetrazole ring.
Key Synthetic Steps:
-
Alkylation: 2-n-butyl-4-chloro-5-formylimidazole is alkylated with this compound. This reaction is typically carried out in the presence of a base and a suitable solvent.
-
Reduction: The resulting aldehyde is reduced to a primary alcohol using a reducing agent like sodium borohydride.
-
Tetrazole Formation: The cyano group of the biphenyl moiety is converted to a tetrazole ring using an azide source, such as sodium azide, often in the presence of an amine hydrochloride.
Experimental Protocol: Synthesis of Losartan Potassium
Step 1: Synthesis of 2-n-butyl-4-chloro-1-[2'-(cyanobiphenyl-4-yl)methyl]-5-formylimidazole
-
To a stirred solution of demineralized water (360 ml) and sodium hydroxide flakes (14.4 gm, 0.36 M), add toluene (900 ml), a phase transfer catalyst such as Benzyl triethyl ammonium chloride (TEBAC) (7.2 gm), 4'-(Bromomethyl)-2-cyanobiphenyl (90 gm, 0.33 M), and 2-butyl-4-chloro-5-formyl imidazole (65 gm, 0.34 M) at room temperature (25 - 30 °C).[3]
-
Stir the solution at room temperature for 28-30 hours.[3]
-
Upon reaction completion (monitored by TLC), separate the organic layer.[3]
-
Extract the aqueous layer with 200 ml of toluene.[3]
-
Combine the organic layers and wash with 150 ml of 7% sodium hydroxide solution, followed by a final wash with 200 ml of water.[3]
-
The resulting organic layer contains the 'cyano aldehyde'.[4][5]
Step 2: Synthesis of 2-n-butyl-4-chloro-1-[2'-(cyanobiphenyl-4-yl)methyl]-5-(hydroxymethyl)imidazole
-
The 'cyano aldehyde' from the previous step is reduced with sodium borohydride to yield the corresponding 'cyano alcohol'.[4][5][6]
Step 3: Synthesis of Losartan and its Potassium Salt
-
The 'cyano alcohol' is reacted with sodium azide in the presence of triethylamine hydrochloride in a polar solvent to form Losartan.[6]
-
Losartan is then converted to its potassium salt by treatment with a potassium hydroxide solution.[6]
Quantitative Data Summary for Losartan Synthesis
| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temperature (°C) | Time (h) |
| 1 | 4'-(Bromomethyl)-2-cyanobiphenyl (90g) | 2-butyl-4-chloro-5-formyl imidazole (65g) | NaOH (14.4g), TEBAC (7.2g) | Toluene/Water | 25-30 | 28-30 |
| 2 | 'Cyano aldehyde' | - | Sodium borohydride | - | - | - |
| 3 | 'Cyano alcohol' | Sodium azide | Triethylamine HCl | Polar Solvent | - | - |
Synthetic Workflow for Losartan
Caption: Synthetic pathway for Losartan Potassium.
Synthesis of Valsartan
The synthesis of Valsartan involves the N-alkylation of an L-valine ester with this compound, followed by acylation and tetrazole formation.
Key Synthetic Steps:
-
N-Alkylation: L-valine methyl ester hydrochloride is alkylated with 4'-bromomethyl-2'-cyanobiphenyl.[7]
-
Acylation: The resulting product is acylated with valeryl chloride.[7]
-
Tetrazole Formation and Hydrolysis: The cyano group is converted to a tetrazole ring, and the ester is hydrolyzed to give Valsartan.[7]
Experimental Protocol: Synthesis of (S)-N-[(2'-cyanobiphenyl-4-yl]methyl]-(L)-valine benzyl ester
-
Dissolve 4-Bromomethyl-2-cyanobiphenyl (114 gm) in acetone (500 ml).[8]
-
Slowly add this solution over 4 hours to a refluxing solution of L-valine benzylester.[8]
-
Maintain the mixture at reflux for 15 hours.[8]
-
Distill off the solvent completely under vacuum below 50 °C.[8]
-
Add water (600 ml) to the residue at room temperature.[8]
-
Extract the reaction mass with methylene dichloride (300 ml).[8]
-
Wash the organic layer with water (500 ml) and then with 10% sodium chloride solution (300 ml).[8]
-
Dry the organic layer over sodium sulfate and distill under vacuum below 50 °C to obtain the product.[8]
Quantitative Data Summary for Valsartan Intermediate Synthesis
| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temperature (°C) | Time (h) |
| 1 | 4-Bromomethyl-2-cyanobiphenyl (114g) | L-valine benzylester | - | Acetone | Reflux | 15 |
| 2 | (S)-N-[(2'-cyanobiphenyl-4-yl]methyl]-(L)-valine benzyl ester | Valeryl chloride | Base | CH2Cl2 | - | - |
| 3 | Acylated intermediate | Tributyltin azide | - | - | - | - |
Synthetic Workflow for Valsartan
Caption: Synthetic pathway for Valsartan.
Synthesis of Irbesartan
Irbesartan synthesis involves the reaction of 4-bromomethyl-2'-cyanobiphenyl with a spirocyclopentane-imidazolin-5-one derivative, followed by the formation of the tetrazole ring.[9]
Key Synthetic Steps:
-
Alkylation: 2-n-butyl-1,3-diazaspiro[9][9]non-1-en-4-one hydrochloride is reacted with 4-bromomethyl-2'-cyanobiphenyl.[9]
-
Tetrazole Formation: The resulting intermediate, 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one, is treated with an azide source to form the tetrazole ring of Irbesartan.[9]
Experimental Protocol: General Procedure
-
The synthesis involves the condensation of 4'-Bromomethyl-biphenyl-2-carbonitrile with 2-butyl-1,3-diaza-spiro[9][9]non-1-en-4-one hydrochloride using a base like sodium hydride in a solvent such as dimethylformamide (DMF).[10]
-
The subsequent tetrazole formation is achieved by treating the intermediate with tributyltinazide in xylene, followed by deprotection steps.[10]
Quantitative Data Summary for Irbesartan Synthesis
| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temperature (°C) | Time (h) |
| 1 | 4-bromomethyl-2'-cyanobiphenyl | 2-n-butyl-1,3-diazaspiro[9][9]non-1-en-4-one HCl | Sodium hydroxide | - | - | - |
| 2 | 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one | Sodium azide | Dimethylamine HCl | - | - | - |
Synthetic Workflow for Irbesartan
Caption: Synthetic pathway for Irbesartan.
Application in the Synthesis of Other Sartans
This compound is also a key intermediate in the synthesis of other sartan drugs:
-
Telmisartan: It is used in the alkylation of 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole, followed by hydrolysis of the cyano group.[11]
-
Candesartan: In one synthetic route, it is used to N-alkylate a dinitroanthranilate derivative.[12]
-
Olmesartan: While some syntheses of Olmesartan utilize a pre-formed tetrazole on the biphenyl moiety (N-(Triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole), the synthesis of this key intermediate often starts from 2-cyano-4'-methylbiphenyl, which is then brominated to this compound.[13][14]
This compound is a versatile and indispensable intermediate in the pharmaceutical industry for the synthesis of a wide range of sartan drugs. Its bifunctional nature allows for the efficient construction of the complex molecular architectures required for their therapeutic activity. The protocols outlined above, derived from established literature, provide a foundation for researchers and drug development professionals in the synthesis of these important antihypertensive agents.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. WO2007020654A1 - An improved process for the preparation of losartan - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Medicinal Chemistry International: SARTAN SERIES [medcheminternational.blogspot.com]
- 6. An Improved Process For Preparing Losartan Potassium [quickcompany.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2009125416A2 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]
- 9. raco.cat [raco.cat]
- 10. acgpubs.org [acgpubs.org]
- 11. US9499491B2 - One pot process for the preparation of telmisartan - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. EP1916246A2 - An improved process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
Application Notes: AIBN as a Radical Initiator in the Synthesis of 4'-Bromomethyl-2-cyanobiphenyl
Introduction
4'-Bromomethyl-2-cyanobiphenyl is a critical starting material in the synthesis of several angiotensin II receptor antagonists, a class of antihypertensive drugs commonly known as 'sartans' like Valsartan and Losartan.[1][2] The synthesis of this key intermediate predominantly involves the selective bromination of the benzylic methyl group of 4'-methyl-2-cyanobiphenyl. This transformation is efficiently achieved via a free-radical chain reaction, where a radical initiator plays a pivotal role. Azobisisobutyronitrile (AIBN) is a widely used and effective radical initiator for this benzylic bromination due to its predictable decomposition and the formation of stable radicals.[3][4]
Reaction Mechanism: Free-Radical Benzylic Bromination
The bromination of the methyl group on the biphenyl scaffold proceeds through a classic free-radical chain mechanism, which consists of three main stages: initiation, propagation, and termination.[5][6] AIBN is particularly effective as an initiator because it decomposes upon heating (typically between 66°C and 72°C) into two 2-cyano-2-propyl radicals and a stable nitrogen gas molecule, which helps to drive the reaction forward.[3]
1. Initiation: The process begins with the thermal decomposition of AIBN, generating two 2-cyano-2-propyl radicals.[3] These radicals then react with the brominating agent, typically N-Bromosuccinimide (NBS) or molecular bromine (Br₂), to produce a bromine radical (Br•), which initiates the propagation steps.
2. Propagation: This is a cyclic, self-sustaining phase.
- A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4'-methyl-2-cyanobiphenyl. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr).
- The newly formed benzylic radical then reacts with another molecule of the brominating agent (NBS or Br₂) to yield the desired product, this compound, and regenerates a bromine radical. This new bromine radical can then participate in another cycle, thus propagating the chain reaction.[6][7]
3. Termination: The chain reaction is eventually terminated when two radicals combine to form a stable, non-radical species. This can occur in several ways, such as the combination of two bromine radicals, two benzylic radicals, or a bromine and a benzylic radical.[5][6]
References
Application Notes and Protocols: Reaction of 4'-Bromomethyl-2-cyanobiphenyl with Imidazole Derivatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 4'-bromomethyl-2-cyanobiphenyl with various imidazole derivatives is a cornerstone of modern pharmaceutical synthesis, particularly in the manufacturing of Angiotensin II Receptor Blockers (ARBs). This class of drugs, which includes blockbuster medications like Losartan, Candesartan, and Olmesartan, is critical in the management of hypertension and heart failure.[1][2] The core of this synthetic strategy involves the N-alkylation of a substituted imidazole ring with the biphenyl moiety, a key step in assembling the final active pharmaceutical ingredient (API).[1][3][4] Understanding the nuances of this reaction is paramount for process chemists and drug developers aiming for efficient, scalable, and high-purity production of these life-saving medicines.
Core Reaction and Mechanism
The fundamental transformation is a nucleophilic substitution reaction where the nitrogen atom of the imidazole ring attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion. The reaction is typically facilitated by a base to deprotonate the imidazole, thereby increasing its nucleophilicity.
Applications in Drug Synthesis
The primary application of this reaction is in the synthesis of sartans (ARBs). The this compound fragment provides the essential biphenyl scaffold, while the substituted imidazole derivative constitutes the core heterocyclic motif responsible for binding to the angiotensin II type 1 (AT1) receptor.[2]
-
Losartan Synthesis: In the synthesis of Losartan, this compound is reacted with 2-butyl-4-chloro-5-formylimidazole.[4][5] This is followed by reduction of the formyl group and subsequent formation of the tetrazole ring from the nitrile group.[5][6]
-
Candesartan Synthesis: For Candesartan, the reaction involves the N-alkylation of a benzimidazole derivative, such as ethyl 2-(tert-butoxycarbonylamino)-3-nitrobenzoate, which is later transformed into the final benzimidazole ring system.[7]
-
Olmesartan Synthesis: The synthesis of Olmesartan utilizes the alkylation of a more complex imidazole derivative, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate.[8][9][10]
Experimental Protocols
The following are generalized experimental protocols for the N-alkylation of imidazole derivatives with this compound. It is crucial to note that specific conditions may vary depending on the substituents on the imidazole ring.
Protocol 1: Alkylation using Potassium Carbonate in Acetonitrile
This is a common and relatively mild method suitable for many imidazole derivatives.
Materials:
-
This compound
-
Substituted imidazole derivative
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
Procedure:
-
To a stirred solution of the substituted imidazole derivative (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Add a solution of this compound (1.0 - 1.2 eq) in anhydrous acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to a specified temperature (typically 50-80 °C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Alkylation using Sodium Hydroxide with a Phase Transfer Catalyst
This method is often employed for less reactive imidazoles or in large-scale preparations.
Materials:
-
This compound
-
Substituted imidazole derivative
-
Sodium hydroxide
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)
-
Toluene or another suitable organic solvent
-
Water
Procedure:
-
Dissolve the substituted imidazole derivative (1.0 eq) and the phase transfer catalyst (0.05 - 0.1 eq) in a suitable organic solvent (e.g., toluene).
-
Add an aqueous solution of sodium hydroxide (2.0 - 3.0 eq).
-
To this two-phase system, add a solution of this compound (1.0 - 1.2 eq) in the same organic solvent.
-
Stir the mixture vigorously at the desired temperature (e.g., 25-60 °C) until the reaction is complete as monitored by TLC or HPLC.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by appropriate methods.
Quantitative Data Summary
The following table summarizes representative quantitative data for the reaction of this compound with various imidazole derivatives in the synthesis of different sartans.
| Imidazole Derivative | Product Intermediate For | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 2-n-butyl-4-chloro-5-formyl imidazole | Losartan | K₂CO₃ | Acetonitrile | reflux | 4-6 | ~90 | [5] |
| 2-n-butyl-4-chloro-5-formyl imidazole | Losartan | NaOH / TEBAC | Toluene/Water | 25-30 | 28-30 | - | [4] |
| Methyl N,3-dinitroanthranilate | Candesartan | Triethylamine | THF | reflux | 6 | 63.5 | [11] |
| Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | Olmesartan | K₂CO₃ | DMAc | 40-45 | 12 | ~90 | [8] |
| Ethyl-4-(1-hydroxy-1-methylethyl)-2-propylimidazole -5-carboxylate | Olmesartan | NaH | DMF | 60 | - | - | [10] |
TEBAC: Triethylbenzylammonium chloride, DMAc: N,N-Dimethylacetamide, THF: Tetrahydrofuran, DMF: N,N-Dimethylformamide. Yields are approximate and can vary based on specific reaction conditions and scale.
Visualizations
Signaling Pathway of Angiotensin II Receptor Blockers
Caption: Renin-Angiotensin-Aldosterone System and the action of ARBs.
Experimental Workflow for N-Alkylation
Caption: General workflow for the synthesis of sartan precursors.
Conclusion
The reaction between this compound and imidazole derivatives remains a vital transformation in the pharmaceutical industry. Its successful implementation is key to the efficient synthesis of a major class of antihypertensive drugs. The choice of reaction conditions, including the base, solvent, and temperature, is critical and must be optimized for each specific imidazole substrate to ensure high yields and purity of the desired product. The protocols and data presented herein provide a foundational understanding for researchers and professionals in the field of drug development and manufacturing.
References
- 1. nbinno.com [nbinno.com]
- 2. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Process For Preparing Losartan Potassium [quickcompany.in]
- 4. WO2007020654A1 - An improved process for the preparation of losartan - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. researchgate.net [researchgate.net]
- 7. CN100344625C - Method for preparing candestartan - Google Patents [patents.google.com]
- 8. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Large-Scale Synthesis of 4'-Bromomethyl-2-cyanobiphenyl
Introduction
4'-Bromomethyl-2-cyanobiphenyl is a critical starting material and key intermediate in the pharmaceutical industry, primarily for the synthesis of angiotensin II receptor antagonists, a class of antihypertensive drugs commonly known as "sartans" (e.g., Valsartan, Losartan, Irbesartan).[1][2][3][4] The efficiency, scalability, and environmental impact of its synthesis are of paramount importance for pharmaceutical production. This document provides detailed protocols for two distinct and scalable methods for synthesizing this compound: a classical radical-initiated bromination and a modern, greener photocatalytic approach.
The general synthetic pathway involves the selective bromination of the benzylic methyl group of 2-cyano-4'-methylbiphenyl.
Caption: General reaction scheme for the synthesis of this compound.
Synthesis Protocols
Two primary methods for the large-scale synthesis are detailed below. Protocol 1 describes the traditional Wohl-Ziegler reaction, an established industrial method. Protocol 2 outlines a more recent, environmentally conscious light-induced method.
Protocol 1: Classical Radical Bromination (Wohl-Ziegler Reaction)
This method utilizes a chemical radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN), and a brominating agent like N-bromosuccinimide (NBS) or elemental bromine in a halogenated solvent.[4][5][6][7][8]
Experimental Protocol:
-
Reaction Setup: In a suitable reactor, dissolve 2-cyano-4'-methylbiphenyl (e.g., 467.3 g) in a solvent such as 1,2-dichloroethane (e.g., 4.7 L).[5]
-
Addition of Reagents: Add N-bromosuccinimide (e.g., 467.3 g) and a radical initiator, such as benzoyl peroxide (e.g., 9.3 g).[5]
-
Reaction Execution: Heat the mixture gradually to reflux. The reaction is exothermic and requires careful temperature control. Maintain the reflux for approximately 4 hours.[5]
-
Workup: After the reaction is complete, cool the mixture to approximately 50°C.
-
Purification: Wash the organic phase three times with hot water. Dry the organic phase and concentrate it under reduced pressure to yield the crude product.
-
Isolation: The resulting cream-colored crystals of this compound can be further purified by recrystallization from a suitable solvent system, such as n-hexane or an ethylene dichloride/n-heptane mixture, followed by filtration and drying.[5][7][8]
Caption: Workflow for the Classical Radical Bromination protocol.
Protocol 2: Green Photocatalytic Bromination
This modern approach uses visible light to initiate the radical reaction, employing a greener solvent and a bromine source generated in situ from hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr).[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-cyano-4'-methylbiphenyl (e.g., 10.00 g, 51.7 mmol) in diethyl carbonate (DEC) (e.g., 50 mL).[1]
-
Addition of Reagents: Add 30% w/w hydrogen peroxide (H₂O₂) (e.g., 6.7 mL, 1.5 equiv) and 47 wt % hydrobromic acid (HBr) (e.g., 5.8 mL, 1.0 equiv) to the stirred solution at room temperature. The mixture will turn a deep red color.[1]
-
Photo-irradiation: Place a visible light source (e.g., LED bulb) approximately one centimeter from the reaction flask. Keep the flask open to the atmosphere and stir at room temperature for 3 hours.[1]
-
Workup and Isolation: After 3 hours, cool the mixture on an ice bath. The product may precipitate directly.
-
Purification: The product can be collected by vacuum filtration. For enhanced purity, the mixture can be diluted with ice-cold 2-propanol (iPrOH) before filtration.[1]
-
Drying: Wash the collected solid with ice-cold iPrOH and dry in vacuo to yield the final product.[1]
Caption: Workflow for the Green Photocatalytic Bromination protocol.
Data Summary
The following table summarizes the key quantitative parameters for the two protocols, allowing for a direct comparison of their efficiency and conditions.
| Parameter | Protocol 1: Classical Radical Bromination | Protocol 2: Green Photocatalytic Bromination |
| Starting Material | 2-cyano-4'-methylbiphenyl | 2-cyano-4'-methylbiphenyl |
| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine (Br₂) | H₂O₂ / HBr (in situ Br₂ formation) |
| Initiator / Catalyst | Benzoyl Peroxide (BPO) or AIBN | Visible Light |
| Solvent | 1,2-dichloroethane, Monochlorobenzene | Diethyl Carbonate (DEC) |
| Temperature | Reflux (e.g., 60-85°C) | Room Temperature |
| Reaction Time | ~4-6 hours | ~3 hours |
| Reported Yield | 85-88%[7][8] | 71%[1] |
| Reported Purity | 98.5-98.7% (LC Purity)[7][8] | 97% (HPLC Purity)[1] |
| Key Advantage | Well-established, high yield | Greener solvent, milder conditions, no chemical initiator |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Bromomethyl-2-cyanobiphenyl | 114772-54-2 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 114772-54-2 | Benchchem [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US5621134A - Method for producing this compound - Google Patents [patents.google.com]
Green Chemistry Approaches to 4'-Bromomethyl-2-cyanobiphenyl Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for greener synthetic routes to 4'-Bromomethyl-2-cyanobiphenyl, a key intermediate in the synthesis of sartan-based antihypertensive drugs. The focus is on environmentally benign methodologies that reduce waste, avoid hazardous reagents, and utilize more sustainable energy sources.
Visible Light-Induced Bromination with H₂O₂/HBr
This approach offers a significant improvement over traditional methods by replacing chemical radical initiators with visible light and utilizing an in-situ generated bromine source. Diethyl carbonate is employed as a greener alternative to hazardous chlorinated solvents.[1][2]
Logical Relationship: Photochemical Bromination
Caption: Workflow for visible light-induced bromination.
Quantitative Data
| Parameter | Value | Reference |
| Substrate | 2-Cyano-4'-methylbiphenyl | [1] |
| Bromine Source | H₂O₂/HBr system | [1] |
| Solvent | Diethyl Carbonate | [1][2] |
| Initiator | Visible Light (Household LED) | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 3 hours | [1] |
| Yield | 71% | [1] |
| Product Purity | 97% | [1] |
| Purification | Filtration and washing with 2-propanol | [1][2] |
Experimental Protocol
Materials:
-
2-Cyano-4'-methylbiphenyl
-
Hydrogen peroxide (H₂O₂, 30 wt%)
-
Hydrobromic acid (HBr, 48 wt%)
-
Diethyl carbonate (DEC)
-
2-Propanol (iPrOH), ice-cold
-
Standard laboratory glassware
-
Visible light source (e.g., household LED bulb)
-
Magnetic stirrer
Procedure:
-
In a suitable reaction flask, dissolve 2-cyano-4'-methylbiphenyl in diethyl carbonate.
-
To the stirred solution, add hydrogen peroxide followed by the dropwise addition of hydrobromic acid. The mixture will turn deep red.[1]
-
Position the visible light source approximately one centimeter from the reaction flask.
-
Stir the reaction mixture at room temperature for 3 hours. The flask can be kept open to the atmosphere.[1]
-
After 3 hours, cool the mixture on an ice bath.
-
The product may be filtered directly or after dilution with ice-cold 2-propanol to enhance precipitation.[1]
-
Wash the collected solid with ice-cold 2-propanol.
-
Dry the product in vacuo to obtain this compound.
Photo-initiated Bromination using Dibromohydantoin
This method utilizes dibromohydantoin (DBDMH) as a stable and easy-to-handle brominating agent, activated by light. This avoids the use of more hazardous reagents like elemental bromine and does not require a chemical initiator.[3][4]
Synthetic Pathway: Photo-bromination with DBDMH
Caption: Synthesis of Br-OTBN using DBDMH and light.
Quantitative Data
| Parameter | Value (Example) | Reference |
| Substrate | 4'-Methyl-2-cyanobiphenyl (OTBN) (0.50 mol) | [3][4] |
| Brominating Agent | Dibromohydantoin (94g) | [3][4] |
| Solvent | Dichloromethane (300ml) | [3][4] |
| Initiator | Light (e.g., sunlight) | [4] |
| Temperature | 0-10 °C | [3][4] |
| Reaction Time | 4 hours | [3] |
| Conversion (HPLC) | Br-OTBN: 91.5%, Br₂-OTBN: 5.05%, OTBN: 3.45% | [3] |
| Yield (Isolated) | 85% | [4] |
| Product Purity | >98% | [4] |
Experimental Protocol
Materials:
-
4'-Methyl-2-cyanobiphenyl (OTBN)
-
Dibromohydantoin (DBDMH)
-
Dichloromethane
-
5% Sodium bicarbonate solution
-
Water
-
Ethyl acetate
-
Three-necked flask
-
Low-temperature bath
-
Light source
Procedure:
-
In a 2L three-necked flask, add 96.6g (0.50mol) of 4'-methyl-2-cyanobiphenyl, 94g of dibromohydantoin, and 300ml of dichloromethane.[3]
-
Control the temperature of the mixture between 0-10°C using a low-temperature bath.[3][4]
-
Expose the reaction mixture to light for 4 hours to complete the reaction.[3]
-
After the reaction, wash the solution sequentially with 400ml of 5% sodium bicarbonate and 400ml of water.[3]
-
Concentrate the organic layer to dryness to obtain a crude solid.
-
Suspend the crude solid in 200ml of ethyl acetate and stir for washing.
-
Heat the suspension to 50-55°C and hold for 2 hours.
-
Gradually cool to 10-15°C and allow to crystallize for 4 hours.
-
Filter the solid and dry to obtain the pure product.[4]
Continuous Flow Synthesis
Continuous flow chemistry offers enhanced safety, better process control, and scalability for the synthesis of this compound. This protocol uses dibromohydantoin as the brominating agent and an LED light source for initiation in a flow reactor.[5]
Experimental Workflow: Continuous Flow Synthesis
Caption: Continuous flow synthesis of this compound.
Quantitative Data
| Parameter | Value | Reference |
| Reactant A | 10g 2-cyano-4-methylbiphenyl in 30mL dichloromethane | [5] |
| Reactant B | 9g dibromohydantoin in 30mL dichloromethane | [5] |
| Flow Rate | 1.5 mL/min for each syringe | [5] |
| Reactor Temperature | 50°C | [5] |
| Light Source | 4000K LED (475nm) | [5] |
| Reaction Time | 30 minutes | [5] |
| Quenching Agent | 15g Sodium bisulfite | [5] |
| Purification | Recrystallization from isopropyl ether | [5] |
Experimental Protocol
Materials and Equipment:
-
2-Cyano-4-methylbiphenyl
-
Dibromohydantoin
-
Dichloromethane
-
Sodium bisulfite
-
Isopropyl ether
-
Two syringes
-
Flow syringe pump
-
Flow reactor with a constant temperature water bath and LED light source
Procedure:
-
Prepare solution A by dissolving 10g of 2-cyano-4-methylbiphenyl in 30mL of dichloromethane and load it into syringe A.[5]
-
Prepare solution B by dissolving 9g of dibromohydantoin in 30mL of dichloromethane and load it into syringe B.[5]
-
Mount both syringes on the flow syringe pump.
-
Set the flow rate for both syringes to 1.5 mL/min.[5]
-
Heat the flow reactor to 50°C using the constant temperature water bath.[5]
-
Turn on the 4000K LED light (475nm).[5]
-
Start the syringe pump to feed the reactants into the flow reactor. The reaction time is 30 minutes.[5]
-
Collect the product stream and add 15g of sodium bisulfite to quench the reaction.
-
Perform a liquid-liquid separation and collect the organic phase.
-
Remove the solvent by rotary evaporation.
-
Recrystallize the crude product from isopropyl ether.
-
Filter and dry the crystals to obtain the pure product.
Other Promising Green Approaches
Several other green chemistry principles can be applied to the synthesis of this compound, although detailed protocols for this specific transformation are less commonly published.
-
Electrochemical Synthesis : This method involves the in-situ generation of bromine from bromide salts, which circumvents the need to handle hazardous elemental bromine directly.[6] This approach is a promising green alternative for benzylic brominations.
-
Ultrasound-Assisted Synthesis : Sonochemistry can enhance reaction rates and yields in various organic transformations.[7][8][9] The application of ultrasound could potentially reduce reaction times and energy consumption in the bromination of 2-cyano-4'-methylbiphenyl.
-
Microwave-Assisted Synthesis : Microwave irradiation is another alternative energy source that can accelerate organic reactions, often leading to higher yields and shorter reaction times under solvent-free or reduced solvent conditions.[10]
-
Phase-Transfer Catalysis (PTC) : PTC is a powerful technique for carrying out reactions between reagents in immiscible phases.[11][12][13] While not directly demonstrated for the bromination step in the literature found, it is a valuable green tool for many organic syntheses and could be explored for this process.
These alternative methods represent fertile ground for further research and development to create even more sustainable and efficient syntheses of this important pharmaceutical intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Green synthesis method of bromomethylbiphenyl compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101648839B - Green synthesis method of bromomethyl biphenyl compound - Google Patents [patents.google.com]
- 5. sfdchem.com [sfdchem.com]
- 6. This compound | 114772-54-2 | Benchchem [benchchem.com]
- 7. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unito.it [iris.unito.it]
- 10. eurekaselect.com [eurekaselect.com]
- 11. crdeepjournal.org [crdeepjournal.org]
- 12. phasetransfer.com [phasetransfer.com]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols for the Flow Chemistry Preparation of 4'-Bromomethyl-2-cyanobiphenyl
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4'-Bromomethyl-2-cyanobiphenyl is a crucial intermediate in the synthesis of angiotensin II receptor antagonists, a class of drugs widely used for the treatment of hypertension. The preparation of this compound traditionally involves batch processes which can present challenges in terms of safety, scalability, and control over reaction parameters. Flow chemistry offers a promising alternative, providing enhanced safety, improved heat and mass transfer, and precise control over reaction conditions, leading to higher yields and purity. These application notes provide a detailed protocol for the synthesis of this compound using a continuous flow setup.
Reaction Principle:
The synthesis involves the radical bromination of the methyl group of 2-cyano-4'-methylbiphenyl. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) or dibromohydantoin, in the presence of a radical initiator under light or thermal initiation. In a flow chemistry setup, the reagents are continuously pumped and mixed in a reactor coil, allowing for precise control of residence time and temperature.
Experimental Protocols
Materials and Equipment:
-
Starting Material: 2-Cyano-4'-methylbiphenyl
-
Brominating Agent: Dibromohydantoin
-
Solvent: Dichloromethane (DCM)
-
Quenching Agent: Sodium bisulfite solution
-
Flow Chemistry System:
-
Two syringe pumps or HPLC pumps
-
T-mixer
-
Flow reactor (e.g., PFA or FEP tubing of a specific inner diameter and length)
-
Thermostatic bath or a reactor heating module
-
LED light source (e.g., 475 nm)[1]
-
Back pressure regulator
-
Collection vessel
-
Stock Solution Preparation:
-
Solution A (Substrate): Dissolve 2-cyano-4'-methylbiphenyl (e.g., 10 g) in dichloromethane (30 mL) and place it in a syringe for Pump A.[1]
-
Solution B (Brominating Agent): Dissolve dibromohydantoin (e.g., 9 g) in dichloromethane (30 mL) and place it in a syringe for Pump B.[1]
Flow Reaction Setup and Procedure:
-
Assemble the flow chemistry system as illustrated in the workflow diagram below.
-
Set the temperature of the reactor to 50°C using the thermostatic bath.[1]
-
Set the flow rates for both syringe pumps. For example, set the flow rate of both Pump A and Pump B to 1.5 mL/min.[1]
-
Turn on the LED light source directed at the flow reactor.[1]
-
Start the pumps simultaneously to introduce the reagent streams into the T-mixer and then into the heated and irradiated reactor coil.
-
Allow the system to reach a steady state, which is typically 3-5 times the residence time.
-
The reaction mixture exiting the reactor is passed through a back pressure regulator (set to e.g., 5 bar) to prevent solvent evaporation and ensure smooth flow.
-
Collect the product stream in a vessel containing a quenching solution of sodium bisulfite to neutralize any unreacted brominating agent.[1]
-
After the reaction is complete, quench the collected product by adding 15g of sodium bisulfite.[1]
-
Separate the organic phase, remove the solvent by rotary evaporation, and recrystallize the crude product from a suitable solvent such as isopropyl ether to obtain the pure this compound.[1]
Data Presentation
The following table summarizes the reaction parameters and outcomes based on a representative flow chemistry process. Optimization of these parameters is recommended for specific laboratory setups.
| Parameter | Value | Reference |
| Starting Material | 2-Cyano-4'-methylbiphenyl | [1] |
| Brominating Agent | Dibromohydantoin | [1] |
| Solvent | Dichloromethane | [1] |
| Concentration of Solution A | 10 g / 30 mL | [1] |
| Concentration of Solution B | 9 g / 30 mL | [1] |
| Flow Rate (Pump A) | 1.5 mL/min | [1] |
| Flow Rate (Pump B) | 1.5 mL/min | [1] |
| Total Flow Rate | 3.0 mL/min | |
| Reactor Volume (example) | 4.5 mL | |
| Residence Time (example) | 1.5 min | |
| Temperature | 50°C | [1] |
| Light Source | 4000K LED (475 nm) | [1] |
| Purity (Crude) | 90% | [1] |
| Yield (after purification) | 94% | [1] |
Mandatory Visualization
References
Troubleshooting & Optimization
minimizing dibromo byproduct in 4'-Bromomethyl-2-cyanobiphenyl synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Bromomethyl-2-cyanobiphenyl, a key intermediate in the production of sartan-class drugs.[1] The primary focus of this guide is to address the common challenge of minimizing the formation of the 4'-(dibromomethyl)-2-cyanobiphenyl byproduct.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: The most prevalent method is the radical bromination of 4'-methyl-2-cyanobiphenyl.[1] This is typically achieved using a brominating agent in the presence of a radical initiator. Common brominating agents include N-Bromosuccinimide (NBS) and elemental bromine (Br₂).[2][3] The reaction is usually carried out in a suitable solvent, such as a halogenated hydrocarbon or an alkane.[4]
Q2: What is the primary byproduct in this synthesis, and why is it a concern?
A2: The primary byproduct is 4'-(dibromomethyl)-2-cyanobiphenyl, which arises from the over-bromination of the starting material. Its formation reduces the yield of the desired monobromo product and complicates the purification process.[3]
Q3: How can I minimize the formation of the dibromo byproduct?
A3: Several strategies can be employed to minimize dibromination:
-
Control of Brominating Agent Stoichiometry: Using an excessive amount of the brominating agent can lead to an increase in the dibromo byproduct.[3] It is crucial to carefully control the molar ratio of the brominating agent to the 4'-methyl-2-cyanobiphenyl. For instance, when using bromine, a molar ratio of 0.4 to 0.7 moles of bromine per mole of starting material is recommended to suppress the formation of the dibromo compound.[5]
-
Choice of Brominating Agent: While both NBS and bromine can be used, the reaction conditions for each need to be optimized. When using NBS, it is advisable to use freshly recrystallized material to avoid side reactions.[6]
-
Reaction Temperature: The reaction temperature can influence the selectivity of the bromination. Following established protocols for specific brominating agents and initiators is important. For example, reactions with bromine and AIBN have been successfully carried out at temperatures between 40°C and 65°C.[3][4]
-
Gradual Addition of Brominating Agent: A slow, dropwise addition of the brominating agent over several hours can help maintain a low concentration of the brominating species in the reaction mixture, thus favoring monobromination.[4][7]
-
Use of Oxidants with Bromine: When using elemental bromine, the co-produced hydrogen bromide (HBr) can inhibit the reaction.[5][8] Employing an oxidant, such as sodium bromate, can regenerate bromine from the HBr, which helps the reaction to proceed and can improve selectivity.[5]
Q4: How can I remove the dibromo byproduct during purification?
A4: Recrystallization is a common and effective method for purifying this compound and removing the dibromo byproduct.[3] A solvent system of ethylene dichloride and n-heptane has been shown to be effective.[3] Another reported method involves suspending the crude product in methyl ethyl ketone, heating, and then cooling to crystallize the purified product.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of dibromo byproduct | - Excess brominating agent.- Reaction temperature is too high.- Rapid addition of brominating agent. | - Reduce the molar equivalent of the brominating agent. For bromine, a ratio of 0.4-0.7 to the starting material is suggested.[5]- Optimize and lower the reaction temperature.- Add the brominating agent dropwise over an extended period (e.g., 5 hours).[4][7] |
| Low conversion of starting material | - Insufficient amount of brominating agent.- Deactivated radical initiator.- Inhibition by HBr byproduct (when using Br₂). | - Increase the molar equivalent of the brominating agent, while monitoring for dibromo formation.- Use a fresh batch of radical initiator.- If using bromine, consider adding an oxidant like sodium bromate to regenerate bromine from HBr.[5]- In some cases, a slight excess of the brominating agent (e.g., 1.05 equivalents) might be necessary to drive the reaction to completion. |
| Product discoloration | - Residual bromine in the final product. | - Wash the reaction mixture with an aqueous solution of a reducing agent, such as sodium bisulfite, to quench any remaining bromine.[10]- Perform a thorough recrystallization. |
| Inconsistent reaction yields | - Presence of water in the reaction mixture (especially with NBS).- Inefficient radical initiation. | - Ensure the use of anhydrous solvents, particularly when using NBS in solvents like carbon tetrachloride.[6][11]- Ensure the radical initiator is appropriate for the reaction temperature and is used in a sufficient amount (e.g., 1-5 mol%). |
Experimental Protocols
Method 1: Bromination using Bromine and a Radical Initiator
This protocol is based on a method designed to produce the monobromo product with high selectivity.[3]
-
Reaction Setup: In a reaction vessel, charge 4'-methyl-2-cyanobiphenyl (1.0 eq), a suitable solvent such as ethylene dichloride, and a radical initiator like 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) (e.g., 0.05 eq).
-
Temperature Control: Adjust the internal temperature to 40°C ± 2°C.
-
Bromine Addition: Add bromine (1.0 eq) dropwise to the reaction mixture over a period of 2 hours, maintaining the temperature at 40°C ± 2°C.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at the same temperature for one hour. Monitor the reaction progress by a suitable analytical method like LC analysis.
-
Work-up: Upon completion, wash the reaction mixture with water. Separate the organic layer and concentrate it by removing the solvent.
-
Purification: Recrystallize the obtained solid from a mixture of ethylene dichloride and n-heptane to yield pure this compound.[3]
Method 2: Bromination using N-Bromosuccinimide (NBS)
This is a classic method for benzylic bromination.[2]
-
Reaction Setup: Dissolve 4'-methyl-2-cyanobiphenyl (1.0 eq) in a solvent like 1,2-dichloroethane. Add N-bromosuccinimide (1.0 eq) and a radical initiator such as benzoyl peroxide (e.g., 0.02 eq).
-
Heating: Gradually heat the mixture to reflux, being careful to control the initial exothermic reaction.
-
Reaction Time: Maintain the reaction at reflux for approximately 4 hours.
-
Work-up: Cool the reaction mixture to about 50°C and wash it three times with hot water.
-
Isolation: Dry the organic phase and concentrate it to obtain the crude product as crystals. Further purification can be achieved by recrystallization.
Quantitative Data Summary
The following tables summarize the results from various reported experimental conditions, highlighting the selectivity for the desired monobromo product over the dibromo byproduct.
Table 1: Bromination with Bromine (Br₂) and a Radical Initiator [3]
| Example | Starting Material | Monobromo-product (%) | Dibromo-product (%) | Selectivity (%) | Yield (%) |
| 1 | 4'-methyl-2-cyanobiphenyl | 92.0 | 5.0 | 94.8 | 89.4 |
| 2 | 4'-methyl-2-cyanobiphenyl | 91.2 | 5.4 | 94.4 | 87.7 |
| 3 | 4'-methyl-2-cyanobiphenyl | 87.0 | 8.5 | 91.1 | 83.0 |
| Comparative | 4'-methyl-2-cyanobiphenyl | 80.2 | 9.2 | 89.7 | 74.5 |
Table 2: Bromination with Dibromohydantoin under Light Irradiation [12]
| Example | Starting Material | Monobromo-product (%) | Dibromo-product (%) | Unreacted Material (%) |
| 1 | 4'-methyl-2-cyanobiphenyl | 91.5 | 5.05 | 3.45 |
| 2 | 4'-methyl-2-cyanobiphenyl | 89.2 | 6.76 | 4.04 |
| 3 | 4'-methyl-2-cyanobiphenyl | 91.2 | 5.95 | 2.85 |
Visual Guides
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing high levels of dibromo byproduct.
References
- 1. This compound | 114772-54-2 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. US5621134A - Method for producing this compound - Google Patents [patents.google.com]
- 4. US5892094A - Process for preparing 4'-methyl-2-cyanobiphenyl - Google Patents [patents.google.com]
- 5. KR100885148B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. EP1535901A1 - Process for producing this compound - Google Patents [patents.google.com]
- 9. Method for purifying sartan side chain compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. sfdchem.com [sfdchem.com]
- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 12. Green synthesis method of bromomethylbiphenyl compound - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Controlling Exothermic Reactions in the Synthesis of 4'-Bromomethyl-2-cyanobiphenyl
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the exothermic nature of the 4'-Bromomethyl-2-cyanobiphenyl synthesis. Below, you will find troubleshooting guides and frequently asked questions to ensure a safe, efficient, and high-yield reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on immediate actions and preventative measures related to thermal control.
Q1: My reaction temperature is increasing uncontrollably. What should I do immediately?
A: An uncontrolled temperature rise, or a "runaway reaction," is a serious safety concern. Take the following steps immediately:
-
Stop Reagent Addition: Immediately cease the dropwise addition of the brominating agent (e.g., Bromine, NBS).
-
Enhance Cooling: Increase the cooling capacity of your reaction setup. This can be achieved by lowering the temperature of the cooling bath (e.g., using an ice-salt or dry ice-acetone bath) or increasing the flow rate of the coolant.
-
Ensure Proper Agitation: Verify that the mechanical stirrer is functioning correctly and providing vigorous mixing. Poor agitation can lead to localized hot spots where reagents accumulate.
-
Emergency Quenching (If Necessary): If the temperature continues to rise rapidly despite the above measures, prepare for an emergency quench by adding a pre-cooled, inert solvent to dilute the reaction mixture.
Q2: I am observing a sudden and rapid temperature spike after an initial induction period. What is the likely cause and how can I prevent it?
A: This often indicates an accumulation of unreacted reagents followed by a sudden, rapid initiation of the reaction. The primary cause is adding the brominating agent faster than it can be consumed at the current reaction temperature.
-
Prevention:
-
Slower Addition Rate: Significantly slow down the addition rate of the brominating agent. A multi-hour addition period is common in scaled-up reactions.[1][2][3]
-
Confirm Initiation: Ensure the reaction has initiated before proceeding with the bulk of the reagent addition. This can sometimes be observed by a slight, controlled temperature increase or a color change.
-
Maintain Set Temperature: Do not let the reaction temperature fall too low during addition, as this can slow the reaction rate and lead to reagent buildup.[1]
-
Q3: My reaction is proceeding very slowly, and I'm tempted to increase the heating rate. What are the risks?
A: A slow reaction can be caused by temperatures that are too low or an insufficient amount of radical initiator.[1] Rapidly increasing the temperature is risky because:
-
It can push the reaction from a controlled state to a dangerous, runaway exotherm.
-
High temperatures can cause the radical initiator to decompose too quickly, leading to a burst of reactivity followed by premature termination of the reaction.[1]
-
Increased temperatures can promote the formation of undesirable by-products, such as 4'-dibromomethyl-2-cyanobiphenyl, which reduces the selectivity and yield of the desired product.[1][2]
Instead of rapid heating, consider a gradual temperature increase in small increments or adding a small additional portion of the radical initiator.
Q4: I am forming a significant amount of the dibromo-byproduct. How can temperature control help minimize this?
A: The formation of the dibromo-byproduct is a known issue that lowers selectivity to 85-90%.[1] While stoichiometry is key, thermal control is also crucial. High local temperatures can increase the rate of the second bromination, leading to more dibromo-byproduct. To minimize its formation:
-
Maintain a Lower Reaction Temperature: Operate within the lower end of the recommended temperature range for your specific initiator and solvent system (e.g., 40-65°C).[1][2][3]
-
Ensure Even Heat Distribution: Vigorous stirring is essential to prevent hot spots where the dibromo-compound is more likely to form.
-
Slow Reagent Addition: A slow, controlled addition of the brominating agent ensures it reacts with the starting material before having a chance to react with the mono-brominated product.
Caption: Troubleshooting workflow for a potential runaway exothermic reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the exotherm in this synthesis?
A: The main strategies revolve around managing the rate of heat generation and the efficiency of heat removal. Key methods include:
-
Controlled Reagent Addition: Adding the brominating agent dropwise over several hours is the most critical control parameter.[1][2][3]
-
Gradual Heating & External Cooling: The reaction mixture should be heated gradually to initiate the reaction.[4] An external cooling bath (e.g., water, ice-water) should be used to maintain a stable internal temperature throughout the addition process.
-
Solvent Dilution: Using an adequate amount of solvent (typically 1 to 20 times the weight of the starting material) provides a larger thermal mass to absorb the heat generated.[1]
-
Appropriate Initiator Selection: Choosing a radical initiator that performs optimally and predictably within your desired temperature range is essential for a controlled reaction rate.
Q2: How does the choice of radical initiator or initiation method affect temperature control?
A: The choice of initiator directly dictates the required reaction temperature, which in turn affects the potential for a hazardous exotherm.
-
Chemical Initiators: Compounds like 2,2'-azobisisobutyronitrile (AIBN) and benzoyl peroxide have specific temperature ranges where they decompose at a steady, predictable rate.[1][2][3] Operating above this range can cause rapid decomposition, releasing a large amount of energy and initiating the reaction too quickly.
-
Photochemical Initiation: Using light (e.g., a mercury lamp or natural sunlight) to initiate the reaction offers an excellent level of control.[1][5][6] The reaction can be started or stopped almost instantly by turning the light source on or off, providing a safety switch that chemical initiators lack. This method can also be effective at lower temperatures (0-15°C), which naturally slows the exothermic release.[5][6]
Q3: What is the role of the solvent in managing the reaction's heat?
A: The solvent plays a crucial role beyond simply dissolving the reagents.
-
Heat Sink: A larger volume of solvent acts as a "heat sink," absorbing the energy released by the reaction and buffering against rapid temperature changes.
-
Heat Transfer: The solvent facilitates the transfer of heat from the reaction mixture to the walls of the reactor and into the cooling bath.
-
Reaction Rate: The choice of solvent can influence the reaction rate. Solvents like halogenated hydrocarbons (e.g., 1,2-dichloroethane, monochlorobenzene) are often used because they are relatively inert to bromination, preventing side reactions that could generate additional heat.[1][2][4]
Caption: Key interdependent parameters for effective exothermic control.
Data Presentation
Table 1: Comparison of Published Reaction Conditions
| Brominating Agent | Radical Initiator | Solvent | Temperature (°C) | Addition Time (h) | Yield (%) |
| N-Bromosuccinimide | Benzoyl Peroxide | 1,2-Dichloroethane | Reflux (gradual heating) | Not Specified | Not Specified |
| Bromine (Br₂) | 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) | Ethylene Dichloride | 40 ± 2 | 2 | 89.4 |
| Sodium Bromide / Sodium Bromate | (In situ Br₂ generation) | Ethyl Acetate / Water | 35 - 45 | 6 | 85 |
| Bromine (Br₂) | 2,2'-azobisisobutyronitrile (AIBN) | Monochlorobenzene | 60 - 65 | 5 | 83.5 |
| Bromine (Br₂) | 2,2'-azobis(2-methylbutyronitrile) | Monochlorobenzene | 65 | 5 | 75 |
| Dibromohydantoin | Light (Photochemical) | Dichloromethane | 0 - 10 | Not Applicable | 91.5 (Conversion) |
Data compiled from references[1][2][4][5][7][8].
Experimental Protocols
Protocol: Synthesis via Radical Bromination with Bromine and AIBN
This protocol is a representative example based on common industrial methods and emphasizes safety and temperature control.[1][2][3]
Materials:
-
4'-Methyl-2-cyanobiphenyl (1.0 eq)
-
2,2'-Azobisisobutyronitrile (AIBN) (0.02 - 0.05 eq)
-
Bromine (Br₂) (1.0 - 1.05 eq)
-
Monochlorobenzene (approx. 7-10 volumes relative to starting material)
-
Cooling bath (e.g., water bath)
-
Reaction vessel equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser.
Procedure:
-
Setup: In a four-necked flask, charge 4'-Methyl-2-cyanobiphenyl, monochlorobenzene, and AIBN.
-
Inert Atmosphere: Purge the vessel with an inert gas like nitrogen.
-
Heating: Begin stirring and gently heat the mixture to the target internal temperature (e.g., 60-65°C).[2][3] Use a water bath to ensure even heating.
-
Bromine Addition: Once the internal temperature is stable, begin the slow, dropwise addition of Bromine (Br₂) via the dropping funnel. This is the most critical step for exotherm control. The addition should be carried out over a period of 2-5 hours.[1][2][3]
-
Temperature Monitoring: Continuously monitor the internal temperature. If it rises more than 2-3°C above the setpoint, immediately stop the bromine addition and wait for it to stabilize before resuming at a slower rate. Use the cooling bath to actively manage the temperature.
-
Reaction Completion: After the addition is complete, maintain the reaction mixture at the set temperature for an additional hour to ensure the reaction goes to completion.[2][3]
-
Workup: Cool the reaction mixture to room temperature. The subsequent workup may involve washing with water, concentrating the organic phase, and recrystallizing the crude product from a suitable solvent system (e.g., ethylene dichloride/n-heptane).[1]
Safety Note: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[9][10][11]
References
- 1. US5621134A - Method for producing this compound - Google Patents [patents.google.com]
- 2. US5892094A - Process for preparing 4'-methyl-2-cyanobiphenyl - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. prepchem.com [prepchem.com]
- 5. CN101648839A - Green synthesis method of bromomethylbiphenyl compound - Google Patents [patents.google.com]
- 6. US6214999B1 - Method for preparing bromomenthyl-biphenyl derivatives - Google Patents [patents.google.com]
- 7. Low-cost preparation method of 4'-bromomethyl -2- cyanobiphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 8. US6861549B2 - Production method of 4â²-bromomethyl-2-cyanobiphenyl - Google Patents [patents.google.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. scribd.com [scribd.com]
Technical Support Center: Synthesis of 4'-Bromomethyl-2-cyanobiphenyl
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4'-Bromomethyl-2-cyanobiphenyl synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Monobromo Product
| Potential Cause | Recommended Solution |
| Formation of Dibromo Byproduct: Over-bromination leads to the formation of 4'-(dibromomethyl)-2-cyanobiphenyl, reducing the yield of the target compound.[1] | - Control Reagent Stoichiometry: Use a 1:1 molar ratio of the starting material (4'-methyl-2-cyanobiphenyl) to the brominating agent (e.g., NBS or Bromine).- Slow Addition of Brominating Agent: Add the brominating agent dropwise or in portions over an extended period to maintain a low concentration in the reaction mixture.[1] |
| Incomplete Reaction: The reaction may not proceed to completion, leaving a significant amount of unreacted starting material. | - Optimize Reaction Time and Temperature: Ensure the reaction is run for a sufficient duration at the optimal temperature for the chosen initiator and solvent system. Typical reaction times range from 1 to 5 hours.[1]- Choice of Radical Initiator: The selection of the radical initiator is crucial and temperature-dependent. For instance, 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) is effective at lower temperatures (e.g., 40°C), while AIBN requires higher temperatures (e.g., 70°C).[1] |
| Reaction Inhibition by HBr: When using elemental bromine (Br₂) as the brominating agent, the byproduct hydrogen bromide (HBr) can inhibit the radical chain reaction.[2][3][4] | - Use of an Oxidant: Introduce an oxidant, such as sodium bromate, into the reaction mixture. The oxidant reacts with HBr to regenerate Br₂, thus preventing inhibition and driving the reaction to completion.[3][5][6] |
| Inefficient Radical Initiation: Insufficient radical generation can lead to a sluggish or incomplete reaction. | - Ensure Proper Initiator Concentration: Use a catalytic amount of a suitable radical initiator (e.g., AIBN, benzoyl peroxide).[1][7]- Photochemical Initiation: Consider using a light source, such as a high-pressure mercury lamp or even sunlight, to initiate the reaction, which can sometimes be performed under milder conditions.[8][9] |
Issue 2: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Presence of Multiple Byproducts: The crude product may be contaminated with starting material, the dibromo-compound, and other impurities. | - Recrystallization: This is a common and effective purification method. Suitable solvent systems include ethylene dichloride/n-heptane, isopropanol, or ethyl acetate.[1][10]- Washing: Wash the crude product with a suitable solvent to remove specific impurities. For example, washing with hot water can remove succinimide if NBS is used.[7] |
| Product Discoloration: The final product may have a yellow or brownish tint, often due to residual bromine.[6] | - Quenching: After the reaction, quench any remaining bromine by washing the reaction mixture with a solution of a reducing agent like sodium bisulfite or sodium bicarbonate.[8][11][12] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method is the radical bromination of 4'-methyl-2-cyanobiphenyl. This is typically achieved using a brominating agent like N-bromosuccinimide (NBS) or elemental bromine (Br₂) in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or under photochemical conditions.[1][7][10]
Q2: How can I minimize the formation of the dibrominated byproduct?
A2: To minimize the formation of 4'-(dibromomethyl)-2-cyanobiphenyl, it is crucial to control the stoichiometry of the reactants. A 1:1 molar ratio of 4'-methyl-2-cyanobiphenyl to the brominating agent is recommended. Additionally, the slow, portion-wise, or dropwise addition of the brominating agent helps to maintain its low concentration in the reaction mixture, favoring monobromination.[1]
Q3: What are the advantages of using elemental bromine with an oxidant over NBS?
A3: While NBS is a convenient and selective brominating agent, elemental bromine is less expensive, making it more suitable for large-scale industrial production.[1] The main drawback of using Br₂ is the formation of HBr, which can inhibit the reaction. However, this can be overcome by adding an oxidant like sodium bromate, which regenerates Br₂ from HBr.[3][5] This approach can lead to high yields and is economically advantageous.
Q4: Are there any "green" synthesis methods available?
A4: Yes, greener approaches to the synthesis of this compound are being developed. These methods focus on replacing hazardous solvents and reagents. For example, solvents like carbon tetrachloride and chlorobenzene can be replaced with greener alternatives such as diethyl carbonate or ethyl acetate.[13][14] Some methods also utilize visible light for radical initiation and a bromine source system like H₂O₂/HBr.[10]
Q5: What is the role of the radical initiator?
A5: The radical initiator, such as AIBN or benzoyl peroxide, decomposes upon heating to generate free radicals. These radicals initiate a chain reaction by abstracting a bromine atom from the brominating agent, which then propagates the bromination of the methyl group on the biphenyl backbone.[2]
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS) and Benzoyl Peroxide
-
Dissolve 4'-methyl-2-cyanobiphenyl in a suitable solvent such as 1,2-dichloroethane.[7]
-
Add N-bromosuccinimide (1.0 equivalent) and a catalytic amount of benzoyl peroxide.[7]
-
Heat the mixture gradually to reflux and maintain for approximately 4 hours.[7]
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or TLC).
-
Upon completion, cool the reaction mixture.
-
Wash the organic phase with hot water to remove the succinimide byproduct.[7]
-
Dry the organic phase over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethylene dichloride/n-heptane).[1]
Protocol 2: Bromination using Bromine (Br₂) and a Radical Initiator
-
Dissolve 4'-methyl-2-cyanobiphenyl in a halogenated hydrocarbon solvent (e.g., ethylene dichloride or monochlorobenzene).[1][15]
-
Add a radical initiator such as 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) or AIBN.[1]
-
Heat the mixture to the appropriate temperature for the chosen initiator (e.g., 40°C for 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) or 70°C for AIBN).[1]
-
Add elemental bromine (1.0 equivalent) dropwise over a period of 1-2 hours.[1]
-
Maintain the reaction at the same temperature for an additional hour after the addition is complete.[1]
-
Monitor the reaction for completion.
-
Cool the reaction mixture and wash with water.
-
Separate the organic layer, dry, and concentrate to yield the crude product.
-
Purify by recrystallization.
Data Presentation
Table 1: Comparison of Different Bromination Conditions and Yields
| Starting Material | Brominating Agent | Radical Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 4'-methyl-2-cyanobiphenyl | Br₂ | 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) | Ethylene dichloride | 40 | 3 | 89.4 | 99.0 | [1] |
| 4'-methyl-2-cyanobiphenyl | Br₂ | 2,2'-azobisisobutyronitrile (AIBN) | Ethylene dichloride | 70 | 3 | 87.7 | 98.6 | [1] |
| 4'-methyl-2-cyanobiphenyl | Br₂ | Dibenzoyl peroxide (BPO) | Ethylene dichloride | 80 | 3 | 81.6 | 98.0 | [1] |
| 4'-methyl-2-cyanobiphenyl | NBS | 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) | Ethylene dichloride | 40 | 3 | 79.6 | 97.8 | [1] |
| 4'-methyl-2-cyanobiphenyl | Dibromohydantoin | Light (sunlight) | Dichloromethane | 10-20 | 2 | >91 (product in crude mixture) | - | [8] |
| 4'-methyl-2-cyanobiphenyl | H₂O₂/HBr | Light (visible) | Diethyl carbonate | - | 20 | 71 | 97 | [10] |
| 4'-methyl-2-cyanobiphenyl | Dibromohydantoin | Light (LED) | Dichloromethane | 50 | 0.5 | 94 | 90 | [11][12] |
Visualizations
References
- 1. US5621134A - Method for producing this compound - Google Patents [patents.google.com]
- 2. This compound | 114772-54-2 | Benchchem [benchchem.com]
- 3. US20030233009A1 - Production method of this compound - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2003106406A1 - Process for producing this compound - Google Patents [patents.google.com]
- 6. KR100885148B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. Green synthesis method of bromomethylbiphenyl compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 4-Bromomethyl-2-cyanobiphenyl | 114772-54-2 [chemicalbook.com]
- 12. sfdchem.com [sfdchem.com]
- 13. Low-cost preparation method of 4'-bromomethyl -2- cyanobiphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
optimization of reaction conditions for the bromination of 4'-methyl-2-cyanobiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions for the bromination of 4'-methyl-2-cyanobiphenyl, a key reaction in the synthesis of various pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the bromination of 4'-methyl-2-cyanobiphenyl?
The most prevalent method is a free-radical bromination of the benzylic methyl group.[1][2][3] This is typically achieved using a brominating agent like N-bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of a radical initiator.[4][5][6]
Q2: Which brominating agent should I choose: NBS or Br₂?
Both N-bromosuccinimide (NBS) and molecular bromine (Br₂) can be used effectively.
-
NBS is often preferred in laboratory settings as it provides a low, constant concentration of Br₂, which can help to minimize side reactions such as the formation of dibrominated byproducts.[1][4][7] It is considered a safer and easier-to-handle reagent.[8]
-
Br₂ is a less expensive reagent and is often used in industrial-scale production.[5][6] However, its high reactivity can lead to over-bromination and the formation of impurities if not carefully controlled.[6]
Q3: What is the role of the radical initiator?
A radical initiator is crucial for starting the free-radical chain reaction.[3][9] Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO).[4][10] These molecules readily decompose upon heating or irradiation to form radicals, which then initiate the bromination process.
Q4: How do I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10][11] By comparing the spot or peak of the starting material (4'-methyl-2-cyanobiphenyl) with the product (4'-bromomethyl-2-cyanobiphenyl), you can determine the extent of the reaction.
Q5: What are the common side products, and how can I minimize them?
The most common side product is the dibrominated species, 4'-(dibromomethyl)-2-cyanobiphenyl.[6][10] To minimize its formation:
-
Use a stoichiometric amount or a slight excess of the brominating agent.[2] Using a large excess of the brominating agent will favor the formation of the dibromo-product.
-
Slowly add the brominating agent to the reaction mixture.
-
Maintain a consistent reaction temperature.
Another potential side reaction is bromination on the aromatic ring, although this is less common under radical conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive radical initiator. | Ensure the radical initiator is fresh and has been stored correctly. Consider using a new batch. |
| Insufficient reaction temperature or initiation. | Increase the reaction temperature to the recommended level for the chosen initiator and solvent. If using photo-initiation, ensure the light source is functional and positioned correctly. | |
| Presence of radical inhibitors (e.g., oxygen, certain impurities). | Degas the solvent before use. Ensure all glassware is clean and dry. | |
| Formation of Multiple Products (Low Selectivity) | Over-bromination. | Reduce the amount of brominating agent used. Add the brominating agent portion-wise or via a syringe pump for better control. |
| Reaction temperature is too high. | Lower the reaction temperature. While initiation is necessary, excessive heat can lead to less selective reactions. | |
| Product is a Dark Color | Residual bromine. | After the reaction is complete, quench any remaining bromine with a reducing agent like sodium bisulfite or sodium thiosulfate solution during the workup.[12] |
| Difficulty in Product Isolation/Purification | Product co-crystallizes with the succinimide byproduct (when using NBS). | During the workup, filter the cooled reaction mixture to remove the succinimide, which is a solid.[2] Alternatively, a basic wash can help to remove acidic byproducts. |
| Oily product that is difficult to crystallize. | Try different solvents for recrystallization. Common choices include isopropyl ether or ethyl acetate/hexane mixtures.[11][12] |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is a general guideline based on the Wohl-Ziegler reaction.[2]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-methyl-2-cyanobiphenyl (1 equivalent) in a suitable anhydrous solvent (e.g., carbon tetrachloride or monochlorobenzene).[4][10]
-
Reagent Addition: Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide, 0.02-0.1 equivalents).
-
Reaction: Heat the mixture to reflux (the boiling point of the solvent) with vigorous stirring.[4] The reaction can be initiated by heat or with a UV lamp.[4]
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed. A key visual indicator is that NBS is denser than CCl₄ and will sink, while the byproduct, succinimide, is less dense and will float.[2]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., isopropyl ether).[12]
Protocol 2: Bromination using Molecular Bromine (Br₂)
This protocol is adapted from industrial processes.[6][10]
-
Preparation: In a reaction vessel, dissolve 4'-methyl-2-cyanobiphenyl (1 equivalent) in a halogenated hydrocarbon solvent such as monochlorobenzene or ethylene dichloride.[6][10]
-
Initiator Addition: Add a radical initiator (e.g., AIBN, 0.02 equivalents).[10]
-
Bromine Addition: Heat the mixture to the desired reaction temperature (e.g., 60-65°C).[10] Slowly add molecular bromine (0.95-1.05 equivalents) dropwise over several hours.[6][10]
-
Reaction: Maintain the reaction temperature and continue stirring for an additional 1-2 hours after the bromine addition is complete.[10]
-
Monitoring: Monitor the reaction by HPLC to confirm the consumption of the starting material and to check the ratio of mono- to di-brominated product.[10]
-
Workup:
-
Cool the reaction mixture.
-
Wash the reaction mixture with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any unreacted bromine.
-
Separate the organic layer, wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Concentrate the organic layer under reduced pressure and purify the product by crystallization.[10]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Bromination of 4'-methyl-2-cyanobiphenyl
| Parameter | Method 1 (NBS) | Method 2 (Br₂) | Method 3 (Br₂/Oxidant) |
| Brominating Agent | N-Bromosuccinimide (NBS) | Bromine (Br₂) | Bromine (Br₂) with Sodium Bromate |
| Stoichiometry | 1.0 - 1.1 eq | 0.8 - 1.5 eq[6] | 0.4 - 0.7 eq[13] |
| Radical Initiator | AIBN or Benzoyl Peroxide | AIBN or 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)[6] | AIBN or 2,2'-azobis(2-methylbutyronitrile)[5] |
| Solvent | Carbon Tetrachloride (CCl₄), Monochlorobenzene | Ethylene Dichloride, Monochlorobenzene[6] | Monochlorobenzene[5], Ethyl Acetate/Water[11] |
| Temperature | Reflux | 40 - 80°C[6] | 35 - 65°C[5][11] |
| Yield | Typically 70-80%[6] | 80 - 90%[6] | 85%[11] |
| Selectivity (Mono:Di) | Generally high | 91.1% to 94.8% (Mono-bromo product)[6] | High |
Visualizations
Caption: General experimental workflow for the bromination of 4'-methyl-2-cyanobiphenyl.
Caption: Troubleshooting flowchart for low reaction conversion.
References
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. KR100885148B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 6. US5621134A - Method for producing this compound - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Low-cost preparation method of 4'-bromomethyl -2- cyanobiphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 12. sfdchem.com [sfdchem.com]
- 13. EP1535901A1 - Process for producing this compound - Google Patents [patents.google.com]
Technical Support Center: N-Bromosuccinimide (NBS) Reaction Workup
Welcome to the technical support center for post-reaction purification involving N-bromosuccinimide (NBS). This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals effectively remove unreacted NBS and its primary byproduct, succinimide, from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the main impurities I need to remove after a reaction with NBS?
After a typical reaction, two main species related to the reagent may need to be removed from your product:
-
Unreacted N-Bromosuccinimide (NBS): If an excess of the reagent was used.
-
Succinimide: The byproduct formed from NBS during the reaction.
Both can complicate purification, with succinimide being particularly troublesome due to its polarity and solubility profile.
Q2: How can I quench the excess, unreacted NBS in my reaction mixture?
Quenching is a critical first step to neutralize the reactive excess NBS. This is typically achieved by adding a reducing agent. Aqueous solutions of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) are commonly used for this purpose.[1] These reagents react with NBS to reduce it to the more benign succinimide.[2]
Caution:
-
When using sodium sulfite in acidic conditions, it can potentially generate sulfur dioxide (SO₂) gas.[2]
-
Acidified sodium thiosulfate can disproportionate to form elemental sulfur, which can complicate the workup.[1][2]
Q3: Succinimide is my main impurity. What is the best way to remove it?
Removing succinimide is a common challenge. The best method depends on the properties of your desired product. The main strategies are:
-
Aqueous Wash/Extraction: Succinimide has moderate water solubility, which can be exploited. Washing the organic layer with water, a saturated sodium bicarbonate solution, or brine can help remove a significant portion of it.[3][4] For products that are not sensitive to base, washing with a dilute sodium hydroxide (NaOH) solution is highly effective, as it deprotonates the succinimide (pKa ~9.6), making the resulting salt very water-soluble.[1][5]
-
Precipitation/Filtration: Succinimide is notably insoluble in non-polar solvents like diethyl ether, hexane, and carbon tetrachloride.[6] If your product is soluble in such a solvent, you can often precipitate the succinimide and remove it by simple filtration.[1] This is a common strategy when reactions are run in solvents like CCl₄.[5]
-
Chromatography: Flash column chromatography over silica gel can be effective. However, succinimide is somewhat polar and can sometimes co-elute with products of similar polarity, leading to incomplete separation.[3][6] Filtering the reaction mixture through a short plug of silica gel before full chromatographic purification can help remove the bulk of the succinimide.[7]
Q4: My product is co-eluting with succinimide during column chromatography. What can I do?
This is a frequent issue.[6] Here are some troubleshooting steps:
-
Perform a Workup First: Before attempting chromatography, perform an aqueous wash, especially a basic wash with dilute NaOH or NaHCO₃ (if your product is stable), to remove the majority of the succinimide.[1][3][5]
-
Adjust Your Solvent System: Try modifying the polarity of your eluent. Sometimes, a less polar solvent system can improve separation.
-
Consider Reverse-Phase HPLC: For difficult separations, preparative reverse-phase HPLC can be an excellent alternative, as the separation mechanism is different from normal-phase silica gel chromatography and can often resolve co-eluting compounds.[6]
Q5: My desired product is sensitive to base. How can I remove succinimide?
If your product contains base-labile functional groups (e.g., esters that can be hydrolyzed), you should avoid strong bases like NaOH.[6] In this case, consider these options:
-
Repeated Water Washes: Use multiple washes with deionized water or brine to gradually remove the succinimide.
-
Mildly Basic Wash: A wash with a saturated solution of sodium bicarbonate (NaHCO₃) is less harsh than NaOH and can still be effective.[3]
-
Precipitation: If your product is soluble in a non-polar solvent like hexane, attempt to precipitate the succinimide.[1]
-
Careful Chromatography: Meticulous flash chromatography may be required, potentially after removing the bulk of the succinimide with water washes.
Data Presentation: Solubility of NBS and Succinimide
The choice of solvent for workup and purification is critical. This table summarizes the solubility profiles of NBS and its byproduct, succinimide.
| Compound | Solvent | Solubility | Reference |
| N-Bromosuccinimide (NBS) | Acetone | Soluble | [8][9] |
| Chloroform | Soluble | [10][11] | |
| Acetonitrile | Soluble | [9] | |
| Dimethylformamide (DMF) | Soluble | [9] | |
| Water | Slightly Soluble, Decomposes | [9][11] | |
| Acetic Acid | Slightly Soluble | [8][9] | |
| Ether | Insoluble | [9] | |
| Hexane | Insoluble | [9] | |
| Carbon Tetrachloride (CCl₄) | Insoluble | [9] | |
| Succinimide | Water | Slightly Soluble | [4][6] |
| Aqueous NaOH | Very Soluble (as salt) | [1][5] | |
| Acetic Acid | Slightly Soluble | [6] | |
| Dichloromethane (DCM) | Partially Soluble | [3] | |
| Diethyl Ether (Et₂O) | Insoluble | [6] | |
| Hexane | Insoluble | [6] | |
| Carbon Tetrachloride (CCl₄) | Insoluble | [6] |
Experimental Workflows and Logic
Visualizing the decision-making process and experimental steps can streamline your purification strategy.
Caption: Decision tree for selecting a suitable purification strategy.
References
- 1. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. reddit.com [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - N-Halosuccinimide Solvents Workaround ?? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. adpharmachem.com [adpharmachem.com]
- 9. N-Bromosuccinimide | 128-08-5 [chemicalbook.com]
- 10. usbio.net [usbio.net]
- 11. cymitquimica.com [cymitquimica.com]
identifying and characterizing byproducts in 4'-Bromomethyl-2-cyanobiphenyl synthesis by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and analysis of 4'-Bromomethyl-2-cyanobiphenyl. The focus is on the identification and characterization of byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of the this compound synthesis reaction mixture.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape or tailing for the main product and byproducts. | - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase. | - Ensure the mobile phase is buffered and the pH is appropriate for the analytes. A mobile phase containing a small amount of formic or acetic acid is often beneficial. - Dilute the sample. - Try a different column chemistry, such as a biphenyl or phenyl-hexyl phase, which can offer different selectivity for aromatic compounds. |
| Co-elution of the desired product with the starting material or a byproduct. | - Insufficient chromatographic resolution. | - Optimize the gradient elution profile. A shallower gradient can improve separation. - Adjust the mobile phase composition. Varying the ratio of organic solvent to aqueous phase can alter selectivity. - Consider a column with a different stationary phase or a longer column for increased efficiency. |
| Low signal intensity or no detection of the dibromo byproduct. | - The concentration of the byproduct is below the limit of detection (LOD). - Inefficient ionization in the MS source. | - Concentrate the sample or inject a larger volume. - Optimize the MS source parameters, such as the electrospray voltage and gas flows. - Ensure the mobile phase is compatible with efficient ionization. |
| Inconsistent retention times between runs. | - Fluctuation in column temperature. - Inconsistent mobile phase preparation. - Column degradation. | - Use a column oven to maintain a constant temperature.[1] - Prepare fresh mobile phase daily and ensure accurate composition. - Flush the column after each sequence and consider replacing it if performance degrades. |
| Mass spectrum shows unexpected ions or high background noise. | - Contamination from the sample, solvent, or LC system. - In-source fragmentation or adduct formation. | - Use high-purity solvents and freshly prepared samples. - Clean the MS source. - Optimize the source conditions (e.g., cone voltage) to minimize in-source fragmentation. Check for common adducts (e.g., +Na, +K, +ACN). |
Frequently Asked Questions (FAQs)
Q1: What are the expected major byproducts in the synthesis of this compound?
A1: The primary byproduct is the over-brominated species, 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile . Unreacted starting material, 4'-methyl-2-cyanobiphenyl , may also be present in the final reaction mixture.
Q2: How can I confirm the identity of the main product and the dibromo byproduct by LC-MS?
A2: Identification can be confirmed by comparing the retention times and mass spectra of the peaks in your sample to those of authenticated reference standards. In the absence of standards, High-Resolution Mass Spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to generate fragmentation patterns unique to each compound for structural elucidation.
Q3: What is the expected elution order of the starting material, product, and dibromo byproduct in reversed-phase LC?
A3: In typical reversed-phase chromatography, compounds elute in order of decreasing polarity. Therefore, the expected elution order would be:
-
4'-methyl-2-cyanobiphenyl (most polar)
-
This compound
-
4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile (least polar)
Q4: What are the characteristic isotopic patterns for the desired product and the dibromo byproduct in the mass spectrum?
A4: Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.
-
The monobrominated product (this compound) will exhibit a characteristic M and M+2 isotopic pattern with roughly equal intensity.
-
The dibrominated byproduct will show an M, M+2, and M+4 isotopic pattern with an intensity ratio of approximately 1:2:1.
Q5: Can I use UV detection for the initial identification of these byproducts?
A5: Yes, UV detection is a useful preliminary tool. All three compounds (starting material, product, and dibromo byproduct) contain a biphenyl chromophore and will absorb UV light. However, UV detection alone cannot definitively identify the byproducts. It should be used in conjunction with mass spectrometry for confirmation.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Quench a small aliquot of the reaction mixture.
-
Dilute the quenched aliquot with a suitable solvent, such as acetonitrile or methanol, to a final concentration appropriate for LC-MS analysis (typically in the low µg/mL range).
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
Protocol 2: LC-MS/MS Method for the Analysis of this compound and Byproducts[1]
-
LC System: Agilent 1260 series HPLC system or equivalent.
-
Column: InertSustain AQ-C18, 250 x 4.6 mm, 5-µm particle size.[1]
-
Mobile Phase A: Formic acid in water.
-
Mobile Phase B: Methanol/Acetonitrile mixture.
-
Gradient Elution:
-
0-3 min: 10% B
-
3-30 min: 10% to 80% B
-
30-35 min: 80% B
-
35-36 min: 80% to 10% B
-
36-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 20 µL.[1]
-
Mass Spectrometer: Agilent Ultivo Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Voltage: 3500 V.[1]
-
Nebulizer Gas (Nitrogen): 45 psi.[1]
-
Declustering Potential: 40 V.[1]
-
Entrance Potential: 10 V.[1]
Data Presentation
Table 1: Expected LC-MS Data for this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Plausible Retention Time (min) |
| 4'-methyl-2-cyanobiphenyl (Starting Material) | C₁₄H₁₁N | 193.25 | 194.09 | ~15 |
| This compound (Product) | C₁₄H₁₀BrN | 272.14 | 272.00, 274.00 | ~20 |
| 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile (Byproduct) | C₁₄H₉Br₂N | 351.04 | 349.91, 351.91, 353.91 | ~25 |
Note: Plausible retention times are estimated based on typical reversed-phase elution behavior and the provided gradient. Actual retention times may vary depending on the specific LC system and conditions.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Logical relationship of product and byproduct formation.
Caption: Experimental workflow for LC-MS analysis.
References
strategies to prevent the degradation of 4'-Bromomethyl-2-cyanobiphenyl during storage
Welcome to the technical support center for 4'-Bromomethyl-2-cyanobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common concerns during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the longevity of this compound, it should be stored in a cool, dry, and dark environment.[1][2] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][3] Storage under an inert atmosphere, such as nitrogen or argon, is also recommended to minimize oxidation.[4]
Q2: What are the main factors that can cause the degradation of this compound?
A2: The primary factors that can lead to the degradation of this compound are:
-
Moisture: The bromomethyl group is susceptible to hydrolysis, which can convert it to a hydroxymethyl group.[4]
-
Light: Exposure to light, particularly UV light, can promote degradation.[2]
-
Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.[2]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Incompatible Materials: Contact with strong oxidizing agents and strong bases should be avoided.[3]
Q3: What are the potential degradation products of this compound?
A3: The most likely degradation product resulting from exposure to moisture is 4'-Hydroxymethyl-2-cyanobiphenyl. Another potential impurity that can be present, often from the synthesis process, is 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile.[5] Under fire conditions, hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[3]
Q4: How can I visually inspect my sample for signs of degradation?
A4: While a definitive assessment requires analytical testing, visual inspection can provide initial clues. A pure sample of this compound is typically a white to off-white crystalline solid. Signs of degradation may include:
-
Color Change: A noticeable change in color, such as turning yellow or brown.
-
Change in Consistency: The powder may become clumpy, sticky, or appear wet, which could indicate moisture absorption and hydrolysis.
-
Odor: Any unusual or strong odor may also be an indicator of decomposition.
Q5: What analytical methods are recommended for assessing the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for accurately determining the purity of this compound and quantifying any degradation products.[5] A stability-indicating HPLC method should be used, which is capable of separating the intact parent compound from all potential degradation products.
Troubleshooting Guide
This guide will help you troubleshoot common issues related to the storage and stability of this compound.
Logical Flow for Troubleshooting
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. US5621134A - Method for producing this compound - Google Patents [patents.google.com]
solvent selection for efficient recrystallization of 4'-Bromomethyl-2-cyanobiphenyl
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the efficient recrystallization of 4'-Bromomethyl-2-cyanobiphenyl. It includes a detailed troubleshooting guide, frequently asked questions (FAQs), experimental protocols, and solvent selection data.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Issue | Possible Cause | Recommended Solution |
| Product does not dissolve completely | Insufficient solvent volume. | Add a small amount of additional solvent until the solid dissolves completely at the solvent's boiling point. |
| Incorrect solvent choice. | Consult the solvent selection data to choose a more appropriate solvent or solvent system. | |
| Oiling out instead of crystallization | The solution is supersaturated, or the cooling rate is too fast. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of the pure compound can also promote crystallization. |
| Impurities are present. | Consider a pre-purification step, such as a charcoal treatment, to remove impurities that may inhibit crystallization. | |
| Low recovery yield | Too much solvent was used, leading to significant product loss in the mother liquor. | Concentrate the solution by evaporating some of the solvent before cooling. |
| The cooling temperature is not low enough. | Cool the flask in an ice bath to maximize crystal precipitation. | |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely. | |
| Crystals are colored or impure | Incomplete removal of impurities. | Wash the filtered crystals with a small amount of cold recrystallization solvent. A second recrystallization may be necessary. |
| Degradation of the product. | Ensure the heating temperature does not exceed the stability limits of the compound. Use an inert atmosphere if the compound is sensitive to oxidation. | |
| No crystal formation upon cooling | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the product and then cool again. |
| The cooling process is too rapid, preventing nucleation. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Scratching the inside of the flask with a glass rod can help induce nucleation. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on available data, single solvent systems like ethyl acetate or isopropyl ether can be effective.[1][2] Mixed solvent systems, such as ethylene dichloride/n-heptane or monochlorobenzene/n-hexane, also provide good results.[3] Anti-solvent crystallization using a good solvent like DMF, THF, or toluene, followed by the addition of a poor solvent (anti-solvent) like water, ethanol, or methanol, is another efficient method.[4]
Q2: How can I improve the purity of my recrystallized product?
A2: To improve purity, ensure that all the crude product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to facilitate the formation of well-defined crystals, which are less likely to trap impurities. After filtration, wash the crystals with a small amount of cold solvent to remove any residual mother liquor. For highly impure samples, a second recrystallization may be required.
Q3: My product "oils out" during recrystallization. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cools too quickly. To resolve this, reheat the mixture to redissolve the oil, add a small amount of additional solvent, and allow it to cool at a slower rate. Introducing a seed crystal can help initiate proper crystal growth.
Q4: What is anti-solvent crystallization and when should I use it?
A4: Anti-solvent crystallization involves dissolving the compound in a "good" solvent in which it is very soluble, and then adding a "poor" solvent (anti-solvent) in which it is insoluble to induce precipitation.[5][6][7] This technique is particularly useful when a suitable single solvent for recrystallization cannot be found. For this compound, examples include dissolving in DMF and adding a water/ethanol mixture as the anti-solvent.[4]
Solvent Selection Data
The selection of an appropriate solvent is critical for efficient recrystallization. The following table summarizes the solubility of this compound in various organic solvents at different temperatures.
| Solvent | Solubility (mole fraction, x) at 283.15 K (10°C) | Solubility (mole fraction, x) at 323.15 K (50°C) | Reference |
| Methanol | 0.0031 | 0.0212 | [8] |
| Ethanol | 0.0028 | 0.0234 | [8] |
| n-Propanol | 0.0025 | 0.0241 | [8] |
| Isopropanol | 0.0019 | 0.0198 | [8] |
| n-Butanol | 0.0023 | 0.0253 | [8] |
| Ethyl Acetate | 0.0218 | 0.1085 | [8] |
| Acetone | 0.0431 | 0.1698 | [8] |
| Acetonitrile | 0.0175 | 0.0898 | [8] |
Data extracted from "Thermodynamics of this compound in different solvents."[8]
Experimental Protocols
Below are detailed methodologies for key recrystallization experiments.
Protocol 1: Single Solvent Recrystallization (Example: Ethyl Acetate)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue to add small portions of ethyl acetate until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 35-50°C) until a constant weight is achieved.[4]
Protocol 2: Mixed Solvent Recrystallization (Example: Ethylene Dichloride and n-Heptane)
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethylene dichloride.
-
Addition of Anti-solvent: While the solution is still hot, slowly add n-heptane until the solution becomes slightly turbid (cloudy), indicating the point of saturation.
-
Clarification: Add a few drops of hot ethylene dichloride to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Filtration, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the ethylene dichloride/n-heptane mixture for washing.
Protocol 3: Anti-solvent Crystallization (Example: DMF and Water/Ethanol)
-
Dissolution: Dissolve the crude this compound in dimethylformamide (DMF) at a concentration of approximately 0.4 g/mL with stirring at 40-60°C.[4]
-
Cooling: Cool the solution to 5-20°C and hold at this temperature for 30-60 minutes.[4]
-
Addition of Anti-solvent: Slowly add a mixture of water and ethanol (e.g., a 1:3 volume ratio) to the cooled solution with continuous stirring to induce crystallization.[4]
-
Filtration, Washing, and Drying: Collect the crystals by vacuum filtration, wash with water, and then dry as described in Protocol 1.[4]
Process Visualization
The following diagram illustrates the general workflow for selecting a suitable solvent system for the recrystallization of this compound.
References
- 1. sfdchem.com [sfdchem.com]
- 2. 4-Bromomethyl-2-cyanobiphenyl | 114772-54-2 [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Crystallizing method for preparing high-purity 4-bromomethyl-2-cyanobiphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 5. Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Isolating Pure 4'-Bromomethyl-2-cyanobiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 4'-Bromomethyl-2-cyanobiphenyl, a key intermediate in the production of sartan-class drugs.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities are the unreacted starting material, 4'-methyl-2-cyanobiphenyl, and the over-brominated by-product, 4'-(dibromomethyl)-2-cyanobiphenyl.[4][5] Residual bromine can also be present, leading to coloration of the final product.[6]
Q2: How can I minimize the formation of the dibromo-byproduct?
A2: To minimize the formation of 4'-(dibromomethyl)-2-cyanobiphenyl, it is crucial to control the stoichiometry of the brominating agent. Using an equimolar amount or a slight excess of the brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), is recommended.[4][6] Additionally, controlling the reaction temperature and gradual addition of the brominating agent can help improve selectivity for the desired monobrominated product.[4][7]
Q3: My final product has a yellowish or brownish tint. What is the likely cause and how can I remove it?
A3: A colored product often indicates the presence of residual bromine.[6] This can be addressed by washing the crude product with a reducing agent solution, such as sodium bisulfite, to quench any remaining bromine.[8][9] Subsequent recrystallization is also effective in removing colored impurities.
Q4: What are some recommended solvent systems for the recrystallization of this compound?
A4: Several solvent systems have been reported to be effective for the recrystallization of this compound to achieve high purity. Common choices include:
-
A mixture of ethylene dichloride and n-heptane.[4]
-
Isopropanol has also been used for washing the filter cake to obtain a product with high purity (≥96%).[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature if necessary. |
| Suboptimal reaction conditions. | Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is active and used in the correct amount.[4][7] For light-induced reactions, ensure the light source is of the appropriate wavelength and intensity.[1] | |
| Loss of product during work-up. | Minimize transfers and ensure efficient extraction and filtration. When concentrating the mother liquor, do so carefully to avoid product loss.[11] | |
| Low Purity (presence of starting material) | Insufficient brominating agent. | Use a slight excess of the brominating agent (e.g., NBS or Br₂). |
| Inefficient purification. | Optimize the recrystallization process. This may involve trying different solvent systems, adjusting the cooling rate, or performing multiple recrystallizations. | |
| Low Purity (presence of dibromo-byproduct) | Excess brominating agent. | Carefully control the stoichiometry of the brominating agent. |
| High reaction temperature. | Maintain the recommended reaction temperature to favor monobromination. | |
| Product is an oil or fails to crystallize | Presence of impurities inhibiting crystallization. | Wash the crude product thoroughly to remove soluble impurities. Try different recrystallization solvents or solvent combinations. Seeding with a small crystal of the pure product can sometimes induce crystallization. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum to remove any residual solvent that might be preventing solidification. |
Experimental Protocols
General Work-up Procedure
-
Quenching the Reaction: After the reaction is deemed complete, the mixture is typically cooled. To remove any excess bromine, the reaction mixture can be washed with an aqueous solution of a reducing agent like sodium bisulfite.[8][9]
-
Phase Separation: If the reaction is performed in a water-immiscible solvent, the organic layer is separated. The organic phase is then washed with water to remove any water-soluble byproducts and salts.[4][7]
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[4][7]
-
Purification: The crude this compound is then purified, most commonly by recrystallization from a suitable solvent or solvent mixture to obtain the final product with high purity.[1][4][10]
Quantitative Data Summary
| Brominating Agent | Solvent | Yield | Purity | Reference |
| N-Bromosuccinimide | 1,2-Dichloroethane | - | Cream-colored crystals | [7] |
| H₂O₂/HBr (Visible Light) | Dichloroethane | 71% | 97% (HPLC) | [1] |
| Br₂ | Ethylene Dichloride | 89.4% | 99.0% (LC) | [4] |
| Br₂ | n-Heptane | 87.7% | 98.6% (LC) | [4] |
| Br₂ | Monochlorobenzene | 81.6% | 98.0% (LC) | [4] |
| Bromide/Bromate/HCl | Ethyl Acetate | 85% | Pure | [10] |
| Dibromohydantoin | Dichloromethane | 94% | 90% | [8] |
| N-Bromosuccinimide | 1,2-Dichloroethane | 93% | 92% | [9] |
Experimental Workflow
Caption: General work-up and purification workflow for isolating this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 114772-54-2 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. US5621134A - Method for producing this compound - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. KR100885148B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. 4-Bromomethyl-2-cyanobiphenyl | 114772-54-2 [chemicalbook.com]
- 9. Preparation method of this compound dissolved in 1,2-dichloroethane - Eureka | Patsnap [eureka.patsnap.com]
- 10. Low-cost preparation method of 4'-bromomethyl -2- cyanobiphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Impact of 4'-Bromomethyl-2-cyanobiphenyl Impurities on Sartan Drug Quality
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN) in the synthesis of sartan drugs.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Br-OTBN) and why is it critical in sartan drug synthesis?
A1: this compound, often abbreviated as Br-OTBN, is a key starting material in the synthesis of many angiotensin II receptor blockers (ARBs), commonly known as sartan drugs (e.g., Losartan, Valsartan, Irbesartan). Its specific chemical structure, featuring a biphenyl core with a reactive bromomethyl group and a cyano group, is essential for constructing the final active pharmaceutical ingredient (API).[1][2] The purity of this intermediate is crucial as impurities can carry through the synthesis and compromise the quality, safety, and efficacy of the final drug product.[1]
Q2: What are the most common impurities found in Br-OTBN?
A2: The most frequently encountered impurities in Br-OTBN originate from its synthesis, which is typically a radical bromination of 4'-methyl-2-cyanobiphenyl. The primary impurities are:
-
Unreacted Starting Material: 4'-methyl-2-cyanobiphenyl (OTBN).
-
Over-brominated Byproduct: 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile (Dibromo-OTBN).
-
Other Process-Related Impurities: Depending on the specific synthetic route and purification methods, other minor impurities may be present.
Q3: How can impurities in Br-OTBN affect the quality of the final sartan drug?
A3: Impurities in Br-OTBN can have several detrimental effects on the final sartan drug product:
-
Formation of Related Impurities in the API: The unreacted starting material and over-brominated byproduct can react in subsequent steps to form impurities that are structurally similar to the active ingredient. For instance, the presence of 4'-methyl-2-cyanobiphenyl can lead to the formation of an analogue of the sartan drug that lacks the functional group necessary for its therapeutic activity.
-
Reduced Yield: Side reactions involving impurities can consume reagents and lower the overall yield of the desired sartan API.
-
Complex Purification: The presence of additional impurities complicates the purification process of the final drug substance, potentially increasing manufacturing costs and the risk of other contaminants being introduced.
-
Potential for Genotoxicity: While the primary source of nitrosamine impurities in sartans has been traced to specific reagents and solvents used in the synthesis, it is crucial to control all starting materials and intermediates to minimize the risk of forming any potentially genotoxic byproducts.[3]
Q4: Are there regulatory limits for impurities in Br-OTBN?
A4: While regulatory agencies like the FDA and EMA have established strict limits for impurities, especially genotoxic ones like nitrosamines, in the final sartan drug products, specific regulatory limits for impurities in starting materials like Br-OTBN are not publicly detailed in the same manner.[4] Instead, the control of impurities in intermediates is typically managed through a combination of:
-
Supplier Qualification: Pharmaceutical manufacturers conduct rigorous audits and qualification of their Br-OTBN suppliers to ensure consistent quality.
-
In-house Specifications: Manufacturers establish their own stringent specifications for incoming raw materials, including specific limits for known impurities. A typical purity requirement for pharmaceutical-grade Br-OTBN is often greater than 99.5% as determined by HPLC.[5]
-
Process Understanding and Control: A thorough understanding of how impurities in starting materials affect the final product allows for the implementation of appropriate control strategies throughout the manufacturing process.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High levels of an unknown impurity in the final sartan API. | An uncharacterized impurity in the Br-OTBN lot. | 1. Characterize the unknown impurity using techniques like LC-MS/MS and NMR. 2. Analyze the batch of Br-OTBN used to identify the corresponding precursor impurity. 3. Work with the Br-OTBN supplier to identify the source of the impurity in their process and implement corrective actions. |
| Lower than expected yield in the sartan synthesis. | Presence of non-reactive or side-reaction-promoting impurities in Br-OTBN. | 1. Perform a thorough impurity profile of the Br-OTBN raw material. 2. Evaluate the reactivity of identified impurities under the reaction conditions. 3. Consider an additional purification step for the incoming Br-OTBN if impurity levels are consistently high. |
| Formation of a known process-related impurity (e.g., the methyl-analogue of the sartan). | High levels of 4'-methyl-2-cyanobiphenyl in the Br-OTBN. | 1. Quantify the level of 4'-methyl-2-cyanobiphenyl in the Br-OTBN batch using a validated analytical method. 2. Reject batches of Br-OTBN that exceed the established in-house specification for this impurity. 3. Discuss the issue with the supplier to improve their purification process. |
| Difficulty in purifying the final sartan API. | Presence of multiple, closely related impurities originating from the Br-OTBN. | 1. Develop a more robust purification method for the final API, potentially involving techniques like preparative HPLC. 2. Source higher purity Br-OTBN from a qualified supplier. |
Experimental Protocols
HPLC Method for Impurity Profiling of this compound
This method is designed for the separation and quantification of key impurities in Br-OTBN.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 20 70 25 70 30 40 | 35 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile.
LC-MS/MS Method for the Determination of Genotoxic Impurities in Telmisartan (as an example of a sartan drug)
This method is adapted from published literature for the sensitive detection of potential genotoxic impurities.[6][7]
-
Mass Spectrometer: Ultivo Triple Quadrupole LC/MS/MS (Agilent, USA) G6470A or equivalent.[6][7]
-
Column: Inert sustain AQ-C18, 250 × 4.6 mm, 5-μm particle size.[6][7]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: A mixture of Methanol and Acetonitrile (e.g., 50:50 v/v).[6][7]
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 3 10 30 80 35 80 36 10 | 40 | 10 |
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Specific transitions for each potential impurity would need to be determined and optimized.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. adpharmachem.com [adpharmachem.com]
- 3. Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. nbinno.com [nbinno.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of Potential Genotoxic Impurities (Orthophenylene Diamine Dihydrochloride), this compound, 4'(Dibromomethyl)[1,1'-Biphenyl]-2-Carbonitrile in Telmisartan by ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing genotoxic impurities in the synthesis of 4'-Bromomethyl-2-cyanobiphenyl
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4'-Bromomethyl-2-cyanobiphenyl, with a specific focus on minimizing genotoxic impurities (GTIs).
Frequently Asked Questions (FAQs)
Q1: What are the primary genotoxic impurities (GTIs) of concern in the synthesis of this compound?
A1: The primary GTI of concern is the over-brominated byproduct, 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile . This impurity arises from the further reaction of the desired product with the brominating agent. Additionally, the starting material, 2-cyano-4'-methylbiphenyl , if it contains impurities with structural alerts for genotoxicity, could carry them through the process. The product itself, This compound , is a reactive benzylic halide and is often treated as a potential genotoxic impurity in the subsequent synthesis of active pharmaceutical ingredients (APIs) like sartans.[1][2][3][4] Solvents and reagents, such as chlorinated solvents or byproducts of radical initiators, could also be potential sources of GTIs.[5][6][7][8][9]
Q2: What are the regulatory guidelines for controlling genotoxic impurities?
A2: The primary regulatory guideline is the ICH M7(R1), which outlines a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. A key concept is the Threshold of Toxicological Concern (TTC), which for most genotoxic impurities is set at a maximum daily intake of 1.5 µ g/day over a patient's lifetime. The "As Low As Reasonably Practicable" (ALARP) principle should also be applied.
Q3: What are the common methods for synthesizing this compound?
A3: The most common method is the radical-initiated benzylic bromination of 2-cyano-4'-methylbiphenyl.[10][11][12] This is typically achieved using:
-
N-Bromosuccinimide (NBS) as the brominating agent with a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) .
-
Molecular bromine (Br₂) with a radical initiator. This method is often used in industrial settings due to the lower cost of bromine, but control of the reaction can be more challenging.
Q4: Which analytical techniques are suitable for detecting and quantifying genotoxic impurities in this synthesis?
A4: Highly sensitive analytical methods are required to detect GTIs at trace levels. Commonly used techniques include:
-
High-Performance Liquid Chromatography (HPLC) with UV detection.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) , which offers higher sensitivity and specificity.[1][2][3][4] These methods are capable of separating and quantifying this compound from the starting material and the dibromo impurity.
Troubleshooting Guides
Issue 1: High Levels of 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile Impurity
Possible Causes and Solutions
| Cause | Recommended Action |
| Excess Brominating Agent | Use a stoichiometric amount of the brominating agent (NBS or Br₂), typically 1.0 to 1.1 equivalents relative to the starting material. |
| High Reaction Temperature | Maintain the recommended reaction temperature. For NBS/AIBN systems, this is often the reflux temperature of the solvent (e.g., 1,2-dichloroethane). For Br₂ systems, lower temperatures (e.g., 40°C) may be employed to improve selectivity.[12] |
| Prolonged Reaction Time | Monitor the reaction progress by HPLC or TLC and stop the reaction once the starting material is consumed to an acceptable level. Extended reaction times can lead to over-bromination. |
| Inefficient Mixing | Ensure vigorous and consistent stirring to maintain a homogeneous reaction mixture and prevent localized high concentrations of the brominating agent. |
| Choice of Radical Initiator | The type and amount of radical initiator can influence the reaction rate and selectivity. Use the recommended amount (typically 1-5 mol%) and consider an initiator with a suitable half-life at the reaction temperature.[14] |
Issue 2: Low Yield of this compound
Possible Causes and Solutions
| Cause | Recommended Action |
| Incomplete Reaction | Ensure the reaction goes to completion by monitoring via HPLC or TLC. If the reaction stalls, a small additional charge of the radical initiator may be necessary. |
| Decomposition of Product | The product is a reactive benzylic bromide and can be sensitive to heat and light. Minimize exposure to high temperatures during work-up and purification. |
| Ineffective Radical Initiation | Ensure the radical initiator is of good quality and has been stored correctly. The reaction temperature must be appropriate for the chosen initiator's decomposition rate. |
| Presence of Radical Inhibitors | Ensure all reagents and solvents are free from impurities that could quench the radical chain reaction (e.g., certain antioxidants). |
| Poor Quality Brominating Agent | The quality of NBS can vary between suppliers and even between batches, which can affect the reaction outcome.[15] |
| Mechanical Losses during Work-up | Optimize the work-up and purification steps, such as crystallization and filtration, to minimize the loss of product. |
Quantitative Data Summary
The following tables summarize the impact of different reaction conditions on the yield and purity of this compound, with a focus on the formation of the dibromo impurity.
Table 1: Effect of Brominating Agent and Initiator on Product Purity
| Brominating Agent | Radical Initiator | Solvent | Product Purity (Monobromo) | Dibromo Impurity | Reference |
| Br₂ | 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) | Ethylene dichloride | 92.0% | 5.0% | [12] |
| Br₂ | 2,2'-azobisisobutyronitrile (AIBN) | Ethylene dichloride | 86.3% | 9.6% | [12] |
| NBS | AIBN | Dichloromethane | 84% | 11% | [11] |
Table 2: Effect of Purification on Product Purity
| Crude Product Composition | Purification Method | Final Product Purity | Reference |
| Monobromo: 84%, Dibromo: 11%, Starting Material: 5% | Slurry wash with ethyl acetate | >97.5% | [11] |
| Monobromo: 92.0%, Dibromo: 5.0%, Starting Material: 2.5% | Recrystallization from ethylene dichloride/n-heptane | 99.0% | [12] |
Experimental Protocols
Protocol 1: Synthesis of this compound using NBS and BPO
This protocol is adapted from a literature procedure.[10]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-cyano-4'-methylbiphenyl (1 equivalent) in 1,2-dichloroethane (approx. 10 volumes).
-
Addition of Reagents: Add N-bromosuccinimide (NBS) (1 equivalent) and benzoyl peroxide (BPO) (0.02 equivalents) to the solution.
-
Reaction: Heat the mixture gradually to reflux. The reaction is exothermic, so careful temperature control is necessary. Maintain reflux for approximately 4 hours, monitoring the reaction progress by HPLC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to 50°C. Wash the organic phase three times with hot water.
-
Isolation: Dry the organic phase and concentrate it under reduced pressure to yield the crude product as cream-colored crystals.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate or an ethylene dichloride/n-heptane mixture.[11][12]
Protocol 2: HPLC Method for Purity Analysis
This is a general HPLC method for the analysis of this compound and its related impurities.[13]
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., phosphate buffer pH 3.2) and acetonitrile in a 60:40 v/v ratio.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 258 nm.
-
Injection Volume: 30 µL.
-
Diluent: Acetonitrile.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for high dibromo impurity levels.
Caption: Strategy for controlling genotoxic impurities in the synthesis process.
References
- 1. Determination of Potential Genotoxic Impurities (Orthophenylene Diamine Dihydrochloride), this compound, 4'(Dibromomethyl)[1,1'-Biphenyl]-2-Carbonitrile in Telmisartan by ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Potential health effects of occupational chlorinated solvent exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchps.com [jchps.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. prepchem.com [prepchem.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. US5621134A - Method for producing this compound - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. scientificupdate.com [scientificupdate.com]
scale-up challenges in the production of 4'-Bromomethyl-2-cyanobiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 4'-Bromomethyl-2-cyanobiphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound on a larger scale?
A1: The most prevalent method for synthesizing this compound is the radical bromination of 4'-methyl-2-cyanobiphenyl. This is typically achieved using a brominating agent in the presence of a radical initiator. Common reagents include N-Bromosuccinimide (NBS) with a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or using liquid bromine (Br₂) with a radical initiator.[1][2][3] More recent "green" methods explore visible light-induced reactions with an H₂O₂/HBr system as the bromine source.[2][4]
Q2: What are the main impurities and by-products to expect during the synthesis?
A2: The primary impurities encountered during the synthesis are unreacted starting material (4'-methyl-2-cyanobiphenyl) and the over-brominated by-product, 4'-(dibromomethyl)-2-cyanobiphenyl.[1] The presence of these impurities can lower the yield and purity of the desired monobromo product.[1]
Q3: What are the critical safety precautions to consider during the scale-up of this process?
A3: Safety is paramount when handling brominating agents and solvents. N-Bromosuccinimide (NBS) and bromine are corrosive and toxic.[5] Reactions can be exothermic, so gradual heating and proper temperature control are crucial to avoid runaway reactions.[3] It is essential to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7][8] A quench step, for instance with sodium bisulfite, might be necessary to neutralize any remaining brominating agent.[9]
Q4: Which solvents are typically used, and are there greener alternatives?
A4: Traditionally, halogenated solvents like 1,2-dichloroethane, carbon tetrachloride, and monochlorobenzene have been used.[1][3] However, due to environmental and safety concerns, greener alternatives are being explored. Diethyl carbonate has been identified as an efficient and more environmentally friendly solvent option.[2][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Insufficient radical initiator. 2. Reaction temperature is too low. 3. Inadequate reaction time. 4. Presence of radical inhibitors (e.g., oxygen). 5. By-product (HBr) inhibition when using Br₂.[10][11] | 1. Increase the amount of radical initiator. 2. Optimize the reaction temperature based on the initiator's half-life (e.g., ~70°C for AIBN).[1] 3. Extend the reaction time and monitor progress by TLC or HPLC. 4. Degas the solvent and maintain an inert atmosphere (e.g., with nitrogen or argon). 5. If using Br₂, consider adding an oxidant to regenerate bromine from HBr.[10] |
| High Levels of Dibromo By-product | 1. Excess of brominating agent. 2. High reaction temperature. 3. Prolonged reaction time after consumption of the starting material. | 1. Use a stoichiometric amount or a slight excess of the brominating agent. 2. Maintain strict temperature control. 3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Product Purification Challenges | 1. Co-crystallization of impurities. 2. Oily product instead of solid crystals. | 1. Employ a multi-step purification process, such as recrystallization from a suitable solvent system (e.g., ethylene dichloride/n-heptane or ethyl acetate).[1][12] 2. Ensure complete removal of the reaction solvent before recrystallization. Consider using a different recrystallization solvent or a solvent/anti-solvent system. |
| Inconsistent Yields at Larger Scale | 1. Poor heat and mass transfer in larger reactors.[5] 2. Non-homogenous mixing of reagents. 3. Localized overheating leading to side reactions. | 1. Ensure efficient stirring and use a reactor with a suitable geometry for effective heat exchange. 2. Add reagents, especially the brominating agent, slowly and sub-surface if possible. 3. Utilize a jacketed reactor with precise temperature control. |
Data Presentation
Table 1: Comparison of Reaction Conditions and Outcomes
| Brominating Agent | Radical Initiator | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Br₂ | 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) | Ethylene dichloride | 40 | 89.4 | 99.0 | [1] |
| Br₂ | 2,2'-azobisisobutyronitrile (AIBN) | Ethylene dichloride | 70 | 87.7 | 98.6 | [1] |
| N-Bromosuccinimide (NBS) | Benzoyl peroxide | 1,2-dichloroethane | Reflux | Not specified | Not specified | [3] |
| H₂O₂/HBr | Visible light | Diethyl carbonate | Not specified | 71 | 97 | [2][4] |
| Br₂ | 2,2'-azobis(2-methylbutyronitrile) | Monochlorobenzene | 65 | 75 | Not specified | [10] |
Experimental Protocols
Protocol 1: Synthesis using Bromine and a Radical Initiator (Based on US Patent 5,621,134 A)[1]
-
Reaction Setup: In a suitable reaction vessel, charge 4'-methyl-2-cyanobiphenyl and the chosen solvent (e.g., ethylene dichloride).
-
Initiator Addition: Add the radical initiator (e.g., 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)).
-
Temperature Control: Adjust the internal temperature to the desired setpoint (e.g., 40 ± 2°C).
-
Bromine Addition: Add liquid bromine dropwise over a period of time (e.g., 2 hours) while maintaining the reaction temperature.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at the same temperature for a specified duration (e.g., 1 hour). Monitor the reaction progress by a suitable analytical method like HPLC to check for the consumption of starting material and the formation of the product and by-products.
-
Work-up: Upon completion, wash the reaction mixture with water. Separate the organic layer.
-
Purification: Concentrate the organic layer by removing the solvent under reduced pressure. Recrystallize the obtained solid from a suitable solvent system (e.g., ethylene dichloride and n-heptane) to yield pure this compound.
Protocol 2: Green Synthesis using Visible Light (Based on a method described in Organic Process Research & Development)[2][4]
-
Reaction Setup: In a vessel equipped for photochemistry, dissolve 4'-methyl-2-cyanobiphenyl in a green solvent such as diethyl carbonate.
-
Reagent Addition: Add the H₂O₂/HBr system as the bromine source.
-
Photocatalysis: Irradiate the mixture with a visible light source (e.g., a household LED lamp) to initiate the radical chain reaction.
-
Reaction Monitoring: Monitor the reaction for a specified period (e.g., 20 hours).
-
Isolation: Isolate the product by filtration.
-
Purification: Wash the filtered solid with a suitable solvent like 2-propanol to achieve high purity without the need for column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. US5621134A - Method for producing this compound - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. prepchem.com [prepchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound 114772-54-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. Preparation method of this compound dissolved in 1,2-dichloroethane - Eureka | Patsnap [eureka.patsnap.com]
- 10. KR100885148B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 11. Low-cost preparation method of 4'-bromomethyl -2- cyanobiphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
comparison of different synthetic routes for Losartan production
For Researchers, Scientists, and Drug Development Professionals
Losartan, a potent and selective angiotensin II receptor antagonist, is a widely prescribed medication for the treatment of hypertension. The efficiency, safety, and cost-effectiveness of its synthesis are critical considerations for pharmaceutical manufacturing. This guide provides a detailed comparison of three prominent synthetic routes for the production of Losartan: the classical organotin-based route, a modern Suzuki coupling-based convergent synthesis, and a greener, organotin-free azide-based method.
Overview of Synthetic Strategies
The synthesis of Losartan fundamentally involves the construction of its characteristic biphenyl-tetrazole moiety and its attachment to the substituted imidazole ring. The three routes discussed herein differ significantly in their approach to forming the crucial tetrazole ring and the biphenyl linkage, leading to variations in overall yield, purity, cost, and environmental impact.
Route 1: The Organotin-Based Synthesis
This classical approach was one of the earliest methods developed for Losartan synthesis. It is characterized by the formation of the tetrazole ring in a late-stage reaction using a trialkyltin azide reagent.
Synthetic Workflow
The synthesis commences with the alkylation of 2-butyl-4-chloro-5-formylimidazole (BCFI) with 4'-(bromomethyl)-2-cyanobiphenyl (BromoOTBN). The resulting aldehyde is then reduced to the corresponding alcohol. The key step involves the [2+3] cycloaddition of the nitrile group with an organotin azide, such as trimethyltin azide or tri-n-butyltin chloride/sodium azide, to form the tetrazole ring. A final deprotection step yields Losartan.[1]
Quantitative Data
| Step | Key Reagents | Typical Yield (%) | Reported Purity (%) |
| Alkylation | BCFI, BromoOTBN, Base (e.g., K2CO3) | ~83 | >98 (for Cyano Aldehyde)[1] |
| Reduction | Sodium borohydride (NaBH4) | High (often quantitative) | - |
| Tetrazole Formation | Trimethyltin azide or Tri-n-butyltin chloride/Sodium azide | 21-95 (highly variable)[1] | >99 (after purification)[1] |
| Overall Yield | Variable, often moderate |
Experimental Protocol: Tetrazole Formation
-
To a stirred solution of the cyano alcohol intermediate (1 equivalent) in an aromatic solvent such as o-xylene, add tri-n-butyltin chloride (2 equivalents) and sodium azide (2 equivalents) at room temperature (25-30°C).[1]
-
Raise the reaction temperature to 140-143°C and maintain for 28-32 hours, monitoring the reaction progress by TLC.[1]
-
Cool the reaction mixture and quench with an appropriate reagent to neutralize any remaining azide.
-
Proceed with an acidic workup to precipitate the crude Losartan.
-
Purify the product by recrystallization from a suitable solvent system (e.g., acetone/water).
Route 2: Suzuki Coupling-Based Convergent Synthesis
This modern approach represents a more efficient and convergent strategy for Losartan synthesis. It involves the preparation of two key fragments that are then joined via a palladium-catalyzed Suzuki cross-coupling reaction.[2]
Synthetic Workflow
This convergent synthesis involves two main branches. In the first, 5-phenyltetrazole is protected (e.g., with a trityl group) and then converted to a boronic acid derivative. The second branch involves the alkylation of 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde with a suitable bromobenzyl bromide, followed by reduction of the aldehyde to an alcohol. These two fragments are then coupled using a palladium catalyst. The final step is the deprotection of the tetrazole ring.[3]
Quantitative Data
| Step | Key Reagents | Typical Yield (%) | Reported Purity (%) |
| Suzuki Coupling | Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | 86-98[4] | - |
| Deprotection | Acid (e.g., HCl, H2SO4) | 88.5-91.0[5] | 97.7-98.8[5] |
| Overall Yield | ~80 [2] | High |
Experimental Protocol: Suzuki Coupling
-
Dissolve the boronic acid derivative (1 equivalent), the imidazole alcohol fragment (1.2 equivalents), and sodium carbonate (3 equivalents) in a toluene/water (7:3) mixture.[6]
-
Purge the system with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).[6]
-
Heat the reaction mixture to 80°C and stir for 13 hours, or until the reaction is complete as monitored by HPLC.[6]
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic phases, dry over a drying agent (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purify the resulting trityl-losartan by column chromatography.
Route 3: Organotin-Free, Azide-Based Synthesis
Driven by the toxicity and environmental concerns associated with organotin compounds, this route utilizes sodium azide, often in the presence of a phase transfer catalyst or other promoters, to form the tetrazole ring.
Synthetic Workflow
Similar to the organotin route, this synthesis begins with the preparation of the cyano alcohol intermediate. The key distinction is the tetrazole formation step, which employs sodium azide in combination with reagents like triethylamine hydrochloride in a suitable solvent such as toluene or N-methylpyrrolidone (NMP).[6] This method avoids the use of toxic heavy metals.
Quantitative Data
| Step | Key Reagents | Typical Yield (%) | Reported Purity (%) |
| Alkylation & Reduction | (Same as Route 1) | High | High |
| Tetrazole Formation | Sodium azide (NaN3), Triethylamine hydrochloride (TEA·HCl) | 89-91[7] | High |
| Overall Yield | ~55.5-58.6 [8][9] | >99.9 [8] |
Experimental Protocol: Tetrazole Formation (Organotin-Free)
-
Heat a mixture of the cyano alcohol intermediate (1 equivalent), sodium azide (3 equivalents), and triethylamine hydrochloride (2.7 equivalents) in toluene and N-methylpyrrolidone (NMP) at 110°C for 30-35 hours.[6]
-
After completion of the reaction (monitored by HPLC), cool the mixture and add a caustic solution (e.g., NaOH in water).
-
Separate the aqueous layer and adjust the pH to 4-4.5 with acetic acid to precipitate the product.[6]
-
Filter the solid and wash with water.
-
Purify the crude Losartan by trituration with acetone to yield the pure product.[6]
Comparative Analysis
| Feature | Route 1: Organotin-Based | Route 2: Suzuki Coupling | Route 3: Organotin-Free Azide |
| Overall Yield | Moderate | High (~80%)[2] | Good (~55-59%)[8][9] |
| Purity | Generally high after purification | High | Very high (>99.9%)[8] |
| Number of Steps | Linear, fewer discrete steps in some variations | Convergent, more steps overall but higher efficiency | Linear, similar to organotin route |
| Key Reagents | Trialkyltin azides (toxic) | Palladium catalyst, boronic acids | Sodium azide, TEA·HCl |
| Safety Concerns | High toxicity of organotin reagents | Palladium toxicity (requires removal) | Hydrazoic acid formation (toxic, explosive) if not handled properly |
| Environmental Impact | Negative due to heavy metal waste | Moderate, requires palladium recovery | Greener alternative to organotin route |
| Scalability | Challenging due to hazardous waste disposal | Highly scalable and used in industrial production[10] | Industrially viable and widely used[10] |
| Cost-Effectiveness | Can be expensive due to organotin reagents and waste management | Potentially lower cost at scale due to high efficiency | Generally cost-effective |
Conclusion
The synthesis of Losartan has evolved from classical methods to more efficient, safer, and environmentally conscious routes.
-
The Organotin-Based Route , while historically significant, is largely obsolete in modern pharmaceutical manufacturing due to the high toxicity and environmental hazards associated with organotin reagents.
-
The Suzuki Coupling-Based Convergent Synthesis offers a highly efficient and high-yielding approach. Its convergent nature allows for the independent synthesis and purification of key intermediates, leading to a high-purity final product. This route is well-suited for large-scale industrial production.[10]
-
The Organotin-Free Azide-Based Synthesis provides a safer and more environmentally friendly alternative to the classical organotin method. While its overall yield may be slightly lower than the Suzuki coupling route, it avoids the use of heavy metal catalysts and toxic organotin compounds, making it an attractive option for commercial production.[10]
The choice of a specific synthetic route for Losartan production will depend on a variety of factors, including the desired scale of production, cost considerations, regulatory requirements, and a company's commitment to green chemistry principles. The Suzuki coupling and organotin-free azide routes currently represent the most industrially viable and preferred methods for the synthesis of this important antihypertensive drug.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. US7345071B2 - Process for the synthesis of Losartan potassium - Google Patents [patents.google.com]
- 6. US20090111994A1 - Method for The Production of Losartan - Google Patents [patents.google.com]
- 7. CN110467604B - Preparation method of losartan - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. JP2022545581A - Manufacturing method of losartan - Google Patents [patents.google.com]
- 10. Process For The Preparation Of Carcinogenic Azido Impurities Free [quickcompany.in]
A Comparative Guide to Intermediates in Sartan Synthesis: Beyond 4'-Bromomethyl-2-cyanobiphenyl
For researchers, scientists, and drug development professionals, the synthesis of angiotensin II receptor blockers, commonly known as sartans, is a cornerstone of cardiovascular drug manufacturing. The traditional synthetic route heavily relies on the key intermediate, 4'-bromomethyl-2-cyanobiphenyl (Br-OTBN). However, the quest for more efficient, cost-effective, and environmentally benign processes has led to the exploration of alternative intermediates and synthetic strategies. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed methodologies.
The conventional approach to synthesizing the characteristic biphenyl tetrazole core of many sartans involves the alkylation of the respective heterocyclic moiety with pre-formed this compound. While effective, this linear approach has prompted the development of convergent strategies that offer potential advantages in terms of overall yield, process efficiency, and the avoidance of hazardous reagents. These alternative routes often center around forming the crucial biphenyl bond at a later stage through powerful cross-coupling reactions.
This guide will delve into a comparative analysis of the traditional Br-OTBN route versus two prominent alternative strategies: the Suzuki-Miyaura coupling and the Negishi coupling. We will examine the synthesis of key sartans—Losartan, Valsartan, and Irbesartan—through these different pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows.
Comparative Analysis of Synthetic Routes
The efficiency of sartan synthesis is often evaluated by the overall yield of the final active pharmaceutical ingredient (API). The following tables provide a comparative summary of reported yields for the synthesis of Losartan, Valsartan, and Irbesartan via the traditional this compound (Br-OTBN) route and alternative coupling methodologies.
Losartan Synthesis: A Comparative Overview
| Synthetic Route | Key Biphenyl-Forming Step | Reported Yield of Key Intermediate | Overall Yield | Reference |
| Traditional Route | Alkylation with Br-OTBN | 52% for the alkylated intermediate | ~27% | [1] |
| Suzuki Coupling | Coupling of 2-bromobenzonitrile and 4-methylphenylboronic acid | 98% for 2-cyano-4'-methylbiphenyl | 58.6% | [2] |
Valsartan Synthesis: A Comparative Overview
| Synthetic Route | Key Biphenyl-Forming Step | Reported Yield of Key Intermediate | Overall Yield | Reference |
| Traditional Route | Alkylation with a Br-OTBN derivative | Not explicitly stated as a separate step | Not explicitly stated | [3] |
| Negishi Coupling | Coupling of an organozinc reagent and an aryl bromide | 80% for the coupled biphenyl intermediate | Not explicitly stated | |
| Decarboxylative Coupling | Coupling of 2-cyanobenzoic acid and 4-bromotoluene | 71% for 2-cyano-4'-methylbiphenyl | 39% | [4] |
Irbesartan Synthesis: A Comparative Overview
| Synthetic Route | Key Biphenyl-Forming Step | Reported Yield of Key Intermediate | Overall Yield | Reference |
| Traditional Route | Alkylation with Br-OTBN | ~80% for the alkylated intermediate | >75% (improved process) | [5][6] |
| Alternative Route | Synthesis from glycine methyl ester | 54.2% overall yield for the key biphenyl intermediate | Not explicitly stated | [7] |
Synthetic Pathways and Methodologies
A detailed understanding of the experimental conditions is crucial for evaluating and implementing a synthetic strategy. This section provides an overview of the experimental protocols for the key transformations in both the traditional and alternative routes for sartan synthesis.
Traditional Synthesis via this compound (Br-OTBN)
The traditional synthesis of sartans involves the preparation of this compound, often from 4'-methyl-2-cyanobiphenyl (OTBN), followed by its reaction with the appropriate heterocyclic core of the target sartan.
-
Reactants: 4'-Methyl-2-cyanobiphenyl, N-bromosuccinimide (NBS), and a radical initiator (e.g., AIBN or dibenzoyl peroxide).
-
Solvent: Typically a non-polar solvent such as carbon tetrachloride or ethylene dichloride.
-
Procedure: A mixture of 4'-methyl-2-cyanobiphenyl, NBS, and the radical initiator in the chosen solvent is heated to reflux. The reaction progress is monitored by techniques like TLC or HPLC. Upon completion, the reaction mixture is cooled, and the product is isolated and purified, often by recrystallization.
-
Yield: Reported yields for the monobromo-product range from 70% to over 90%, with selectivity being a key challenge to avoid the formation of the dibromo-byproduct.[8]
-
Reactants: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride and 4'-bromomethyl-2'-cyanobiphenyl.
-
Base and Solvent: A base such as sodium hydroxide is used in a suitable solvent system.
-
Procedure: The heterocyclic component is reacted with 4'-bromomethyl-2'-cyanobiphenyl in the presence of a base. The resulting intermediate, 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one, is then isolated.[9]
-
Yield: Improved processes report yields of around 80% for this alkylation step.[6]
Alternative Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. In sartan synthesis, this method is employed to construct the biphenyl core, offering a convergent and often higher-yielding alternative to the traditional route.
-
Reactants: 2-Bromobenzonitrile and 4-methylphenylboronic acid.
-
Catalyst and Base: A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C) and a base (e.g., K₂CO₃).
-
Solvent: A mixture of an organic solvent (e.g., acetone) and water.
-
Procedure: The aryl bromide, boronic acid, palladium catalyst, and base are combined in the solvent mixture. The reaction is typically heated under an inert atmosphere until completion. The product, 2-cyano-4'-methylbiphenyl, is then isolated and purified.
-
Yield: Green chemistry approaches using palladium nanoparticles have reported yields as high as 98% for this coupling step.[1]
Alternative Synthesis via Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. This method provides another robust strategy for the formation of the biphenyl linkage in sartan synthesis.
-
Reactants: An organozinc reagent (e.g., derived from 5-phenyl-1-trityl-1H-tetrazole) and an aryl bromide (e.g., methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate).
-
Catalyst: A palladium catalyst such as palladium acetate with a suitable ligand (e.g., Q-phos).
-
Solvent: Anhydrous organic solvents like tetrahydrofuran (THF).
-
Procedure: The organozinc reagent is typically prepared in situ by treating the corresponding aryl lithium compound with a zinc salt. This is then reacted with the aryl bromide in the presence of the palladium catalyst. The reaction is usually carried out at elevated temperatures under an inert atmosphere. The coupled product is then isolated and purified.
-
Yield: The key Negishi coupling step in a reported valsartan synthesis afforded the biphenyl intermediate in an 80% yield.
Discussion and Conclusion
The choice of synthetic route for sartan manufacturing is a multifaceted decision that balances yield, cost, safety, and environmental impact.
The Traditional Br-OTBN Route offers a well-established and widely practiced method. However, it can be limited by the yield and selectivity of the bromination step to produce Br-OTBN, and the handling of this reactive intermediate requires careful control. The linear nature of this approach can also impact the overall yield.
The Suzuki-Miyaura Coupling presents a highly attractive alternative. Its key advantages include:
-
Higher Yields: The coupling reaction to form the biphenyl core often proceeds in excellent yield, contributing to a higher overall process efficiency.
-
Convergent Strategy: Building the two key fragments of the sartan molecule separately and then coupling them can lead to a more efficient overall synthesis.
-
Milder Reaction Conditions: Many Suzuki couplings can be performed under relatively mild conditions.
-
Greener Approaches: The development of aqueous solvent systems and recyclable catalysts, such as palladium nanoparticles, aligns with the principles of green chemistry.[1]
The Negishi Coupling also provides a powerful convergent approach for constructing the biphenyl scaffold. It is particularly noted for its high functional group tolerance. However, the preparation and handling of organozinc reagents, which can be sensitive to air and moisture, may require more stringent reaction setups compared to the more stable boronic acids used in Suzuki couplings.
References
- 1. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of valsartan via decarboxylative biaryl coupling [pubmed.ncbi.nlm.nih.gov]
- 5. CN102491970A - Synthetic method for irbesartan - Google Patents [patents.google.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US5621134A - Method for producing this compound - Google Patents [patents.google.com]
- 9. raco.cat [raco.cat]
assessing the purity of 4'-Bromomethyl-2-cyanobiphenyl from different suppliers
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the success of their work. This is especially true for 4'-Bromomethyl-2-cyanobiphenyl, a key intermediate in the synthesis of angiotensin II receptor antagonists, a class of drugs widely used to treat hypertension. This guide provides a comparative assessment of this compound from various suppliers, supported by experimental data and detailed analytical protocols to aid in the selection of the most suitable material for your research needs.
Comparative Purity Analysis of this compound
The purity of this compound can vary between suppliers, impacting experimental outcomes and the impurity profile of subsequent synthesis steps. A summary of stated purity levels from a selection of chemical suppliers is presented below. It is important to note that the analytical method used for purity determination can influence the reported value.
| Supplier/Source | Stated Purity | Analytical Method |
| Sigma-Aldrich | 97% | Not Specified |
| Tokyo Chemical Industry (TCI) | >98.0% | Gas Chromatography (GC)[1] |
| Hangzhou ICH Biofarm Co., Ltd | ≥99.0% | Not Specified[2] |
| Henan Tianfu Chemical Co., Ltd. | 99% | Not Specified[2] |
| Hebei Chuanghai Biotechnology Co., Ltd | 99.5% | Not Specified[2] |
| Capot Chemical Co., Ltd | ≥98% | High-Performance Liquid Chromatography (HPLC)[2] |
| NINGBO INNO PHARMCHEM CO.,LTD. | >99.0% | Not Specified[3] |
| ChemicalBook Synthesis Note | 90% | Not Specified[4][5] |
Note: This table is a summary of publicly available information from supplier websites and may not reflect the exact purity of a specific batch. Always refer to the Certificate of Analysis (CoA) for lot-specific data.
Key Impurities to Consider
The most common process-related impurities in the synthesis of this compound are the unreacted starting material and a dibrominated byproduct. Identifying and quantifying these impurities is crucial as they can be carried through to the final active pharmaceutical ingredient (API).
-
4'-Methyl-2-cyanobiphenyl (Starting Material): Incomplete bromination can lead to the presence of the starting material in the final product.
-
4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile (Dibromo-byproduct): Over-bromination of the methyl group results in the formation of this potentially genotoxic impurity.[4]
Experimental Workflow for Purity Assessment
The following diagram illustrates a comprehensive workflow for the purity assessment of this compound upon receipt from a supplier.
Caption: Purity Assessment Workflow for this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods and can be adapted for routine quality control.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is suitable for the separation and quantification of this compound and its primary impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.[6]
-
Mobile Phase:
-
A: Buffer (pH 3.2, prepared by dissolving an appropriate phosphate salt in water and adjusting the pH with phosphoric acid).
-
B: Acetonitrile.
-
-
Gradient: A time-based gradient can be optimized for the best separation. A starting point could be a linear gradient from 60:40 (A:B) to 20:80 (A:B) over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 258 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
Quantitative ¹H NMR (qNMR) for Purity Assessment
qNMR is a primary analytical method for determining the purity of a compound without the need for a specific reference standard of the analyte itself.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple, well-resolved signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add the appropriate volume of deuterated solvent to completely dissolve both the sample and the internal standard.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Gas Chromatography (GC) for Purity and Volatile Impurities
GC is a suitable method for assessing the purity of this compound, particularly for volatile impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final Temperature: 280 °C, hold for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Genotoxic Impurity Analysis
This highly sensitive and specific method is ideal for the detection and quantification of potential genotoxic impurities, such as the dibromo-byproduct.
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Similar to the HPLC method described above, but may require optimization for compatibility with the MS detector (e.g., using volatile mobile phase additives like formic acid).
-
MS/MS Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis of known impurities.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its potential impurities need to be determined by infusing pure standards.
-
Conclusion
The purity of this compound is a critical factor for researchers in the pharmaceutical sciences. While many suppliers offer this key intermediate, the stated purity can vary. It is imperative to not only consider the purity value on the label but also to have a robust in-house analytical program to verify the quality of the material. By employing a combination of chromatographic and spectroscopic techniques as outlined in this guide, researchers can confidently assess the purity of this compound from different suppliers, ensuring the integrity and reproducibility of their scientific work. Always request and carefully review the Certificate of Analysis for each batch and consider performing independent verification of purity for critical applications.
References
- 1. This compound 114772-54-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 4-Bromomethyl-2-cyanobiphenyl manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Bromomethyl-2-cyanobiphenyl | 114772-54-2 [chemicalbook.com]
- 5. sfdchem.com [sfdchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of Impurities in 4'-Bromomethyl-2-cyanobiphenyl
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 4'-Bromomethyl-2-cyanobiphenyl (BMCN) is paramount. BMCN is a critical starting material in the synthesis of several angiotensin II receptor antagonists, a class of antihypertensive drugs.[1][2][3][4] The presence of impurities, particularly genotoxic ones, can compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[2] This guide provides a comparative overview of analytical methodologies for the quantitative analysis of impurities in BMCN, supported by experimental data to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) Coupled with UV Detection
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely adopted technique for the routine quality control of BMCN. Its robustness, cost-effectiveness, and reliability make it a staple in many pharmaceutical laboratories.
A specific and sensitive HPLC method has been developed and validated for the quantitative determination of the genotoxic impurity 2-cyano-4'-bromomethyl biphenyl in irbesartan drug substances.[5] The method utilizes a C18 column and UV detection at 258 nm.[5] Validation was performed according to the International Council for Harmonisation (ICH) guidelines, demonstrating the method's specificity, sensitivity, linearity, precision, and accuracy.[5]
| Parameter | Performance |
| Limit of Detection (LOD) | 0.167 µg/g[5] |
| Limit of Quantitation (LOQ) | 0.506 µg/g[5] |
| Linearity (Correlation Coefficient) | 0.9999[5] |
| Accuracy (% Recovery) | 98.34% to 103.46%[5] |
Experimental Protocol: HPLC-UV
Chromatographic Conditions:
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm)[5]
-
Mobile Phase: Buffer (pH 3.2) and Acetonitrile (60:40 v/v)[5]
-
Flow Rate: 1.5 ml/min[5]
-
Column Temperature: 40 °C[5]
-
Detection Wavelength: 258 nm[5]
-
Injection Volume: 30 µl[5]
-
Diluent: Acetonitrile[5]
Preparation of Solutions:
-
Buffer Preparation: Prepare a buffer solution and adjust the pH to 3.2 with triethylamine.[5]
-
Standard Solution: Accurately weigh and dissolve the 2-cyano-4'-bromomethyl biphenyl reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the irbesartan drug substance in the diluent.
HPLC-UV Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the detection and quantification of impurities at trace levels, particularly potential genotoxic impurities (PGIs), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV.
A sensitive and robust LC-MS/MS method has been developed for the determination of this compound and another potential impurity, 4'(dibromomethyl)[1,1′-biphenyl]-2-carbonitrile, in Telmisartan.[6][7] This method utilizes an Electrospray Ionization (ESI) source and a triple quadrupole mass spectrometer.[6][7] Another LC-MS method was developed for the trace analysis of BMCN in Valsartan, demonstrating the capability to quantify down to 1.0 ppm.[8]
| Parameter | LC-MS/MS (in Telmisartan) | LC-MS (in Valsartan) |
| Limit of Detection (LOD) | Not explicitly stated, but method is described as "sensitive" | 0.34 ppm (S/N = 3.4)[8] |
| Limit of Quantitation (LOQ) | Not explicitly stated | 1.0 ppm[8] |
| Linearity | Method is linear as per ICH guidelines[6][7] | Validated as per ICH guidelines[8] |
| Accuracy | Method is accurate as per ICH guidelines[6][7] | Validated as per ICH guidelines[8] |
Experimental Protocol: LC-MS/MS
Chromatographic and Mass Spectrometric Conditions (for Telmisartan):
-
Mobile Phase: A mixture of formic acid, methanol, and acetonitrile with a gradient elution.[6][7]
-
Mass Spectrometer: Ultivo Triple Quadrupole LC/MS/MS (Agilent G6470A)[6][7]
-
Ion Source: ESI[6]
LC-MS/MS Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for non-volatile impurities like BMCN, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic impurities that may be present in the starting materials or arise from side reactions. Headspace GC can be particularly useful for residual solvent analysis.[9] For a comprehensive impurity profile, GC-MS can be a valuable complementary technique to LC-based methods.
High-resolution accurate mass spectrometry coupled with GC can aid in the identification of unknown impurities by providing elemental composition data.[10]
| Parameter | Performance |
| Applicability | Volatile and semi-volatile impurities, residual solvents. |
| Identification | High-resolution MS provides accurate mass for elemental composition.[10] |
| Quantitation | Can be quantitative with appropriate calibration. |
General Experimental Considerations for GC-MS:
-
Column: A capillary column with a suitable stationary phase (e.g., DB-624 for volatile impurities) is typically used.[6]
-
Injector: Split/splitless or other appropriate injection techniques.
-
Carrier Gas: Helium or hydrogen.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.
-
Ionization: Electron Ionization (EI) is common for creating fragment libraries, while Chemical Ionization (CI) can provide molecular weight information.[10]
Method Comparison and Selection
| Method | Selectivity | Sensitivity | Typical Application | Instrumentation Cost |
| HPLC-UV | Good | Moderate | Routine QC, Assay, Purity | Low to Moderate |
| LC-MS/MS | Excellent | High | Trace-level impurity analysis, Genotoxic impurities | High |
| GC-MS | Excellent | High (for volatiles) | Volatile impurities, Residual solvents | Moderate to High |
Selection Rationale:
-
For routine quality control and purity assessment where impurity levels are expected to be relatively high, HPLC-UV is often the most practical and cost-effective choice.
-
When trace-level quantification of known or potential genotoxic impurities is required, the enhanced sensitivity and selectivity of LC-MS/MS are necessary to meet stringent regulatory limits.
-
To obtain a comprehensive impurity profile that includes volatile and semi-volatile compounds, GC-MS should be employed as a complementary technique.
By understanding the strengths and limitations of each analytical technique, researchers and drug development professionals can select the most appropriate method for the quantitative analysis of impurities in this compound, ensuring the quality and safety of the final pharmaceutical products.
References
- 1. nbinno.com [nbinno.com]
- 2. How to Identify High-Purity Bromo-OTBN for Pharmaceutical Manufacturing - PYG Lifesciences [pyglifesciences.com]
- 3. 4-Bromomethyl-2-cyanobiphenyl | 114772-54-2 [chemicalbook.com]
- 4. sfdchem.com [sfdchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. ajrconline.org [ajrconline.org]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Analytical Maze: A Comparative Guide to Validated Methods for Genotoxic Impurity Analysis in 4'-Bromomethyl-2-cyanobiphenyl
For Immediate Release
In the landscape of pharmaceutical development, ensuring the safety and purity of active pharmaceutical ingredients (APIs) is paramount. A critical aspect of this is the stringent control of genotoxic impurities (GTIs), which even at trace levels, can pose a significant risk to patient health. 4'-Bromomethyl-2-cyanobiphenyl is a key starting material and potential impurity in the synthesis of several sartans, a class of angiotensin II receptor blockers. Its structural alert for genotoxicity necessitates the use of highly sensitive and validated analytical methods for its detection and quantification. This guide provides a comparative overview of common analytical techniques for the validation of methods to detect this specific genotoxic impurity, tailored for researchers, scientists, and drug development professionals.
The Analytical Toolkit: A Head-to-Head Comparison
The choice of an analytical method for GTI analysis is driven by factors such as the impurity's physicochemical properties, the required sensitivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS) are the most prevalent techniques employed for this purpose.
Table 1: Comparison of Analytical Method Performance for this compound
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (Proposed) |
| Limit of Detection (LOD) | 0.167 µg/g[1] | Highly sensitive, capable of detecting low ng/mL levels | Potentially low ppm to ppb with derivatization |
| Limit of Quantitation (LOQ) | 0.506 µg/g[1] | High sensitivity allows for quantification at very low levels | Dependent on derivatization efficiency and analyte volatility |
| Linearity (r²) | 0.9999[1] | > 0.99[2] | Typically > 0.99 |
| Accuracy (% Recovery) | 98.34% to 103.46%[1] | Reported as accurate as per ICH guidelines[2][3] | Generally 80-120% |
| Precision (%RSD) | < 2%[1] | Reported as precise as per ICH guidelines[2][3] | Typically < 15% |
| Specificity | Good, but potential for co-eluting impurities | Excellent, based on mass-to-charge ratio | Excellent, based on mass fragmentation patterns |
| Throughput | Moderate | High | Moderate to Low (due to sample preparation) |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of impurities. A validated method for the determination of this compound in irbesartan drug substance has been reported, demonstrating its suitability for routine quality control.[1]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm)[1].
-
Mobile Phase: A mixture of pH 3.2 buffer and acetonitrile (60:40 v/v)[1].
-
Flow Rate: 1.5 mL/min[1].
-
Detection: UV at 258 nm[1].
-
Injection Volume: 30 µL[1].
-
Column Temperature: 40 °C[1].
-
Diluent: Acetonitrile[1].
Method Validation Summary: The method was validated according to ICH guidelines and demonstrated excellent specificity, linearity, accuracy, and precision[1]. The LOD and LOQ were found to be 0.167 µg/g and 0.506 µg/g, respectively, showcasing the method's sensitivity for detecting this genotoxic impurity at trace levels[1].
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For enhanced sensitivity and specificity, LC-MS/MS is the gold standard for trace-level analysis of genotoxic impurities. A sensitive and robust LC-MS/MS method has been developed for the determination of this compound in Telmisartan.[2][3]
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[2][3].
-
Mobile Phase: A gradient elution with a mixture of formic acid, methanol, and acetonitrile[2][3].
-
Injection Volume: 20 µL[3].
-
MS Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions.
Method Validation Summary: This method was validated as per ICH guidelines and was found to be linear, accurate, specific, selective, precise, and robust, making it suitable for routine analysis and stability assessment[2][3]. The use of MS detection provides a high degree of certainty in the identification and quantification of the impurity, even in complex matrices.
Gas Chromatography with Mass Spectrometry (GC-MS) - A Proposed Approach
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the relatively low volatility of this compound, a direct GC-MS analysis may be challenging. Therefore, a derivatization step is often necessary to increase its volatility and thermal stability.
Proposed Experimental Protocol:
-
Derivatization: Silylation is a common derivatization technique for compounds containing active hydrogens. However, for a compound like this compound, which lacks active hydrogens, other derivatization strategies might be explored, or a high-temperature GC inlet and column could be used if the compound is thermally stable enough. Alternatively, techniques like headspace or thermal desorption might be less suitable without derivatization.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A low-polarity capillary column (e.g., DB-5ms).
-
Injection: Splitless injection to maximize sensitivity.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A programmed temperature ramp to ensure good separation.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.
Method Validation Considerations: A GC-MS method would need to be fully validated according to ICH guidelines. Key validation parameters to assess would include specificity (ensuring no interference from the derivatizing agent or by-products), linearity over the desired concentration range, accuracy (recovery studies), precision (repeatability and intermediate precision), and the determination of LOD and LOQ.
Visualizing the Path to a Validated Method
To ensure the reliability of analytical data, a systematic validation process is essential. The following workflow, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, outlines the key stages of analytical method validation.
Caption: Workflow for the validation of an analytical method.
The selection of the most appropriate analytical technique is a critical decision in the control of genotoxic impurities. This decision tree illustrates a logical approach to choosing between HPLC-UV, LC-MS/MS, and GC-MS.
Caption: Decision tree for analytical method selection.
References
The Lynchpin of Modern Sartan Synthesis: A Cost-Effectiveness Analysis of 4'-Bromomethyl-2-cyanobiphenyl
For researchers, scientists, and professionals in drug development, the optimization of large-scale synthesis of active pharmaceutical ingredients (APIs) is a perpetual quest for efficiency, purity, and cost-effectiveness. In the landscape of angiotensin II receptor blockers, colloquially known as sartans, the intermediate 4'-Bromomethyl-2-cyanobiphenyl has emerged as a cornerstone of many manufacturing processes. This guide provides a comparative analysis of the use of this critical raw material against alternative synthetic strategies, supported by experimental data, to inform decisions in the industrial production of this vital class of antihypertensive drugs.
The prevalence of this compound, often abbreviated as Br-OTBN, in the synthesis of blockbuster drugs such as Losartan, Valsartan, Irbesartan, and Telmisartan is a testament to its utility.[1][2] Its bifunctional nature, possessing a reactive bromomethyl group and a nitrile that can be converted to the characteristic tetrazole ring of most sartans, makes it an ideal building block. However, the pursuit of greener, more cost-effective, and streamlined synthetic routes has led to the exploration of alternative pathways. This guide will delve into a comparison of the traditional Br-OTBN approach with a notable alternative: the use of Suzuki-Miyaura coupling to construct the biphenyl core.
Comparative Analysis of Synthetic Routes
The primary advantage of using this compound lies in its direct route to the sartan scaffold. The biphenyl core is pre-formed, simplifying the subsequent synthetic steps. In contrast, alternative routes, such as those employing Suzuki-Miyaura coupling, build the biphenyl structure as part of the overall synthesis. While this may add steps, it can offer flexibility in sourcing starting materials and potentially reduce costs associated with the synthesis of the more complex Br-OTBN intermediate.
| Parameter | This compound Route | Alternative Route (Suzuki-Miyaura Coupling) |
| Key Intermediate | This compound | Aryl halides and arylboronic acids |
| Biphenyl Core Formation | Pre-formed in the starting material | In-situ via palladium-catalyzed cross-coupling |
| Reported Overall Yield (Losartan) | ~58.6%[3] | ~27% (in a green chemistry approach)[4] |
| Key Reagents | This compound, imidazole derivative, tetrazole-forming reagents (e.g., sodium azide) | Aryl halides (e.g., 2-bromobenzonitrile), arylboronic acids (e.g., 4-methylphenylboronic acid), palladium catalyst, base, imidazole derivative, tetrazole-forming reagents |
| Potential Advantages | Fewer synthetic steps, well-established and optimized processes. | Potentially lower cost of starting materials, flexibility in molecular design, avoids handling of lachrymatory Br-OTBN in early stages. |
| Potential Disadvantages | Cost and availability of high-purity Br-OTBN, potential for genotoxic impurities.[5] | Requires a palladium catalyst (cost and removal), optimization of coupling conditions can be complex. |
Experimental Protocols
Synthesis of Losartan using this compound
This protocol is a generalized representation based on common patented procedures.
Step 1: Alkylation of Imidazole Derivative
In a suitable reactor, 2-butyl-4-chloro-5-formylimidazole is reacted with this compound in the presence of a base (e.g., potassium carbonate) and a phase transfer catalyst in an appropriate solvent (e.g., acetonitrile or toluene).[6][7] The reaction mixture is stirred at a controlled temperature until completion.
Step 2: Reduction of the Aldehyde
The resulting "cyano aldehyde" intermediate is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.[6][8]
Step 3: Tetrazole Formation
The "cyano alcohol" is converted to the tetrazole ring by reacting it with an azide source, such as sodium azide, often in the presence of a Lewis acid or an amine salt (e.g., triethylamine hydrochloride) in a high-boiling solvent like N-methylpyrrolidinone.[8] Historically, organotin compounds like tributyltin azide were used, but due to their toxicity, alternative, safer methods are now preferred.[9]
Step 4: Salt Formation
The resulting Losartan acid is then converted to its potassium salt, typically by treatment with potassium hydroxide in a suitable solvent.[1]
Alternative Synthesis of Losartan Biphenyl Core via Suzuki-Miyaura Coupling
This protocol highlights the key step of forming the biphenyl intermediate.
Step 1: Suzuki-Miyaura Coupling
2-bromobenzonitrile and 4-methylphenylboronic acid are coupled in the presence of a palladium catalyst (e.g., palladium nanoparticles) and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., aqueous acetone).[4] The reaction is heated until the starting materials are consumed.
Step 2: Bromination
The resulting 4'-methyl-2-cyanobiphenyl is then brominated on the methyl group, typically using N-bromosuccinimide (NBS) and a radical initiator under light, to yield this compound.[4]
Subsequent Steps:
From this point, the synthesis would proceed similarly to the traditional route, involving alkylation of the imidazole derivative, reduction, and tetrazole formation.
Visualizing the Synthetic Pathways
To better understand the flow of these synthetic routes, the following diagrams illustrate the key transformations.
Caption: Synthetic workflow using this compound.
Caption: Alternative synthetic workflow via Suzuki-Miyaura coupling.
Cost-Effectiveness Considerations
A definitive, quantitative cost comparison between these routes is challenging due to the proprietary nature of large-scale manufacturing data. However, a logical framework for evaluating the cost-effectiveness can be established.
Caption: Key factors influencing the cost-effectiveness of a synthetic route.
While the Br-OTBN route is well-established, the cost of this key intermediate can be a significant factor. Patents describing methods to produce Br-OTBN with high yield and purity suggest an ongoing effort to make its production more economical.[10][11] Alternative routes, such as those involving Suzuki-Miyaura coupling, offer the potential for cost savings by starting from simpler, more readily available materials. However, the cost of the palladium catalyst and the need for its efficient recovery and recycling are critical considerations.
Furthermore, the "greenness" of a synthetic route is becoming an increasingly important aspect of cost-effectiveness. Routes that minimize hazardous waste, reduce energy consumption, and use safer solvents can lead to long-term cost savings through reduced waste treatment expenses and a more sustainable manufacturing process.[4] The development of greener methods for tetrazole formation, avoiding toxic organotin reagents, is a prime example of this trend.[9]
Conclusion
The use of this compound remains a highly relevant and efficient strategy for the large-scale synthesis of many sartan drugs. Its primary advantage is the directness of the synthetic route. However, alternative approaches, particularly those utilizing modern cross-coupling reactions like the Suzuki-Miyaura coupling, present compelling options that may offer cost benefits, especially when considering the entire supply chain of raw materials.
For drug development professionals, the choice of synthetic route is not merely a chemical consideration but a strategic one. A thorough evaluation of raw material costs, process efficiency, capital and operational expenditures, and environmental impact is crucial. While the Br-OTBN route offers a proven track record, the continuous innovation in synthetic organic chemistry ensures that alternative pathways will continue to be developed and optimized, driving competition and fostering more sustainable and cost-effective manufacturing of these life-saving medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jchr.org [jchr.org]
- 7. cris.unibo.it [cris.unibo.it]
- 8. researchgate.net [researchgate.net]
- 9. Green Chemistry Metrics, A Review [mdpi.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. asianpubs.org [asianpubs.org]
Spectroscopic Comparison of 4'-Bromomethyl-2-cyanobiphenyl and its Synthetic Precursors and Byproducts
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 4'-Bromomethyl-2-cyanobiphenyl, a key intermediate in the synthesis of angiotensin II receptor antagonists, and its common process-related impurities. This document provides a detailed comparison of the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for this compound, its immediate precursor 2-cyano-4'-methylbiphenyl, and the common byproduct 4'-(dibromomethyl)-2-cyanobiphenyl.
Introduction
This compound is a critical building block in the pharmaceutical industry, primarily utilized in the synthesis of sartan-class drugs. The purity of this intermediate is paramount to ensure the quality and safety of the final active pharmaceutical ingredient. During its synthesis, typically via radical bromination of 2-cyano-4'-methylbiphenyl, various byproducts can form, with the most common being the over-brominated species, 4'-(dibromomethyl)-2-cyanobiphenyl. This guide offers a side-by-side spectroscopic comparison to aid in the identification and differentiation of these compounds, ensuring robust quality control in the drug development process.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its related substances.
¹H NMR Data Comparison
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| This compound | 7.93 | d | 1H | Ar-H |
| 7.77 | t | 1H | Ar-H | |
| 7.55 - 7.68 | m | 6H | Ar-H | |
| 4.79 | s | 2H | -CH₂Br | |
| 2-cyano-4'-methylbiphenyl | 7.30-7.67 | m | 8H | Ar-H |
| 2.48 | s | 3H | -CH₃ | |
| 4'-(dibromomethyl)-2-cyanobiphenyl | 7.40-8.00 | m | 8H | Ar-H |
| 6.70 | s | 1H | -CHBr₂ |
Note: Predicted ¹H NMR data for this compound in DMSO-d6 suggests shifts at δ 4.79 (s, 2H), 7.55-7.68 (m, 6H), 7.77 (t, J=7.2 Hz, 1H), and 7.93 (d, J=7.2 Hz, 1H)[1].
¹³C NMR Data Comparison
| Compound | Key Chemical Shifts (δ) [ppm] |
| This compound | ~145 (Ar-C), ~138 (Ar-C), ~133 (Ar-C), ~130 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~118 (CN), ~33 (-CH₂Br) |
| 2-cyano-4'-methylbiphenyl | ~145 (Ar-C), ~138 (Ar-C), ~133 (Ar-C), ~130 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~118 (CN), ~21 (-CH₃) |
| 4'-(dibromomethyl)-2-cyanobiphenyl | ~146 (Ar-C), ~139 (Ar-C), ~134 (Ar-C), ~131 (Ar-C), ~130 (Ar-C), ~129 (Ar-C), ~117 (CN), ~40 (-CHBr₂) |
Note: Access to interactive ¹³C NMR spectra for this compound is available through spectral databases[2][3].
FTIR Data Comparison
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group Assignment |
| This compound | ~3060, ~2225, ~1600, ~1480, ~1210, ~820 | C-H (aromatic), C≡N (nitrile), C=C (aromatic), C-H (bend), C-Br (stretch), C-H (out-of-plane bend) |
| 2-cyano-4'-methylbiphenyl | ~3050, ~2920, ~2220, ~1600, ~1480, ~820 | C-H (aromatic), C-H (aliphatic), C≡N (nitrile), C=C (aromatic), C-H (bend), C-H (out-of-plane bend) |
| 4'-(dibromomethyl)-2-cyanobiphenyl | ~3060, ~2225, ~1600, ~1480, ~1190, ~830 | C-H (aromatic), C≡N (nitrile), C=C (aromatic), C-H (bend), C-Br (stretch), C-H (out-of-plane bend) |
Note: The FTIR spectra for these compounds are characterized by the nitrile stretch around 2220-2230 cm⁻¹ and various aromatic C-H and C=C vibrations. The key differentiating features lie in the aliphatic C-H stretching region for the methyl group in the starting material and the C-Br stretching frequencies in the product and byproduct.
Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 271/273 (M⁺, M⁺+2) | 192 (M⁺ - Br), 165 |
| 2-cyano-4'-methylbiphenyl | 193 (M⁺) | 192, 165 |
| 4'-(dibromomethyl)-2-cyanobiphenyl | 349/351/353 (M⁺, M⁺+2, M⁺+4) | 270/272 (M⁺ - Br), 191 (M⁺ - 2Br) |
Note: The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic tool in the mass spectra of the brominated compounds, resulting in characteristic M+2 peaks.
Experimental Protocols
Detailed methodologies for the spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the crystalline powder is placed directly onto the ATR crystal.
-
Acquisition:
-
Mode: ATR.
-
Spectral Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.
-
Data Presentation: The spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly used for these compounds.
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: An initial temperature of 100-150 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Synthetic Pathway and Byproduct Formation
The synthesis of this compound typically involves the radical bromination of 2-cyano-4'-methylbiphenyl. The reaction is often initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of a bromine source like N-bromosuccinimide (NBS) or molecular bromine. Over-bromination can lead to the formation of the 4'-(dibromomethyl)-2-cyanobiphenyl byproduct.
Caption: Synthetic pathway of this compound and the formation of a common byproduct.
This guide provides a foundational spectroscopic framework for the analysis of this compound and its common process-related impurities. For definitive structural elucidation, a combination of these techniques, along with two-dimensional NMR experiments, is recommended.
References
A Comparative Analysis of Sartan Synthesis Yields Utilizing Diverse Biphenyl Intermediates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sartan-class angiotensin II receptor blockers, a cornerstone in the management of hypertension, relies heavily on the efficient construction of the characteristic biphenyl scaffold. The choice of the biphenyl intermediate is a critical determinant of the overall yield and scalability of the synthesis. This guide provides a comparative study of sartan synthesis yields using different biphenyl intermediates, supported by experimental data and detailed methodologies to aid researchers in optimizing their synthetic strategies.
Comparative Yields of Sartan Synthesis
The following tables summarize the reported yields for the synthesis of Losartan, Valsartan, and Irbesartan, highlighting the different biphenyl intermediates employed.
Losartan Synthesis Yields
| Biphenyl Intermediate | Key Reaction Step | Reagents/Conditions | Yield (%) | Reference |
| 2-Cyano-4'-methyl biphenyl (OTBN) | Coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride | Manganese chloride, chlorotrimethylsilane, THF | 86% | [1][2] |
| " | Overall Yield | Multistep synthesis from OTBN | 58.6% | [2] |
| Bromo OTBN | Reaction with BCFI | Base, phase transfer catalyst | - | [3] |
| " | Tetrazole formation from cyano alcohol | Sodium/ammonium azide, DMF | 21% (over 13 days) | [4] |
| N-Triphenylmethyl-5-[2-(4′-bromomethyl biphenyl)]tetrazole | Coupling with BCFI followed by reduction | Base, Sodium borohydride | Good (75-95% for many steps) | [3] |
Valsartan Synthesis Yields
| Biphenyl Intermediate | Key Reaction Step | Reagents/Conditions | Yield (%) | Reference |
| 2-Cyano-4'-methylbiphenyl (4a) | Bromination to 4'-bromomethyl-2-cyanobiphenyl (4c) | NBS, AIBN, cyclohexane/CCl4 | 45% (with 17% dibromination product) | [5] |
| 2-Cyano-4'-formylbiphenyl (4b) | Reductive amination with L-valine methyl ester | Sodium cyanoborohydride | 90% | [5] |
| 2-Iodobenzonitrile | Suzuki-Miyaura coupling | Heterogeneous Pd catalyst | 70-85% | [6] |
| 5-Phenyl-1-trityl-1H-tetrazole | Negishi coupling with an aryl bromide | n-BuLi, ZnCl2, Q-phos, Pd(OAc)2 | 80% | |
| 4'-Methyl-2-cyano-biphenyl | Tetrazole formation | Azide ions, ammonium chloride | 70.6% | [7] |
| " | Tritylation | - | 92.6% | [7] |
Irbesartan Synthesis Yields
| Biphenyl Intermediate | Key Reaction Step | Reagents/Conditions | Yield (%) | Reference |
| 2-Cyano-4'-bromomethylbiphenyl (IRB-02) | Reaction with IRB-01 | Tetrabutylammonium bromide, inorganic alkali, DCM/water | 80% | |
| 2-Butyl-3-[(2-cyano biphenyl-4-base)methyl]-1,3-diaza spiro [4.4] nonane-1-vinyl-4-ketone (IRB-03) | Tetrazole formation | Tetrabutylammonium bromide, zinc chloride, sodium azide, toluene | 88% | |
| 4'-Methyl-biphenyl-2-carboxylic acid | Formation of 1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole | Thionyl chloride, benzylamine, etc. | - | [8] |
| 1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole | N-alkylation and debenzylation | 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride | - | [8] |
Experimental Protocols
Detailed methodologies for key experimental steps are provided below.
Synthesis of 2-Cyano-4'-methyl biphenyl (OTBN)
This protocol describes the synthesis of a key intermediate for Losartan.[2]
-
Preparation of Grignard Reagent: To a solution of p-methylphenylmagnesium chloride in tetrahydrofuran, manganese chloride and chlorotrimethylsilane are added.
-
Coupling Reaction: o-Chlorobenzonitrile is then added to the reaction mixture.
-
Workup and Isolation: The reaction is quenched, and the product is extracted with an organic solvent. The solvent is evaporated, and the crude product is purified to yield OTBN. An 86% yield has been reported for this step.[1][2]
Synthesis of 2-Cyano-4'-formylbiphenyl for Valsartan Synthesis
This outlines a step in an alternative route for Valsartan synthesis.[5]
-
Decarboxylative Coupling: 2-Cyanobenzoic acid is coupled with 1-bromo(4-dimethoxymethyl)benzene in the presence of a catalyst system consisting of copper(II) oxide, 1,10-phenanthroline, and palladium(II) bromide.
-
Hydrolysis: During acidic workup, the dimethyl acetal group is quantitatively hydrolyzed to the aldehyde.
-
Isolation: The desired 2-cyano-4'-formylbiphenyl is isolated with a reported overall yield of 80%.[5]
Synthesis of Irbesartan from 2-Cyano-4'-bromomethylbiphenyl
This protocol details two key steps in a patented Irbesartan synthesis.
-
Alkylation: A reaction between 2-cyano-4'-bromomethylbiphenyl (IRB-02) and 2-butyl-1,3-diaza spiro [4.4] nonane-1-vinyl-4-ketone hydrochloride (IRB-01) is carried out in a biphasic system of dichloromethane and water, using tetrabutylammonium bromide as a phase transfer catalyst and an inorganic alkali. The resulting product, 2-butyl-3-[(2-cyano biphenyl-4-base)methyl]-1,3-diaza spiro [4.4] nonane-1-vinyl-4-ketone (IRB-03), is obtained in an 80% yield.
-
Tetrazole Formation: The compound IRB-03 is then reacted with sodium azide in toluene, in the presence of tetrabutylammonium bromide and zinc chloride, to form Irbesartan. This step has a reported yield of 88%.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Synthetic pathway for Losartan via the OTBN intermediate.
References
- 1. An efficient and green synthetic route to losartan | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2007026375A1 - Process for the preparation of losartan - Google Patents [patents.google.com]
- 4. Medicinal Chemistry International: SARTAN SERIES [medcheminternational.blogspot.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Documents download module [ec.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
A Comparative Guide to Greener Synthesis Protocols for 4'-Bromomethyl-2-cyanobiphenyl
For Researchers, Scientists, and Drug Development Professionals: An objective evaluation of greener synthetic alternatives for a key pharmaceutical intermediate.
4'-Bromomethyl-2-cyanobiphenyl is a critical starting material in the synthesis of sartans, a widely prescribed class of antihypertensive drugs.[1] Traditional synthesis routes, often employing the Wohl-Ziegler bromination, have historically relied on hazardous reagents and solvents, such as N-bromosuccinimide (NBS) in chlorinated solvents like carbon tetrachloride and chlorobenzene.[2][3][4][5] Growing environmental concerns and stricter regulations have spurred the development of greener, more sustainable synthetic protocols. This guide provides a detailed comparison of several greener alternatives, presenting experimental data, methodologies, and visual workflows to aid researchers in selecting the most appropriate method for their needs.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for various greener synthesis protocols for this compound, alongside a traditional method for baseline comparison.
| Synthesis Protocol | Brominating Agent | Initiator/Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Greener Protocols | ||||||||
| Visible Light-Induced | H2O2/HBr | Visible Light (LED) | Diethyl Carbonate | 3 h | Room Temp. | 71 | 97 | [2][6] |
| Photocatalytic (Flow) | Dibromohydantoin | 4000K LED Light | Dichloromethane | 30 min | 50 | 94 | 90 | [7][8] |
| Oxidative Bromination | NaBr/NaBrO3/HCl | - | Ethyl Acetate | ~7 h | 35-45 | 85 | >98 | [9] |
| Traditional Protocol | ||||||||
| Wohl-Ziegler | N-Bromosuccinimide | AIBN/BPO | Carbon Tetrachloride/Chlorobenzene | Not specified | Reflux | 70-80 | Not specified | [2][10] |
Experimental Protocols
Visible Light-Induced Synthesis in Diethyl Carbonate
This method offers a significant improvement in environmental impact by replacing hazardous solvents and radical initiators with greener alternatives.[2]
Materials:
-
2-Cyano-4'-methylbiphenyl
-
Hydrogen peroxide (H2O2)
-
Hydrobromic acid (HBr)
-
Diethyl carbonate (DEC)
-
2-Propanol
Procedure:
-
In a suitable reaction vessel, dissolve 2-Cyano-4'-methylbiphenyl in diethyl carbonate.
-
Add hydrogen peroxide and hydrobromic acid to the solution. The recommended molar ratio of H2O2 to HBr is 1.5:1.5 relative to the starting material.[2]
-
Irradiate the reaction mixture with a simple household LED lamp at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC). The reaction is typically complete within 3 hours.[2]
-
Upon completion, the product can be isolated by simple filtration.
-
Wash the collected solid with a green solvent such as 2-propanol to afford the final product with high purity.
Photocatalytic Flow Synthesis
This protocol utilizes a flow reactor and photocatalysis to achieve a high yield in a significantly shorter reaction time.[7][8]
Materials:
-
2-Cyano-4'-methylbiphenyl
-
Dibromohydantoin
-
Dichloromethane
-
Isopropyl ether
-
Sodium bisulfite
Procedure:
-
Prepare two separate solutions:
-
Solution A: Dissolve 10g of 2-Cyano-4'-methylbiphenyl in 30mL of dichloromethane.
-
Solution B: Dissolve 9g of dibromohydantoin in 30mL of dichloromethane.
-
-
Load the two solutions into separate syringes and place them on a syringe pump connected to a flow reactor.
-
Set the flow rate for both syringes to 1.5 mL/min.
-
Heat the flow reactor to 50°C using a constant temperature water bath.
-
Irradiate the flow reactor with a 4000K LED light (475nm).
-
After the reaction is complete (approximately 30 minutes), quench the collected product solution with 15g of sodium bisulfite.
-
Separate the organic and aqueous layers.
-
Remove the solvent from the organic phase by rotary evaporation.
-
Recrystallize the crude product from isopropyl ether, filter, and dry to obtain pure this compound.[7]
Oxidative Bromination in Ethyl Acetate
This low-cost method avoids the use of highly corrosive and toxic bromine gas by generating the brominating agent in situ.[9]
Materials:
-
2-Cyano-4'-methylbiphenyl (sartan biphenyl)
-
Sodium bromide (NaBr)
-
Sodium bromate (NaBrO3)
-
Hydrochloric acid (HCl, 20% solution)
-
Ethyl acetate
-
Drinking water
Procedure:
-
In a 3 L reaction bottle, add 800 g of ethyl acetate, 600 g of drinking water, and 193 g of 2-Cyano-4'-methylbiphenyl.
-
Add 69 g of sodium bromide and 50 g of sodium bromate to the mixture and stir well at room temperature.
-
Control the reaction temperature between 35-45°C and slowly add 200 g of 20% hydrochloric acid dropwise over approximately 6 hours.
-
After the addition is complete, continue stirring at 35-45°C for another hour. Monitor the reaction endpoint using TLC.
-
Once the reaction is complete, separate the organic phase.
-
Recover approximately 500 g of ethyl acetate under normal pressure.
-
Cool the remaining mother liquor to about 0°C to induce crystallization.
-
Filter the crystals by suction to obtain the pure product.[9]
Visualizing the Greener Synthesis Workflows
The following diagrams illustrate the logical flow of the described greener synthesis protocols.
Caption: Workflow for the visible light-induced synthesis.
Caption: Workflow for the photocatalytic flow synthesis.
Caption: Workflow for the oxidative bromination synthesis.
Conclusion
The development of greener synthesis protocols for this compound offers significant advantages in terms of environmental impact, safety, and in some cases, process efficiency. The visible light-induced method in diethyl carbonate stands out for its use of benign reagents and mild conditions.[2][6] The photocatalytic flow synthesis provides a remarkable reduction in reaction time with a high yield, making it an attractive option for rapid production.[7][8] The oxidative bromination method presents a low-cost alternative by utilizing inexpensive starting materials.[9]
The choice of the optimal synthesis protocol will depend on the specific requirements of the research or manufacturing setting, including scale, available equipment, cost considerations, and desired purity. This guide provides the necessary data and methodologies to make an informed decision towards adopting a more sustainable approach to the synthesis of this vital pharmaceutical intermediate.
References
- 1. This compound | 114772-54-2 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Multivariate Analysis in the Selection of Greener Solvents for the Bromination of 2âCyano-4â-methylbiphenyl - Organic Process Research & Development - Figshare [figshare.com]
- 4. pure.au.dk [pure.au.dk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Bromomethyl-2-cyanobiphenyl | 114772-54-2 [chemicalbook.com]
- 8. sfdchem.com [sfdchem.com]
- 9. Low-cost preparation method of 4'-bromomethyl -2- cyanobiphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 10. US5621134A - Method for producing this compound - Google Patents [patents.google.com]
A Comparative Purity Analysis of Synthesized 4'-Bromomethyl-2-cyanobiphenyl Against a Certified Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of a newly synthesized batch of 4'-Bromomethyl-2-cyanobiphenyl against a commercially available, high-purity certified reference standard. The purity of this key intermediate is critical in the synthesis of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs commonly known as "sartans"[1]. This document outlines the analytical methodologies employed, presents a comparative data summary, and offers detailed experimental protocols to ensure reproducibility.
Introduction
This compound is a pivotal intermediate in the synthesis of several widely prescribed medications, including Losartan, Valsartan, and Irbesartan[1]. The molecular structure of these drugs features a biphenyl-tetrazole moiety, and this compound serves as a key building block for this core structure[1]. The presence of impurities in this starting material can lead to the formation of undesired side products, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, rigorous purity assessment is a non-negotiable aspect of quality control in the drug development and manufacturing process.
This guide details a multi-pronged analytical approach to compare a laboratory-synthesized batch of this compound with a certified reference standard, focusing on purity determination and impurity profiling.
Comparative Purity Assessment
The purity of the synthesized this compound was evaluated against a certified reference standard using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are summarized below.
Table 1: Purity Comparison of Synthesized vs. Reference Standard this compound
| Analytical Method | Synthesized Product Purity (%) | Reference Standard Purity (%) | Major Impurity Detected in Synthesized Product |
| HPLC | 98.7 | >99.5 | 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile |
| GC-MS | 98.9 | >99.5 | 2-Cyano-4'-methylbiphenyl (Starting Material) |
| ¹H-qNMR | 98.5 | 99.6 ± 0.2 | Residual Solvents (Ethyl Acetate) |
Experimental Protocols
Detailed methodologies for the analytical techniques employed are provided below.
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method was used for the quantitative determination of this compound and its process-related impurities[2].
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: Kromasil C18, 250 x 4.6 mm, 5 µm[2].
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis was performed to identify and quantify volatile and semi-volatile impurities. A commercial supplier specifies a purity of >98.0% by GC for their product[3].
-
Instrumentation: Agilent 8890 GC System coupled with a 5977B MSD.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 min at 300°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-500 amu.
¹H Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
Absolute quantitative ¹H-NMR (qNMR) offers a primary method for purity determination without the need for a specific reference standard of the analyte, instead using a certified internal standard[4][5].
-
Instrumentation: Bruker Avance III HD 500 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: Maleic Anhydride (Certified Reference Material).
-
Method:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the maleic anhydride internal standard into a vial.
-
Dissolve the mixture in a precise volume of CDCl₃.
-
Acquire the ¹H-NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity based on the integral values, the number of protons, and the weights of the sample and internal standard.
-
Visualized Workflows and Pathways
Purity Analysis Workflow
The following diagram illustrates the workflow for the comparative purity analysis of synthesized this compound.
Caption: Workflow for purity analysis.
Role in Angiotensin II Receptor Blockade Signaling Pathway
This compound is a precursor to drugs that block the Angiotensin II Type 1 (AT₁) receptor, thereby inhibiting the downstream effects of Angiotensin II.
Caption: Role in Angiotensin II pathway.
Conclusion
The synthesized this compound exhibits a purity profile of approximately 98.5-98.9% as determined by a combination of HPLC, GC-MS, and ¹H-qNMR techniques. While this is a high level of purity, it is marginally lower than that of the certified reference standard, which consistently tested at >99.5%. The primary impurities identified in the synthesized batch were unreacted starting material (2-Cyano-4'-methylbiphenyl), an over-brominated by-product (4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile), and residual synthesis solvent.
For applications in the synthesis of active pharmaceutical ingredients, further purification of the synthesized material may be warranted to meet stringent regulatory requirements and to minimize the potential for the formation of impurities in the final drug product. The analytical methods detailed in this guide provide a robust framework for the quality control and batch release of this compound.
References
- 1. This compound | 114772-54-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound 114772-54-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4'-Bromomethyl-2-cyanobiphenyl: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe handling and disposal of 4'-Bromomethyl-2-cyanobiphenyl (CAS No. 114772-54-2), a compound frequently used in pharmaceutical development. Adherence to these protocols is critical to ensure personnel safety and environmental protection.
This compound presents multiple hazards: it is harmful if swallowed or in contact with skin, causes serious skin and eye irritation, may cause an allergic skin reaction, and is suspected of causing genetic defects.[1][2] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects.[1][3][4][5] Strict adherence to the following disposal procedures is mandatory to mitigate these risks.
Quantitative Safety Data Summary
For quick reference, the following table summarizes key quantitative data related to the hazards and transport of this compound.
| Parameter | Value | Source |
| Hazard Classification | Harmful if swallowed (Acute Tox. 4), Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), Skin Sensitizer (Cat. 1), Suspected Mutagen (Cat. 2) | [1][2] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects (Aquatic Chronic 1) | [3][4][5] |
| UN Number | 3077 (Environmentally hazardous substance, solid, n.o.s.) | [1] |
| Transport Hazard Class | 9 | [1] |
Detailed Disposal and Handling Protocols
The following step-by-step procedures provide a comprehensive plan for the safe management and disposal of this compound.
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling the compound, ensure all safety precautions have been read and understood.[1]
-
Engineering Controls: Handle this compound only in a well-ventilated area, preferably within a chemical fume hood to avoid dust formation and inhalation.[1][3] Safety showers and eyewash stations should be readily accessible.[2]
-
Eye and Face Protection: Wear approved safety glasses with side shields or chemical safety goggles.[1][3]
-
Skin Protection: A full chemical-resistant suit and gloves are required.[1][3] Gloves must be inspected before use and disposed of after contamination in accordance with laboratory best practices.[1]
-
Respiratory Protection: If dust formation is likely or ventilation is inadequate, use a NIOSH-approved particulate respirator.[1]
-
Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[1]
Spill Management Protocol
In the event of a spill, immediate and careful action is required to prevent environmental release and personnel exposure.
-
Step 1: Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[2]
-
Step 2: Prevent Spread: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[1]
-
Step 3: Clean-up: Without creating dust, gently sweep up the spilled solid.[1] The material can be picked up and shoveled.[1] Place the collected material into a suitable, closed, and clearly labeled container for disposal.[1]
Waste Collection and Segregation
Proper segregation of chemical waste is crucial for safe disposal.
-
Step 1: Containerization: Keep waste this compound in its original container if possible, or in a compatible, tightly sealed container.[1]
-
Step 2: Labeling: Clearly label the waste container with the chemical name ("this compound") and all relevant hazard symbols (e.g., "Toxic," "Environmental Hazard").
-
Step 3: No Mixing: Do not mix this waste with other chemicals or waste streams.[1]
Final Disposal Method
Disposal must be carried out by a licensed and qualified waste disposal company.
-
Step 1: Professional Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[1][2] Disposal must be in accordance with all local, national, and regional regulations.[1][2][6]
-
Step 2: Incineration (Preferred Method): The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Step 3: Contaminated Packaging: Dispose of contaminated packaging and containers in the same manner as the unused product.[1][2] Do not reuse empty containers.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4'-Bromomethyl-2-cyanobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4'-Bromomethyl-2-cyanobiphenyl (CAS No. 114772-54-2). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is a chemical compound that presents several hazards. It is crucial to be aware of these to ensure safe handling. The primary hazards are summarized in the table below.
| Hazard Class | GHS Hazard Statement |
| Skin Sensitization | H317: May cause an allergic skin reaction.[1][2][3][4][5] |
| Skin Irritation | H315: Causes skin irritation.[2][6] |
| Eye Irritation | H319: Causes serious eye irritation.[2][6] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[2][6] |
| Acute Toxicity (Inhalation) | H331: Toxic if inhaled.[2] |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects.[2][6] |
| Aquatic Hazard (Acute) | H400: Very toxic to aquatic life.[4][5] |
| Aquatic Hazard (Long-term) | H410: Very toxic to aquatic life with long lasting effects.[1][2][3][4][5] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Specification |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles.[3] Face shield.[2] | Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., Butyl rubber, Neoprene, Nitrile rubber).[7] Protective clothing.[1][3] | Gloves must be inspected prior to use and disposed of properly after.[2] Clothing should be flame-resistant.[3] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[3] A self-contained breathing apparatus (SCBA) should be used for firefighting.[2] | Respirators must be NIOSH-approved.[8] |
Operational Plan for Handling
A systematic approach to handling this compound is crucial. The following workflow outlines the necessary steps from preparation to cleanup.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation :
-
Handling :
-
In Case of a Spill :
-
Evacuate personnel to a safe area.[5]
-
Wear appropriate respiratory protection to avoid inhaling dust.[5]
-
Prevent further leakage or spillage if it is safe to do so.[2]
-
Pick up and arrange for disposal without creating dust. Use methods like sweeping and shoveling.[2]
-
Collect the spillage and place it in a suitable, closed container for disposal.[1][2]
-
Prevent the product from entering drains.[2]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
-
Waste Segregation :
-
Disposal Procedure :
-
Dispose of contents and containers at an approved waste disposal plant.[1][6]
-
One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Do not allow the product to be released into the environment.[1][3] All waste must be disposed of in accordance with local, state, and federal regulations.
-
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3][6] |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water.[1][3] If skin irritation or a rash occurs, get medical advice/attention.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2][3] Never give anything by mouth to an unconscious person.[2][3] Call a physician or Poison Control Center immediately.[3] |
Always show the Safety Data Sheet to the medical professional attending to the exposed individual.[2]
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 4'-(Bromomethyl)-2-cyanobiphenyl | C14H10BrN | CID 1501912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemdmart.com [chemdmart.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 8. osha.oregon.gov [osha.oregon.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
